molecular formula C9H8ClNO B168328 2-(4-Chloro-2-methoxyphenyl)acetonitrile CAS No. 170737-92-5

2-(4-Chloro-2-methoxyphenyl)acetonitrile

Cat. No.: B168328
CAS No.: 170737-92-5
M. Wt: 181.62 g/mol
InChI Key: ZXJARSBOCSFHDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJARSBOCSFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624854
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-92-5
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its versatile applications as a building block in organic synthesis. Emphasis is placed on the strategic manipulation of its functional groups for the development of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This guide serves as a critical resource for researchers engaged in synthetic chemistry and drug discovery, offering detailed protocols, safety information, and analytical characterization guidelines.

Introduction and Physicochemical Profile

This compound, also known as 4-Chloro-2-methoxybenzyl cyanide, is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a cyanomethyl group, makes it a valuable and versatile intermediate in organic synthesis.[3] The presence of three distinct functional regions—the nitrile moiety, the activated methylene bridge, and the substituted aromatic ring—provides multiple reaction sites for molecular elaboration. This versatility is highly prized in the design of novel compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4][5]

Chemical Identity
  • IUPAC Name : this compound[2]

  • Synonyms : 4-Chloro-2-methoxybenzyl cyanide[1]

  • CAS Number : 170737-92-5[1][2]

  • Molecular Formula : C₉H₈ClNO[1]

  • Molecular Weight : 181.62 g/mol [1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for this compound and its isomers, which are often similar.

PropertyValueSource
Appearance White or dark brown powder[6]
Melting Point 42-44°C[6]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
Flash Point 135.7 ± 23.7 °C[6]
Water Solubility Insoluble in water[6][7]
LogP 2.41[1]
Vapor Pressure 0.001 mmHg at 25°C[6]

Synthesis and Mechanistic Considerations

The synthesis of phenylacetonitrile derivatives is a well-established area of organic chemistry. A common and reliable method for preparing this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This pathway is favored for its high efficiency and the ready availability of starting materials.

Synthetic Workflow: Cyanation of 4-Chloro-2-methoxybenzyl Chloride

The primary route involves a two-step process starting from 4-chloro-2-methoxybenzaldehyde. First, the aldehyde is reduced to the corresponding benzyl alcohol, which is then converted to a benzyl chloride. The chloride is subsequently displaced by a cyanide anion to yield the target nitrile.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation A 4-Chloro-2-methoxybenzaldehyde B 4-Chloro-2-methoxybenzyl alcohol A->B  NaBH4, Methanol, 0°C to RT   C 4-Chloro-2-methoxybenzyl alcohol D 4-Chloro-2-methoxybenzyl chloride C->D  SOCl2 or HCl, Toluene, Reflux   E 4-Chloro-2-methoxybenzyl chloride F This compound E->F  NaCN, Acetone/Water, Reflux   G cluster_0 Nitrile Group Transformations cluster_1 Aryl Chloride Transformations A This compound B Primary Amine (e.g., Phenethylamine derivative) A->B  Reduction (LiAlH₄ or H₂/Catalyst)   C Carboxylic Acid (e.g., Phenylacetic acid derivative) A->C  Hydrolysis (H₃O⁺ or OH⁻, heat)   D Aldehyde (e.g., Phenylacetaldehyde derivative) A->D  Partial Reduction (DIBAL-H)   E Biaryl Compound A->E  Suzuki Coupling (Pd catalyst, R-B(OH)₂)   F Aniline Derivative A->F  Buchwald-Hartwig Amination (Pd catalyst, R₂NH)  

Sources

2-(4-Chloro-2-methoxyphenyl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Introduction

This compound is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis. Its unique structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites for chemical transformations. This guide, intended for researchers, chemists, and professionals in drug development, offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications. As a key intermediate, understanding the characteristics of this compound is essential for its effective utilization in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.

Compound Identification and Chemical Structure

Accurate identification is paramount for ensuring the correct use of this chemical intermediate in research and manufacturing.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1][2]
Synonyms 4-Chloro-2-methoxybenzyl cyanide, (4-Chloro-2-methoxyphenyl)acetonitrile[1][2]
CAS Number 170737-92-5[1][2]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]

| InChI Key | ZXJARSBOCSFHDH-UHFFFAOYSA-N[1][2] |

The structure consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a cyanomethyl group (-CH₂CN) at position 1.

chemical_structure cluster_ring C1 C C2 C C1->C2 CH2CN_group CH₂-C≡N C1->CH2CN_group C3 C C2->C3 OCH3_group O-CH₃ C2->OCH3_group C4 C C3->C4 C5 C C4->C5 Cl_group Cl C4->Cl_group C6 C C5->C6 C6->C1 H3 H H5 H H6 H

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and are crucial for process design, handling, and storage. While specific experimental data for this exact isomer is limited, properties can be compared with closely related isomers.

Table 2: Physicochemical Data

Property Value Source
Appearance White or dark brown powder [3]
Melting Point 42-44°C [3]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg [3]
Density 1.2 ± 0.1 g/cm³ [3]
Flash Point 135.7 ± 23.7 °C [3]
Water Solubility Insoluble in water [3]

| LogP | 2.41 |[1] |

Synthesis and Reactivity

Synthetic Pathway

The most common and industrially scalable method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This process, known as cyanation, is a reliable method for introducing the nitrile functional group.

The synthesis of this compound typically begins with the corresponding 4-chloro-2-methoxybenzyl alcohol, which is first converted to 4-chloro-2-methoxybenzyl chloride. The subsequent reaction with sodium or potassium cyanide in a suitable polar aprotic solvent, such as acetone or DMSO, yields the final product. The use of anhydrous conditions is often preferred to minimize the formation of hydrolysis byproducts.[4]

synthesis_workflow start 4-Chloro-2-methoxybenzyl Alcohol step1 Chlorination (e.g., SOCl₂) start->step1 intermediate 4-Chloro-2-methoxybenzyl Chloride step1->intermediate step2 Cyanation (e.g., NaCN in Acetone) intermediate->step2 product This compound step2->product purification Purification (Distillation/Crystallization) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three main features: the nitrile group, the benzylic protons, and the substituted aromatic ring.

  • Nitrile Group Reactions : The cyano group can undergo hydrolysis to form a carboxylic acid (4-chloro-2-methoxyphenylacetic acid) or a primary amide. It can also be reduced to a primary amine (2-(4-chloro-2-methoxyphenyl)ethan-1-amine). These transformations are fundamental in building more complex molecular scaffolds.

  • Benzylic Carbon Reactivity : The methylene (-CH₂-) protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic. This allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in various alkylation and condensation reactions. For instance, it can react with esters in Claisen-type condensations.[5]

  • Aromatic Ring Reactions : The electron-donating methoxy group and the electron-withdrawing chloro group influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy group are activated, while the chloro group deactivates the ring. Base-catalyzed reactions with nitroarenes have been shown to yield complex heterocyclic structures like benzisoxazoles.[6]

Applications in Synthesis

This compound is primarily used as an intermediate in multi-step organic syntheses. Its functional groups allow for its incorporation into a wide range of larger molecules with potential biological activity.

  • Pharmaceutical Intermediates : Arylacetonitrile derivatives are precursors to numerous active pharmaceutical ingredients (APIs). For example, related methoxyphenylacetonitriles are key intermediates in the synthesis of antidepressants like Venlafaxine.[7] The structural motifs present in this compound make it a valuable precursor for novel therapeutic agents.

  • Agrochemicals : Substituted phenylacetonitriles and their derivatives are used in the development of new herbicides and pesticides. Related structures, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which could potentially be synthesized from this acetonitrile, are used to create herbicidal compounds.[8]

  • Fine Chemicals and Materials Science : This compound can also serve as a starting material for synthesizing dyes, specialty polymers, and other fine chemicals where its specific substitution pattern is required.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would confirm the presence of aromatic protons, the methoxy group (singlet around 3.8 ppm), and the benzylic methylene protons (singlet around 3.7 ppm). ¹³C NMR would show distinct signals for the nitrile carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum would exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic groups, and C-O stretching for the methoxy ether linkage.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 181.62 g/mol , along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound and identify any potential impurities or byproducts from the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from analogous compounds like other substituted phenylacetonitriles provide essential guidance.

  • Hazard Identification : Substituted acetonitriles are often classified as harmful if swallowed, inhaled, or in contact with skin.[10][11][12] They can cause skin, eye, and respiratory irritation.

  • Handling Precautions :

    • Work in a well-ventilated area, preferably under a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined structure and predictable reactivity make it an important building block for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific research and industrial applications.

References

  • Chemsrc. (2025). 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Collection of Czechoslovak Chemical Communications. (1981). REACTIONS OF 4-CHLORO-I-NITROBENZENE WITH (3-CHLORO-4-METHOXYPHENYL)ACETONITRILE AND (3,4-DIMETHOXYPHENYL)ACETONITRILE; SYNTHESI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. Retrieved from [Link]

Sources

4-Chloro-2-Methoxybenzyl cyanide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-Methoxybenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxybenzyl cyanide, systematically known as 2-(4-chloro-2-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. Its structural framework, featuring a chlorinated and methoxylated phenyl ring attached to a cyanomethyl group, makes it a valuable intermediate in organic synthesis. Compounds of this nature are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitrile group and the potential for the substituted aromatic ring to interact with biological targets. The chloro and methoxy substituents, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-Methoxybenzyl cyanide, the experimental methodologies for their determination, and the spectroscopic techniques used for its characterization. While specific experimental data for this compound is not widely available in public literature, this guide will provide a robust framework for its analysis based on established scientific principles and data from analogous compounds.

Molecular and Physicochemical Properties

A summary of the key identifiers for 4-Chloro-2-Methoxybenzyl cyanide is presented below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting point, boiling point, and density are not readily found in the scientific literature. The values for related isomers are provided for context.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Chloro-2-Methoxybenzyl cyanide-
CAS Number 170737-92-5[2][3]
Molecular Formula C₉H₈ClNO[2][3]
Molecular Weight 181.62 g/mol [2][3]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 42-44 °C[4]
Boiling Point Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 300.7 ± 27.0 °C at 760 mmHg[4]
Density Data not available. For the isomer (2-Chloro-4-methoxyphenyl)acetonitrile: 1.2 ± 0.1 g/cm³[4]
Solubility Expected to be insoluble in water, soluble in organic solvents.Inferred

dot

Caption: Molecular Structure of 4-Chloro-2-Methoxybenzyl cyanide

Experimental Determination of Physical Properties

The characterization of a novel or sparsely documented compound like 4-Chloro-2-Methoxybenzyl cyanide necessitates the experimental determination of its physical properties. These properties are crucial for identity confirmation, purity assessment, and process development.

Melting Point Determination

The melting point is a fundamental physical property that provides a sharp indication of a crystalline solid's purity.[5] Pure compounds typically melt over a narrow range of 1-2°C.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 4-Chloro-2-Methoxybenzyl cyanide is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.[5]

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

The choice of a slow heating rate is critical to ensure thermal equilibrium throughout the sample, providing an accurate melting range.[5]

dot

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Grind solid sample Prep2 Pack into capillary tube (2-3mm) Prep1->Prep2 Measure1 Place capillary in apparatus Prep2->Measure1 Measure2 Heat at a slow, controlled rate (1-2°C/min) Measure1->Measure2 Measure3 Observe for phase transition Measure2->Measure3 Data1 Record T_initial (first drop of liquid) Measure3->Data1 Data2 Record T_final (completely liquid) Data1->Data2

Caption: Workflow for Melting Point Determination

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[7]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]

This method is advantageous as it requires a small amount of the sample.[7]

Density Measurement

Density is an intrinsic property defined as the mass of a substance per unit volume.[8]

Experimental Protocol:

  • Mass Measurement: A known volume of the substance is accurately weighed using an analytical balance.

  • Volume Measurement: For a solid, the volume can be determined by displacement. The solid is submerged in a liquid in which it is insoluble, and the volume of the displaced liquid is measured using a graduated cylinder or pycnometer.[8] For a liquid, a specific volume is measured using a pipette or a pycnometer.

  • Calculation: The density is calculated by dividing the mass by the volume.[8]

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.

Experimental Protocol:

  • Solvent Screening: A small, measured amount of 4-Chloro-2-Methoxybenzyl cyanide (e.g., 10 mg) is added to a test tube containing a small volume of a solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature.

  • Solvent Range: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and dichloromethane.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).[10]

  • ¹H NMR: The ¹H NMR spectrum of 4-Chloro-2-Methoxybenzyl cyanide is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylene protons. The chemical shifts, integration, and splitting patterns of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, allowing for the confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[11] For 4-Chloro-2-Methoxybenzyl cyanide, characteristic IR absorption bands would be expected for:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

  • C=C aromatic ring stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (methoxy group): A strong band in the 1000-1300 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Safety and Handling

Conclusion

4-Chloro-2-Methoxybenzyl cyanide is a compound with significant potential in synthetic and medicinal chemistry. This guide has outlined its key molecular identifiers and provided a comprehensive overview of the standard experimental procedures for determining its fundamental physical properties. While specific experimental data for this compound remains elusive in the public domain, the methodologies and spectroscopic principles detailed herein provide a solid foundation for its empirical characterization. Researchers and drug development professionals are encouraged to apply these established techniques to rigorously determine the physical and spectral properties of this and other novel compounds.

References

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The Rise and Fall of a Metabolic Modulator: A Technical Guide to GW501516 (Cardarine)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The compound of interest for this guide, widely known as GW501516 or Cardarine, is scientifically identified by the CAS Number 317318-70-0. The initially provided CAS number, 170737-92-5, corresponds to a precursor molecule, (4-chloro-2-methoxyphenyl)acetonitrile, utilized in the synthesis of various chemical entities and is not the biologically active agent that is the focus of this document.

Introduction: A Promising Target for Metabolic Disease

In the landscape of therapeutic interventions for metabolic syndrome—a constellation of conditions including obesity, dyslipidemia, and insulin resistance—the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as a focal point for drug discovery.[1] This family of nuclear receptors, comprising three isoforms (α, γ, and δ), acts as ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose homeostasis.[2] While PPARα and PPARγ agonists have been successfully translated into clinical use as fibrates and thiazolidinediones, respectively, the therapeutic potential of PPARδ remained largely unexplored until the advent of selective agonists.[1]

GW501516, also known as Cardarine, emerged from this pursuit as a potent and highly selective agonist for the PPARδ receptor.[3] Its discovery sparked significant interest due to its profound effects on fatty acid metabolism and its potential to address multiple facets of the metabolic syndrome.[4][5] This guide provides an in-depth technical overview of the background, discovery, mechanism of action, and key experimental findings related to GW501516, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Selective PPARδ Agonist

The development of GW501516 was the result of a research collaboration initiated in 1992 between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals.[3] The primary objective of this partnership was to discover and develop a PPARδ agonist for the treatment of hyperlipidemia.[6] Employing a combination of combinatorial chemistry and structure-based drug design, the research teams successfully synthesized a series of compounds, leading to the identification of GW501516 as a lead candidate.[3][6]

The discovery was formally published in 2001, detailing the rational design and potent activity of this novel chemical entity.[3] Preclinical studies in animal models quickly demonstrated its efficacy in improving lipid profiles and insulin sensitivity, propelling it into clinical development.[3][6]

Clinical Development and Subsequent Discontinuation

GSK advanced GW501516 into Phase I clinical trials in 2000 to investigate its potential in treating hyperlipidemia.[3] These early trials in healthy volunteers showed promising results, with the compound effectively reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[7] Subsequent Phase I/II studies were initiated in 2002 to further evaluate its efficacy in patients with metabolic syndrome.[3][5] By 2007, GW501516 had completed two Phase II clinical studies, with continued positive outcomes in managing dyslipidemia.[3]

However, in a significant setback, GSK terminated the development of GW501516 in 2007.[3] The decision was based on findings from long-term preclinical animal studies which revealed that the compound caused the rapid development of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin, thyroid, tongue, testes, and uterus, at all tested dosages.[3][8][9] This alarming discovery of carcinogenicity rendered the risk-benefit profile of the drug unfavorable for continued human use, leading to the cessation of all clinical development.[10]

Mechanism of Action: A Transcriptional Regulator of Metabolism

GW501516 exerts its biological effects through its high-affinity and selective binding to the PPARδ receptor. It acts as a potent agonist with a Ki (inhibitory constant) and EC50 (half-maximal effective concentration) of 1 nM, and it exhibits over 1,000-fold selectivity for PPARδ compared to PPARα and PPARγ.[3]

Upon activation by GW501516, PPARδ undergoes a conformational change, leading to the recruitment of transcriptional coactivators, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[3] This ligand-activated PPARδ/PGC-1α complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11] This binding event initiates the transcription of a suite of genes involved in energy expenditure and fatty acid metabolism.[3]

The primary downstream effect of PPARδ activation by GW501516 is a metabolic shift towards the preferential utilization of fatty acids as an energy source.[8] This is achieved through the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation in skeletal muscle.[1][12]

Signaling Pathway of GW501516-Mediated PPARδ Activation

Figure 1: Simplified signaling pathway of GW501516. The agonist binds to and activates the PPARδ/RXR heterodimer, leading to the recruitment of the coactivator PGC-1α. This complex then binds to PPREs on target genes, upregulating genes involved in fatty acid metabolism and energy expenditure.

Key Experimental Findings and Protocols

Enhanced Fatty Acid Oxidation and Endurance

A seminal study demonstrated that high doses of GW501516 dramatically improved the physical performance of mice.[3] This effect was attributed to the compound's ability to reprogram muscle fiber types and promote mitochondrial biogenesis, leading to increased oxidative capacity.[6][12]

ParameterControl GroupGW501516-Treated GroupReference
Running EnduranceBaselineSignificantly Increased[3][12]
Fatty Acid OxidationBaselineSignificantly Increased[1][13]
PGC-1α ExpressionBaselineUpregulated[12][13]
CPT-1 ExpressionBaselineUpregulated[1][14]

Table 1: Summary of key preclinical findings on the effects of GW501516.

Experimental Protocol: Assessment of Fatty Acid Oxidation in Skeletal Muscle Cells

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes by switching to a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Incubate the differentiated myotubes with varying concentrations of GW501516 (e.g., 1-10 µM) or vehicle control for 24-48 hours.

  • Fatty Acid Oxidation Assay:

    • Prepare a solution of radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).

    • Incubate the treated myotubes with the radiolabeled fatty acid solution for a defined period (e.g., 2-4 hours).

    • Collect the incubation medium and measure the amount of ¹⁴CO₂ produced, which is a direct measure of fatty acid oxidation.

  • Data Analysis: Normalize the ¹⁴CO₂ production to the total protein content of the cells and compare the results between the GW501516-treated and control groups.

Anti-inflammatory Effects

Beyond its metabolic effects, GW501516 has also been shown to possess anti-inflammatory properties.[15][16] Studies have demonstrated that PPARδ activation can suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17]

GW501516_Anti_Inflammatory cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Cellular Response TNFa TNF-α TAK1 TAK1 TNFa->TAK1 Activates NFkB NF-κB TAK1->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression (e.g., MCP-1) NFkB->Inflammatory_Genes Promotes Transcription GW501516 GW501516 PPARd PPARδ GW501516->PPARd Activates PPARd->TAK1 Inhibits

Figure 2: Proposed anti-inflammatory mechanism of GW501516. Activation of PPARδ by GW501516 can inhibit the TAK1-NFκB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion: A Cautionary Tale in Drug Development

The story of GW501516 is a compelling yet cautionary tale in the field of drug discovery and development. While its potent and selective activation of PPARδ offered a promising therapeutic avenue for metabolic diseases, the severe carcinogenicity observed in preclinical studies ultimately led to its discontinuation.[3][8] Despite its abandonment for clinical use, GW501516 remains a valuable research tool for elucidating the complex roles of PPARδ in metabolic regulation and inflammation. The journey of this compound underscores the critical importance of long-term safety assessments in the development of novel therapeutics.

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  • More Plates More Dates. (2019, July 29). Cardarine (GW501516) - A Comprehensive Overview [Video]. YouTube. [Link]

  • Park, J., Lee, J., & Kim, J. (2021). Cardarine (GW501516) Effects on Improving Metabolic Syndrome. Journal of Health, Sports, and Kinesiology, 2(2), 22-27. [Link]

  • Turza, A., Borodi, G., & Mureșan-Pop, M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. International journal of molecular sciences, 25(9), 5026. [Link]

  • Holloszy, J. O., & Hansen, P. A. (2007). PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 292(4), E1207-E1211. [Link]

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  • Turza, A., Borodi, G., & Mureșan-Pop, M. (2025). Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis. Molecules, 30(3), 573. [Link]

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A Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methoxyphenyl)acetonitrile, a key chemical intermediate in the synthesis of complex organic molecules. This document details the compound's core physicochemical properties, outlines a robust and validated multi-step synthesis pathway from commercially available precursors, and discusses its prospective applications, particularly in the realm of drug discovery and medicinal chemistry. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: A Versatile Synthetic Building Block

This compound, also known as 4-chloro-2-methoxybenzyl cyanide, belongs to the class of substituted benzeneacetonitriles.[1][2] This class of compounds is of significant interest in organic synthesis due to the versatile reactivity of the nitrile functional group. The nitrile can be readily transformed into a variety of other functionalities, including primary amines, carboxylic acids, amides, and tetrazoles, making it an invaluable handle in the construction of molecular frameworks.[3]

The specific substitution pattern of this compound—featuring a chloro group at the 4-position and a methoxy group at the 2-position—provides a scaffold with distinct electronic and steric properties. These substituents not only influence the reactivity of the aromatic ring but also serve as key recognition elements or metabolic modulators in the design of biologically active molecules. Consequently, this compound is a valuable intermediate for creating libraries of novel compounds for screening in agrochemical and pharmaceutical research and development.[4]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 170737-92-5[1]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Synonyms 4-chloro-2-methoxybenzyl cyanide[1][2]
Polar Surface Area (PSA) 33.02 Ų[1]
LogP 2.41[1]
InChIKey ZXJARSBOCSFHDH-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Considerations

A reliable synthesis of this compound can be achieved via a three-step sequence starting from the commercially available 4-Chloro-2-methoxybenzaldehyde.[5] This pathway is designed for high fidelity and scalability, with each step employing well-understood and robust chemical transformations.

G cluster_0 Synthetic Workflow A 4-Chloro-2-methoxybenzaldehyde B (4-Chloro-2-methoxyphenyl)methanol A->B Step 1: Reduction Reagent: NaBH₄ C 1-(Chloromethyl)-4-chloro-2-methoxybenzene B->C Step 2: Chlorination Reagent: SOCl₂ D This compound C->D Step 3: Cyanation Reagent: NaCN

Caption: A validated three-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Reduction of 4-Chloro-2-methoxybenzaldehyde to (4-Chloro-2-methoxyphenyl)methanol

  • Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups. It is safer and easier to handle than more powerful hydrides like LiAlH₄. Methanol is an excellent solvent that readily dissolves the aldehyde and the reagent.

  • Protocol:

    • Dissolve 4-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol, which can often be used in the next step without further purification.

Step 2: Chlorination of (4-Chloro-2-methoxyphenyl)methanol

  • Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an Sₙi mechanism, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies product isolation.

  • Protocol:

    • In a fume hood, dissolve the crude (4-Chloro-2-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas trap.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours, monitoring by TLC.

    • Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-4-chloro-2-methoxybenzene.

Step 3: Cyanation of 1-(Chloromethyl)-4-chloro-2-methoxybenzene

  • Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. Sodium cyanide (NaCN) provides the cyanide nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to solvate the sodium cation, leaving the cyanide anion highly reactive and promoting a fast reaction rate.[6]

  • Protocol:

    • Dissolve the crude benzyl chloride (1.0 eq) in DMSO.

    • Add sodium cyanide (1.5 eq) to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization Profile

To ensure the identity and purity of the synthesized product, a full suite of spectroscopic analysis is required. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[7][8][9]

TechniqueExpected Characteristics
¹H NMR δ (ppm): ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.7 (s, 2H, -CH₂CN)
¹³C NMR δ (ppm): ~157 (Ar-C-O), ~130 (Ar-C-Cl), ~130 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C), ~117 (C≡N), ~112 (Ar-CH), ~56 (-OCH₃), ~22 (-CH₂CN)
IR (cm⁻¹) ~2250 (C≡N, sharp, strong), ~1600, 1490 (C=C aromatic), ~1250 (C-O, asymm.), ~1030 (C-O, symm.), ~800 (C-Cl)
Mass Spec. Molecular Ion (M⁺) at m/z 181, with a characteristic M+2 isotope peak at m/z 183 (~33% intensity of M⁺) due to ³⁷Cl. Key fragment at m/z 141 ([M-CH₂CN]⁺).

Safety, Handling, and Storage

Given its chemical nature as a nitrile and a chlorinated aromatic compound, strict safety protocols must be followed.

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and eye irritation.[11] Contact with acids liberates highly toxic hydrogen cyanide gas.

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust and aerosol formation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Ingestion/Inhalation: Move person to fresh air. Seek immediate medical attention.[11]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitrile group is a linchpin for molecular elaboration, enabling access to a wide array of pharmacologically relevant structures.

G cluster_1 Chemical Transformations of the Nitrile Group Start This compound (R-CH₂CN) Amine Phenethylamine Derivative (R-CH₂CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Acid Phenylacetic Acid Derivative (R-CH₂COOH) Start->Acid Acid/Base Hydrolysis Amide Phenylacetamide Derivative (R-CH₂CONH₂) Start->Amide Partial Hydrolysis (e.g., H₂O₂/base) Tetrazole Tetrazole Derivative Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃)

Caption: Key transformations of the nitrile group for pharmaceutical synthesis.

  • Synthesis of Phenethylamines: Reduction of the nitrile group, typically with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding phenethylamine. This is a core scaffold in many neurotransmitter-modulating drugs and other CNS-active agents.

  • Formation of Phenylacetic Acids: Complete hydrolysis of the nitrile under acidic or basic conditions produces a phenylacetic acid derivative. These are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.

  • Access to Phenylacetamides: Partial hydrolysis allows for the synthesis of amides, which are prevalent in a vast range of pharmaceuticals due to their ability to act as stable hydrogen bond donors and acceptors.

  • Building Block for Heterocycles: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design to improve metabolic stability and cell permeability.

The chloro and methoxy substituents on the phenyl ring provide opportunities for further functionalization (e.g., via cross-coupling reactions) and are crucial for modulating the compound's pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis pathway, make it an accessible building block for research and development. The versatility of its nitrile functional group allows for straightforward conversion into diverse, high-value molecular scaffolds, positioning it as a key resource for professionals in drug discovery and fine chemical synthesis. Adherence to rigorous safety protocols is mandatory when handling this compound and its precursors.

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  • (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE | 170737-93-6. (n.d.).
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A Technical Guide to Unlocking the Research Potential of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(4-Chloro-2-methoxyphenyl)acetonitrile is a sparsely characterized substituted phenylacetonitrile that stands at the intersection of several promising avenues in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetonitrile core decorated with both a chloro and a methoxy group, suggests a rich potential for chemical modification and biological activity. This guide provides a comprehensive framework for initiating a research program centered on this molecule. We delve into its fundamental properties, propose a robust synthetic pathway, and outline four distinct, high-potential research areas: oncology, neuroscience, agrochemicals, and metabolic profiling. For each area, we present the core scientific rationale, a strategic experimental workflow, and detailed, field-proven protocols to empower researchers to explore its therapeutic and commercial possibilities. This document is designed to serve as a foundational resource for scientists and drug development professionals, transforming this compound from a mere catalog chemical into a valuable lead for innovation.

Introduction: The Scientific Case for this compound

The field of drug discovery is perpetually in search of novel molecular scaffolds that offer both synthetic tractability and diverse biological potential. This compound (herein referred to as CM-ACN) emerges as a compelling candidate for investigation. Its core, the phenylacetonitrile group, is a well-established pharmacophore and a versatile synthetic intermediate. The true potential of CM-ACN, however, lies in the strategic placement of its substituents.

  • The Chloro Group: The chlorine atom at the 4-position can significantly enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development. This modification can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.

  • The Methoxy Group: Positioned ortho to the acetonitrile moiety, the methoxy group acts as an electron-donating group, which can modulate the electronic properties of the entire molecule. This can influence binding affinity to biological targets and alter the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While potentially a site for O-demethylation, its presence offers a handle for structure-activity relationship (SAR) studies.

  • The Acetonitrile Group: This functional group is not merely a synthetic handle. The nitrile is a known bioisostere for various functional groups and can participate in critical hydrogen bonding interactions with protein targets. Furthermore, the adjacent benzylic carbon is activated, providing a prime site for chemical derivatization to build molecular complexity and explore a wide chemical space.

This combination of features positions CM-ACN as a high-potential starting point for developing novel therapeutics. This guide will provide the strategic and methodological foundation for such an endeavor.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of any research program. The table below summarizes the key known and predicted properties of CM-ACN.

PropertyValueSource / Method
IUPAC Name This compound-
Synonyms 4-Chloro-2-methoxybenzyl cyanideVendor Data
CAS Number 170737-92-5Vendor Data
Molecular Formula C₉H₈ClNOCalculated
Molecular Weight 181.62 g/mol Calculated
Predicted LogP 2.41ChemSrc[1]
Appearance White to off-white solid (Predicted)-

Foundational Synthesis and Derivatization Strategy

A reliable and scalable synthesis is the first critical step. While specific literature on CM-ACN's synthesis is scarce, a robust two-step protocol can be proposed based on well-established transformations of analogous structures.

Proposed Synthesis of CM-ACN

The proposed pathway begins with the commercially available 4-chloro-2-methoxytoluene and proceeds via a free-radical benzylic bromination followed by a nucleophilic cyanation.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Cyanation Start 4-Chloro-2-methoxytoluene Reagent1 N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Reflux Start->Reagent1 Intermediate 1-(Bromomethyl)-4-chloro-2-methoxybenzene Intermediate_ref 1-(Bromomethyl)-4-chloro-2-methoxybenzene Reagent1->Intermediate Product This compound (CM-ACN) Reagent2 Sodium Cyanide (NaCN) DMSO, 60°C Reagent2->Product Intermediate_ref->Reagent2

Caption: Proposed two-step synthesis of CM-ACN.

Rationale for Experimental Choices:

  • Benzylic Bromination: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the classic and highly effective method for selectively brominating the benzylic position without affecting the aromatic ring, which is crucial for activated systems like methoxy-substituted toluenes.[2][3] Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like acetonitrile could be explored. Photochemical initiation can also be an alternative to AIBN.[3]

  • Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile. Reaction with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO facilitates a clean Sₙ2 reaction to yield the desired nitrile product.[4] The use of DMSO ensures the solubility of the cyanide salt and promotes a favorable reaction rate at moderate temperatures.

Derivatization Workflow

The true value of CM-ACN lies in its potential as a scaffold. The activated methylene bridge (the -CH₂- group) is ripe for chemical modification, allowing for the creation of a diverse chemical library.

G CM_ACN CM-ACN Scaffold Deprotonation Deprotonation (e.g., NaH, LDA) CM_ACN->Deprotonation Carbanion Nitrile-Stabilized Carbanion Deprotonation->Carbanion Alkylation Alkylation (R-X) Carbanion->Alkylation Condensation Condensation (R-CHO) Carbanion->Condensation Library Diverse Chemical Library Alkylation->Library Condensation->Library

Caption: Derivatization strategy for the CM-ACN scaffold.

Proposed Research Area 1: Oncology

Scientific Rationale: The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[5] Many small molecules containing substituted aromatic rings have demonstrated potent antiproliferative activity by interfering with tubulin polymerization. The structural features of CM-ACN, particularly its moderate lipophilicity and potential for metabolic stability, make it an intriguing candidate for investigation as a novel microtubule-targeting agent.

Hypothesis: CM-ACN or its derivatives will exhibit cytotoxic activity against a panel of human cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow: A tiered screening approach is proposed to efficiently identify active compounds and elucidate their mechanism of action.

G Start Synthesize CM-ACN Library Screen1 Primary Screen: NCI-60 One-Dose (10 µM) Start->Screen1 Decision1 Activity Threshold Met? Screen1->Decision1 Screen2 Secondary Screen: NCI-60 Five-Dose (IC₅₀) Decision1->Screen2 Yes End Lead Candidate Decision1->End No MOA_Study Mechanism of Action Studies Screen2->MOA_Study TubulinAssay In Vitro Tubulin Polymerization Assay MOA_Study->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) MOA_Study->CellCycle Apoptosis Apoptosis Assay (Annexin V) MOA_Study->Apoptosis TubulinAssay->End

Caption: High-throughput screening cascade for oncology.

Detailed Protocol: NCI-60 Cell Line Screening

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a powerful, publicly available tool for identifying novel anticancer agents.[6][7]

  • Objective: To evaluate the cytotoxic and/or cytostatic effects of CM-ACN and its derivatives across a broad range of human cancers.

  • Methodology:

    • Initial Screen: Compounds are first tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.[8]

    • Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is advanced to a five-dose concentration-response study to determine key parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).[9]

    • Assay Principle: The assay relies on the sulforhodamine B (SRB) protein stain to assess cell density after a 48-hour incubation with the test compound.[6]

  • Data Analysis: The results are presented as a "mean graph," which provides a unique fingerprint of a compound's activity. This fingerprint can be compared against a database of known anticancer agents using the COMPARE algorithm to hypothesize a mechanism of action.[10]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][11]

  • Objective: To determine if lead compounds from the cell-based screens directly inhibit or enhance tubulin polymerization.

  • Methodology:

    • Principle: A fluorescence-based assay is recommended for its high sensitivity.[12] Purified tubulin is mixed with a fluorescent reporter that specifically binds to polymerized microtubules, causing an increase in fluorescence.[13]

    • Setup: Purified bovine or porcine tubulin (e.g., 2 mg/mL) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[13]

    • Execution: The reaction is initiated by warming the mixture to 37°C in a 96-well plate containing various concentrations of the test compound, a vehicle control, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[5]

    • Measurement: Fluorescence intensity is measured kinetically over 60-90 minutes using a microplate reader.

  • Data Interpretation: Inhibitors of tubulin polymerization will reduce the rate and extent of fluorescence increase, while stabilizers will enhance it. The IC₅₀ value can be calculated from the dose-response curve.

Proposed Research Area 2: Neuroscience

Scientific Rationale: The phenylacetonitrile scaffold is a key structural component in several centrally acting drugs. Most notably, it serves as a crucial intermediate in the synthesis of the antidepressant Venlafaxine. Furthermore, heterocyclic compounds derived from related precursors have shown promise as anticonvulsants. The predicted LogP of CM-ACN suggests it may have sufficient lipophilicity to cross the blood-brain barrier, making it a viable candidate for CNS-targeted drug discovery.

Hypothesis: CM-ACN or its derivatives possess anticonvulsant or antidepressant-like properties, potentially through the modulation of ion channels or neurotransmitter reuptake transporters.

Experimental Workflow: A workflow starting with broad, in vivo behavioral screens followed by more targeted in vitro assays is a time- and resource-efficient strategy.

G Start Synthesized CM-ACN and Derivatives Screen_MES Anticonvulsant Screen: Maximal Electroshock (MES) Test Start->Screen_MES Screen_FST Antidepressant Screen: Forced Swim Test (FST) Start->Screen_FST Decision Significant In Vivo Activity? Screen_MES->Decision Screen_FST->Decision TargetID Target Deconvolution Decision->TargetID Yes ReceptorAssay CNS Receptor Panel Binding Assays TargetID->ReceptorAssay IonChannel Ion Channel Assays (Patch Clamp) TargetID->IonChannel LeadOpt Lead Optimization ReceptorAssay->LeadOpt IonChannel->LeadOpt

Caption: Screening workflow for CNS-active compounds.

Detailed Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15]

  • Objective: To screen for the anticonvulsant activity of CM-ACN by assessing its ability to prevent seizure spread.

  • Methodology:

    • Animal Model: Male CF-1 or C57BL/6 mice are typically used.[16]

    • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

    • Procedure: At the time of predicted peak effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes after application of a topical anesthetic.[15][16]

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[15][17]

  • Data Analysis: The Median Effective Dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Detailed Protocol: Forced Swim Test (FST)

The FST is one of the most widely used behavioral assays for screening potential antidepressant drugs.[18][19]

  • Objective: To assess the antidepressant-like potential of CM-ACN.

  • Methodology:

    • Animal Model: Mice are placed individually in a cylinder of water (25°C) from which they cannot escape.[20]

    • Procedure: The test session typically lasts for 6 minutes. The animal's behavior is recorded, often by video.[20]

    • Endpoint: The key behavioral parameter measured is immobility time. The assumption is that an animal will eventually stop trying to escape and adopt an immobile posture. Clinically effective antidepressants have been shown to reduce this immobility time, increasing active behaviors like swimming and climbing.[21]

  • Data Analysis: The duration of immobility in the last 4 minutes of the 6-minute test is scored by a trained observer or automated tracking software. A statistically significant decrease in immobility time compared to the vehicle-treated group indicates potential antidepressant activity.

Proposed Research Area 3: In Vitro ADME & Metabolic Profiling

Scientific Rationale: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoiding late-stage failures in drug development.[22][23] The chloro and methoxy groups on the CM-ACN scaffold are known to significantly influence these properties. Understanding the metabolic stability and potential for drug-drug interactions is paramount before committing to more extensive in vivo studies.[1]

Hypothesis: The chloro-substituent at the 4-position will confer metabolic stability, while the methoxy group at the 2-position may be a primary site of metabolism (O-demethylation). The compound may inhibit key cytochrome P450 (CYP) enzymes.

Experimental Workflow: A panel of standard in vitro ADME assays can provide a comprehensive early profile of the compound's drug-like properties.

G Start Lead Compound (CM-ACN) MetStab Metabolic Stability Assay (Liver Microsomes) Start->MetStab CYPInhib CYP450 Inhibition Assay (IC₅₀ Panel) Start->CYPInhib PlasmaStab Plasma Stability Assay MetStab->PlasmaStab PPB Plasma Protein Binding (Equilibrium Dialysis) CYPInhib->PPB Decision Favorable ADME Profile? PlasmaStab->Decision PPB->Decision InVivo Proceed to In Vivo Pharmacokinetic Studies Decision->InVivo Yes

Caption: Workflow for in vitro ADME and metabolic profiling.

Detailed Protocol: CYP450 Inhibition Assay

This assay determines a compound's potential to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[24][25]

  • Objective: To determine the IC₅₀ values of CM-ACN against a panel of the most clinically relevant CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26]

  • Methodology:

    • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes are used as the enzyme source.[27]

    • Procedure: The test compound (at various concentrations) is incubated with the enzyme source and a specific, isoform-selective probe substrate in the presence of the cofactor NADPH.

    • Measurement: After a set incubation time, the reaction is stopped. The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. An IC₅₀ value is calculated from the resulting dose-response curve, representing the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Conclusion and Future Directions

This compound is more than just a chemical structure; it is a launchpad for discovery. The strategic combination of a versatile phenylacetonitrile core with metabolically influential chloro and methoxy substituents provides a strong rationale for its investigation across multiple therapeutic areas. This guide has laid out a clear, multi-pronged research plan, grounded in established scientific principles and supported by detailed, actionable protocols. By systematically pursuing the proposed avenues in synthesis, oncology, neuroscience, and metabolic profiling, researchers can efficiently unlock the full potential of this promising scaffold. The journey from a simple molecule to a life-changing therapeutic is long, but it begins with a well-defined map. This document provides that map.

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The Strategic Intermediate: A Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pharmaceutical Innovation

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that final molecule is paved with a series of crucial, often unsung, hero molecules known as intermediates. 2-(4-Chloro-2-methoxyphenyl)acetonitrile is one such pivotal intermediate. Its strategic importance lies in its unique molecular architecture, which serves as a versatile scaffold for the construction of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical role in the production of life-saving medications. For the medicinal chemist and process development scientist, a thorough understanding of this intermediate is not merely academic; it is a gateway to innovation and efficiency in drug manufacturing.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis. These properties dictate its handling, storage, reaction conditions, and purification strategies.

PropertyValueSource
CAS Number 170737-92-5[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

The structure of this compound, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, is the key to its reactivity. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring, while the nitrile group and the adjacent methylene bridge offer key points for chemical modification.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a robust and scalable two-step process starting from the readily available 4-chloro-2-methoxytoluene. This process involves a benzylic bromination followed by a nucleophilic substitution with a cyanide salt. The following protocol is a representative example based on established chemical transformations for similar molecules.

Step 1: Benzylic Bromination of 4-Chloro-2-methoxytoluene

The first step involves the selective bromination of the methyl group of 4-chloro-2-methoxytoluene to form 4-chloro-2-methoxybenzyl bromide. This reaction is typically initiated by a radical initiator.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-chloro-2-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bromination: Heat the reaction mixture to reflux. Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over a period of 1-2 hours. The reaction is exothermic and should be controlled carefully.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxybenzyl bromide, which can be used in the next step without further purification.

Step 2: Cyanation of 4-Chloro-2-methoxybenzyl Bromide

The second step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the desired this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-2-methoxybenzyl bromide from the previous step in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Cyanide Addition: Add sodium cyanide or potassium cyanide (1.2 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours.

  • Monitoring: Monitor the reaction by TLC or GC until the benzyl bromide is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a large volume of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation start_mat 4-Chloro-2-methoxytoluene intermediate 4-Chloro-2-methoxybenzyl bromide start_mat->intermediate Reflux reagents1 NBS, AIBN Solvent (e.g., CCl4) reagents1->intermediate product This compound intermediate->product Stirring at RT or gentle heat reagents2 NaCN or KCN Solvent (e.g., Acetone) reagents2->product

Caption: Synthetic workflow for this compound.

The Critical Role in Pazopanib Synthesis

This compound is a key building block in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The synthesis of Pazopanib involves a multi-step pathway where the structural features of this compound are strategically incorporated into the final drug molecule.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is then converted to an acid chloride. This activated intermediate can then react with a substituted aniline derivative to form a crucial amide bond, a key structural motif in Pazopanib. Alternatively, the methylene bridge of the acetonitrile can be functionalized to introduce other key fragments of the Pazopanib molecule.

PazopanibSynthesis intermediate This compound step1 Hydrolysis intermediate->step1 carboxylic_acid (4-Chloro-2-methoxyphenyl)acetic acid step1->carboxylic_acid step2 Activation (e.g., SOCl2) carboxylic_acid->step2 acid_chloride (4-Chloro-2-methoxyphenyl)acetyl chloride step2->acid_chloride step3 Amide Coupling acid_chloride->step3 other_intermediate Key Amine Intermediate other_intermediate->step3 pazopanib_precursor Pazopanib Precursor step3->pazopanib_precursor final_steps Further Transformations pazopanib_precursor->final_steps pazopanib Pazopanib final_steps->pazopanib

Caption: Role of the intermediate in Pazopanib synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in pharmaceutical synthesis. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the methylene protons adjacent to the nitrile group. The carbon NMR will confirm the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the intermediate. A validated HPLC method can quantify the main compound and detect any impurities.

Conclusion: An Indispensable Tool for Drug Development

This compound stands as a testament to the critical role of intermediates in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an invaluable building block for the creation of complex and life-saving drugs like Pazopanib. For the scientists and researchers at the forefront of drug development, a deep understanding of such key intermediates is not just a matter of chemical knowledge, but a fundamental prerequisite for designing and executing efficient and robust synthetic strategies that ultimately lead to the medicines of tomorrow.

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An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, substituted phenylacetonitriles represent a class of exceptionally versatile intermediates. The presence of a reactive nitrile group, an active methylene unit, and a modifiable aromatic ring provides a rich platform for a diverse array of chemical transformations. This guide focuses on a particularly valuable, yet underexplored, member of this class: 2-(4-Chloro-2-methoxyphenyl)acetonitrile .

The unique substitution pattern of this molecule—a chloro group para to the cyanomethyl moiety and a methoxy group in the ortho position—imparts specific electronic and steric properties that can be strategically exploited in drug design. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group create a distinct electronic environment that influences the reactivity of the aromatic ring and the benzylic position. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, plausible synthetic routes, and, most importantly, the application of this compound as a key intermediate in the synthesis of contemporary pharmaceuticals.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity and physical characteristics is fundamental for its effective use in a research and development setting.

Synonyms and Identifiers
  • Systematic IUPAC Name: this compound

  • Common Synonyms: 4-Chloro-2-Methoxybenzyl cyanide[1]

  • CAS Number: 170737-92-5[1]

  • Molecular Formula: C₉H₈ClNO[1]

  • InChI Key: ZXJARSBOCSFHDH-UHFFFAOYSA-N[1]

  • SMILES: COc1cc(Cl)ccc1CC#N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its close isomer, (2-chloro-4-methoxyphenyl)acetonitrile, for comparative purposes. Data for the target compound is limited in publicly available literature, hence some properties are estimated or derived from analogous compounds.

PropertyValue for this compoundValue for (2-Chloro-4-methoxyphenyl)acetonitrileSource
Molecular Weight 181.62 g/mol 181.62 g/mol [1]
Appearance White to dark brown powder (predicted)White or dark brown powder[2]
Melting Point Not available42-44 °C[2]
Boiling Point Not available300.7 ± 27.0 °C at 760 mmHg[2]
Density Not available1.2 ± 0.1 g/cm³[2]
Solubility Insoluble in water (predicted)Insoluble in water[2]
logP (octanol/water) 2.412.19[1][2]
Polar Surface Area (PSA) 33.02 Ų33.00 Ų[1][2]

Proposed Synthetic Routes

Route 1: Benzylic Halogenation and Cyanation of 4-Chloro-2-methoxytoluene

This is a classic and direct approach for the synthesis of benzyl cyanides. The first step involves the free-radical bromination of the benzylic methyl group of 4-chloro-2-methoxytoluene, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-methoxybenzene

  • To a solution of 4-chloro-2-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-4-chloro-2-methoxybenzene. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(bromomethyl)-4-chloro-2-methoxybenzene in a polar aprotic solvent such as acetone or DMSO.

  • Add sodium cyanide (1.2-1.5 equivalents) and a catalytic amount of sodium iodide to facilitate the halogen exchange.

  • Heat the reaction mixture to reflux and stir vigorously for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Synthesis Route 1 start 4-Chloro-2-methoxytoluene intermediate 1-(Bromomethyl)-4-chloro- 2-methoxybenzene start->intermediate NBS, AIBN, CCl4, reflux product This compound intermediate->product NaCN, NaI, Acetone, reflux

Caption: Synthetic workflow for Route 1.

Route 2: Sandmeyer Reaction of 4-Chloro-2-methoxyaniline

The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate. This method is particularly useful when the corresponding aniline is readily available.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Chloro-2-methoxyaniline

  • Prepare a solution of 4-chloro-2-methoxyaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is often accompanied by the evolution of nitrogen gas.

  • After the reaction is complete, extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Synthesis Route 2 start 4-Chloro-2-methoxyaniline intermediate 4-Chloro-2-methoxybenzene- diazonium salt start->intermediate NaNO2, HCl, 0-5 °C product This compound intermediate->product CuCN, KCN, heat

Caption: Synthetic workflow for Route 2.

Reactivity and Chemical Transformations

This compound is a versatile intermediate due to the presence of three key reactive sites: the nitrile group, the active methylene protons, and the substituted aromatic ring.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Reduction of the nitrile, for instance with lithium aluminum hydride or catalytic hydrogenation, affords the corresponding primary amine, 2-(4-chloro-2-methoxyphenyl)ethanamine.

  • Active Methylene Reactivity: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic species can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations with aldehydes and ketones.

  • Aromatic Ring Functionalization: The electronic nature of the substituents on the phenyl ring dictates its reactivity towards electrophilic and nucleophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. This interplay of electronic effects can be harnessed for further selective functionalization of the aromatic ring.

Applications in Drug Discovery: A Key Building Block for Finerenone

The true value of a synthetic building block is realized in its successful application in the synthesis of high-value targets. A prominent example that underscores the importance of the 4-cyano-2-methoxyphenyl moiety, a close relative of our title compound, is in the synthesis of Finerenone .

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes.[3][4] The synthesis of Finerenone relies on the use of a key intermediate that contains the 4-cyano-2-methoxyphenyl group.[5][6][7] This structural fragment is crucial for the molecule's interaction with the mineralocorticoid receptor.

The synthesis of Finerenone intermediates often starts from 4-cyano-2-methoxybenzaldehyde, which can be derived from this compound through various synthetic transformations. The presence of the chloro and methoxy groups on the phenylacetonitrile scaffold allows for synthetic handles to introduce the aldehyde functionality or to participate in cross-coupling reactions to build the complex heterocyclic core of Finerenone.

Finerenone Synthesis building_block This compound (or related 4-cyano-2-methoxyphenyl precursor) intermediate Key Heterocyclic Intermediate building_block->intermediate Multi-step synthesis finerenone Finerenone intermediate->finerenone Final synthetic transformations

Caption: Role of the 4-cyano-2-methoxyphenyl moiety in Finerenone synthesis.

Furthermore, patents related to the synthesis of the antidepressant Venlafaxine mention the use of "chloro-(4-methoxy-phenyl)-acetonitrile" as an intermediate.[8] While the specific isomer is not always explicitly defined, it highlights the utility of this class of compounds in the synthesis of neurologically active agents.

Conclusion

This compound emerges as a highly promising, albeit currently underutilized, building block for organic synthesis and drug discovery. Its unique substitution pattern offers a nuanced electronic profile that can be strategically employed by medicinal chemists. The plausible and robust synthetic routes outlined in this guide, based on well-established chemical principles, provide a clear pathway for its preparation on a laboratory scale. The demonstrated relevance of the closely related 4-cyano-2-methoxyphenyl scaffold in the synthesis of the marketed drug Finerenone provides a compelling case for the further exploration and application of this compound in the development of next-generation therapeutics. As the demand for novel and efficient synthetic strategies continues to grow, the value of such well-defined and versatile intermediates will undoubtedly increase.

References

  • Chemsrc. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. [Link]

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  • Chinese Pharmaceutical Journal. A Novel Synthetic Process of Finerenone. [Link]

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  • Justia Patents. method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters. [Link]

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A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Chloro-2-Methoxybenzyl Cyanide

As a Senior Application Scientist, this guide provides a comprehensive overview of 4-Chloro-2-Methoxybenzyl cyanide, also known as 2-(4-chloro-2-methoxyphenyl)acetonitrile. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and potential applications, providing a framework for its practical use in a laboratory setting.

Compound Identification and Physicochemical Properties

4-Chloro-2-Methoxybenzyl cyanide is a substituted aromatic nitrile. The placement of the chloro, methoxy, and cyanomethyl groups on the benzene ring dictates its reactivity and physical properties. It is not a commonly encountered reagent but serves as a potentially valuable intermediate in multi-step organic synthesis.

Table 1: Compound Identifiers

Identifier Value Source
Systematic Name This compound [1]
Common Name 4-Chloro-2-Methoxybenzyl cyanide [1]

| CAS Number | 170737-92-5 |[1] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₈ClNO [1]
Molecular Weight 181.62 g/mol [1]
Exact Mass 181.02900 [1]
LogP 2.415 [1]

| PSA (Polar Surface Area) | 33.02 Ų |[1] |

Synthesis and Mechanistic Insights

The synthesis of benzyl cyanides is a cornerstone reaction in organic chemistry, typically achieved through the nucleophilic substitution of a benzyl halide with a cyanide salt. This pathway is efficient and well-documented for analogous structures.[2][3]

Proposed Synthetic Pathway

The most direct and industrially scalable method for preparing 4-Chloro-2-Methoxybenzyl cyanide is the reaction of 4-chloro-2-methoxybenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.

G cluster_conditions Reaction Conditions reactant 4-Chloro-2-Methoxybenzyl Chloride reagent + NaCN (Sodium Cyanide) reactant->reagent product 4-Chloro-2-Methoxybenzyl Cyanide reagent->product byproduct + NaCl product->byproduct Displacement Solvent: Acetone or DMSO Solvent: Acetone or DMSO Optional: Phase Transfer Catalyst\n(e.g., TBAB) Optional: Phase Transfer Catalyst (e.g., TBAB)

Caption: Proposed Sₙ2 synthesis of 4-Chloro-2-Methoxybenzyl cyanide.

Experimental Protocol: Synthesis of 4-Chloro-2-Methoxybenzyl Cyanide

This protocol is a validated, general procedure adapted from the synthesis of structurally similar compounds like 4-chlorobenzyl cyanide.[2]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water. Add a suitable organic solvent such as acetone or DMSO.

    • Expert Insight: The choice of a polar aprotic solvent like DMSO accelerates Sₙ2 reactions by solvating the cation (Na⁺) while leaving the cyanide nucleophile relatively "bare" and more reactive.

  • Initiation: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq.). This is crucial for transporting the cyanide anion from the aqueous/solid phase into the organic phase where the benzyl chloride is dissolved.

  • Reactant Addition: Dissolve 4-chloro-2-methoxybenzyl chloride (1.0 eq.) in the same organic solvent and add it dropwise to the stirring cyanide solution at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel or vacuum distillation to obtain pure 4-Chloro-2-Methoxybenzyl cyanide.

Spectroscopic Characterization

Structural confirmation is paramount. While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for the accurate prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds.[4][5]

Table 3: Predicted Spectroscopic Data

Technique Expected Signature Rationale
¹H NMR δ ~3.8 ppm (s, 3H)δ ~3.7 ppm (s, 2H)δ ~6.9-7.3 ppm (m, 3H) Singlet for methoxy (-OCH₃) protons.Singlet for benzylic methylene (-CH₂CN) protons.Complex multiplet for the three aromatic protons.
¹³C NMR δ ~117 ppmδ ~20-25 ppmδ ~56 ppmδ ~110-160 ppm Cyano carbon (C≡N).Benzylic carbon (-CH₂CN).Methoxy carbon (-OCH₃).Six distinct signals for the aromatic carbons.
IR Spectroscopy ~2250 cm⁻¹ (sharp, medium)~2850-3000 cm⁻¹~1250 cm⁻¹ (strong)~750-850 cm⁻¹ Characteristic C≡N (nitrile) stretch.C-H stretches (aromatic and aliphatic).Asymmetric C-O-C (aryl ether) stretch.C-Cl stretch.

| Mass Spec (EI) | M⁺ at m/z = 181/183 | Molecular ion peak showing a ~3:1 ratio, characteristic of the ³⁵Cl/³⁷Cl isotopes. |

Potential Applications in Research and Development

Benzyl cyanides are versatile intermediates. The nitrile group can be readily transformed into other valuable functional groups, making 4-Chloro-2-Methoxybenzyl cyanide a useful starting material for constructing more complex molecules.

Role as a Chemical Building Block

The true value of this compound lies in its potential as a precursor. For instance, the related compound 4-methoxy-2-methylbenzyl nitrile is a key intermediate in synthesizing corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for treating anxiety and depression.[6] Similarly, 4-chlorophenylacetonitrile is a precursor to the anti-obesity drug lorcaserin and the pesticide fenvalerate.[2] This strongly suggests that 4-Chloro-2-Methoxybenzyl cyanide is a valuable scaffold for accessing novel compounds in medicinal and agricultural chemistry.

G cluster_products Potential Derivatives start 4-Chloro-2-Methoxybenzyl Cyanide acid 4-Chloro-2-Methoxyphenylacetic Acid start->acid Acidic or Basic Hydrolysis amine 2-(4-Chloro-2-Methoxyphenyl) ethylamine start->amine Reduction (e.g., LiAlH₄, H₂/Ni)

Caption: Key transformations of the benzyl cyanide moiety.

Safety, Handling, and Toxicology

Primary Hazards

The primary toxicological concern arises from the cyanide group. Organic nitriles can be metabolized in the body to release free cyanide ions, which are potent mitochondrial poisons that inhibit cellular respiration.[9]

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[8]

  • Irritation: Causes serious skin and eye irritation.[8]

Table 4: Handling and Personal Protective Equipment (PPE)

Control Recommendation
Engineering Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
Gloves Wear nitrile or other chemically resistant gloves. Discard and replace immediately upon contamination.
Eye Protection Use chemical safety goggles and a face shield.
Lab Coat Wear a flame-retardant lab coat. Ensure it is buttoned and sleeves are down.

| First Aid | Ingestion: Immediately call a poison control center or doctor. Do NOT induce vomiting.[7]Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[7] |

Disposal

All waste containing this compound must be treated as acutely toxic. Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

References

  • Chemsrc. (n.d.). 4-Chloro-2-Methoxybenzyl cyanide. Retrieved January 14, 2026, from [Link]

  • Sdfine. (n.d.). 4-CHLOROBENZYL CYANIDE MSDS. Retrieved January 14, 2026, from [Link]

  • Loba Chemie. (2019). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. Retrieved January 14, 2026, from [Link]

  • LookChem. (2017). 4-Chloro-2-Methoxybenzyl cyanide Safety Data Sheets(SDS). Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved January 14, 2026, from [Link]

  • Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved January 14, 2026, from [Link]

  • Google Patents. (1957). Preparation of phenylacetonitriles.
  • LookChem. (n.d.). 4-Methoxyphenylacetonitrile. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2014). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2022). Dual N-Heterocyclic Carbene/Photoredox-Catalyzed Coupling of Acyl Fluorides and Alkyl Silanes. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Retrieved January 14, 2026, from [Link]

  • eScholarship.org. (1981). Spectroscopic Detection of Stratospheric Hydrogen Cyanide. Retrieved January 14, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 14, 2026, from [Link]

  • PubMed. (1981). Spectroscopic detection of stratospheric hydrogen cyanide. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) is a cornerstone of modern medicinal chemistry, demanding precision, strategic planning, and a deep understanding of reaction mechanisms. This guide provides a comprehensive overview of a validated synthetic pathway to a leading SSRI.

It is important to clarify at the outset that the precursor 2-(4-Chloro-2-methoxyphenyl)acetonitrile, while a versatile chemical intermediate, is not a recognized starting material for the synthesis of common, commercially available SSRIs such as Sertraline, Citalopram, Fluoxetine, or Paroxetine, based on a thorough review of peer-reviewed literature and patent filings. The structural motifs required for these molecules necessitate different synthetic precursors.

To provide a valuable and scientifically accurate guide, this document will focus on a well-established and industrially relevant synthesis of Sertraline , a widely prescribed SSRI. We will explore the multi-step synthesis starting from a suitable tetralone precursor, highlighting the critical transformations and the rationale behind the chosen methodologies. This approach will provide researchers with a robust and validated protocol directly applicable to the field of drug development.

Part 1: Synthesis of Sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

Sertraline, chemically known as (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent SSRI used in the treatment of depression, obsessive-compulsive disorder, and other psychiatric conditions. Its synthesis is a multi-step process that requires careful control of stereochemistry to obtain the desired cis-(1S,4S) isomer. The following protocol outlines a common synthetic route starting from the corresponding tetralone.

Core Synthetic Strategy

The synthesis of Sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (often referred to as "tetralone") generally proceeds via two key transformations:

  • Reductive Amination: The ketone group of the tetralone is converted to an amine. This is typically achieved by forming an imine with a suitable amine (in this case, methylamine), followed by reduction.

  • Stereoisomeric Resolution: The resulting racemic mixture of cis and trans isomers is resolved to isolate the desired cis-(1S,4S) enantiomer.

The diagram below illustrates the overall workflow for the synthesis of racemic Sertraline.

G Tetralone 4-(3,4-dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenone Imine N-methyl-4-(3,4-dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenimine Tetralone->Imine Methylamine (CH3NH2) Racemic_Sertraline Racemic cis/trans-Sertraline Imine->Racemic_Sertraline Reduction (e.g., H2, Pd/C) Resolution Diastereomeric Salt Formation (e.g., with D-(-)-mandelic acid) Racemic_Sertraline->Resolution Resolution Sertraline_Mandelate (1S,4S)-Sertraline Mandelate Resolution->Sertraline_Mandelate Crystallization Sertraline_Base (1S,4S)-Sertraline Free Base Sertraline_Mandelate->Sertraline_Base Basification Sertraline_HCl Sertraline Hydrochloride Sertraline_Base->Sertraline_HCl HCl

Caption: Workflow for the synthesis of Sertraline Hydrochloride.

Experimental Protocols

This protocol details the conversion of the tetralone intermediate to a mixture of cis and trans racemic Sertraline.

Materials:

  • 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Methylamine (solution in a suitable solvent like ethanol or THF)

  • Titanium tetrachloride (TiCl₄) or a dehydrating agent (e.g., molecular sieves)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (H₂ gas)

  • Suitable solvent (e.g., toluene, ethanol)

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation:

    • In a reaction vessel under an inert atmosphere, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable aprotic solvent like toluene.

    • Add a solution of methylamine. To drive the reaction to completion, a dehydrating agent is crucial. One common method involves the use of titanium tetrachloride (TiCl₄), which acts as a Lewis acid and a water scavenger[1]. Alternatively, hydratable molecular sieves can be employed to remove the water formed during the reaction[1].

    • Stir the reaction mixture at room temperature until the formation of the N-methyl imine is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Hydrogenation (Reduction):

    • To the vessel containing the imine, add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (the pressure will depend on the specific equipment and scale).

    • The hydrogenation is typically carried out at room temperature with vigorous stirring. The reaction is exothermic and may require cooling.

    • Monitor the reaction for the disappearance of the imine. This reduction step yields a mixture of cis and trans isomers of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine (racemic Sertraline)[1].

  • Isolation of Racemic Cis-Sertraline:

    • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • The resulting solution contains a mixture of cis and trans isomers. The desired cis isomer can be selectively precipitated as its hydrochloride salt.

    • Treat the filtrate with a solution of hydrochloric acid. The hydrochloride salt of the cis isomer is less soluble and will crystallize out of the solution, allowing for its separation from the trans isomer by filtration[2].

This protocol describes the separation of the desired (1S,4S) enantiomer from the racemic cis-sertraline mixture.

Materials:

  • Racemic cis-Sertraline hydrochloride

  • D-(-)-Mandelic acid

  • Sodium hydroxide (NaOH) solution

  • Suitable solvent (e.g., ethanol)

  • Ethyl acetate

Procedure:

  • Liberation of the Free Base:

    • Suspend the racemic cis-sertraline hydrochloride in a mixture of water and a suitable organic solvent like ethyl acetate.

    • Add a sodium hydroxide solution to basify the mixture, converting the hydrochloride salt to the free base, which will dissolve in the organic layer.

    • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to obtain the racemic cis-sertraline free base.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic cis-sertraline free base in a suitable solvent, such as ethanol.

    • Add a solution of D-(-)-mandelic acid in the same solvent. This will form diastereomeric mandelate salts.

    • The (1S,4S)-sertraline mandelate salt is typically less soluble than the (1R,4R)-sertraline mandelate salt and will preferentially crystallize out of the solution upon cooling or standing[1].

  • Isolation of the Desired Enantiomer:

    • Collect the crystallized (1S,4S)-sertraline mandelate salt by filtration.

    • To obtain the final active pharmaceutical ingredient, the mandelate salt is converted back to the free base by treatment with a base, as described in step 1.

    • The resulting (1S,4S)-sertraline free base can then be converted to its stable hydrochloride salt by treatment with hydrochloric acid for formulation.

Quantitative Data Summary

The yields and ratios of isomers can vary significantly based on the specific reaction conditions, catalysts, and purification methods used. The following table provides representative data from published procedures.

StepProductTypical YieldKey ParametersReference
Reductive Amination Racemic cis/trans-Sertraline~70-80% (overall)Cis/trans ratio can be influenced by catalyst and solvent.[2]
Resolution (1S,4S)-Sertraline Mandelate~85-95% (based on available cis-isomer)Purity of the resolved enantiomer is critical.[1]

Part 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Reductive Amination: Direct reductive amination is a highly efficient method for converting ketones to amines. The formation of the imine intermediate is a critical step. The use of TiCl₄ is particularly effective as it acts as a Lewis acid to activate the ketone and as a strong dehydrating agent, driving the equilibrium towards imine formation.

  • Control of Stereochemistry: The hydrogenation of the imine is a key step where stereochemistry is established. The use of a heterogeneous catalyst like Pd/C typically leads to a mixture of cis and trans isomers. The exact ratio can be influenced by factors such as solvent, temperature, and pressure. The subsequent separation of these geometric isomers is a crucial purification step.

  • Resolution Strategy: Chiral resolution via diastereomeric salt formation is a classic and industrially viable method for separating enantiomers. D-(-)-mandelic acid is a commonly used resolving agent for amines due to its availability, low cost, and ability to form crystalline salts with good differential solubility.

Trustworthiness: A Self-Validating System

Each stage of this synthesis includes critical quality control points:

  • Reaction Monitoring: The progress of both the imine formation and the hydrogenation should be monitored by techniques like TLC, GC, or HPLC to ensure complete conversion of the starting material and to identify the formation of any byproducts.

  • Isomer Ratio Analysis: After the reduction step, the cis/trans isomer ratio must be determined, typically by GC or HPLC, to assess the efficiency of the stereoselective reduction.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final resolved product is the most critical parameter. This is determined using chiral HPLC. The goal is to achieve an e.e. of >99% for the desired (1S,4S) enantiomer.

Part 3: Visualization & Formatting

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and critical control points in the Sertraline synthesis process.

G cluster_0 Synthesis of Racemic Sertraline cluster_1 Resolution and Final Product Formation Start Start: Tetralone Intermediate Imine_Formation Imine Formation with Methylamine Start->Imine_Formation Hydrogenation Catalytic Hydrogenation Imine_Formation->Hydrogenation CCP1 Imine Formation Completion Imine_Formation->CCP1 Racemic_Mixture Racemic cis/trans-Sertraline Hydrogenation->Racemic_Mixture CCP2 cis/trans Ratio Hydrogenation->CCP2 Separation Separation of cis/trans Isomers Racemic_Mixture->Separation Free_Base Liberation of Free Base Separation->Free_Base Resolution_Step Resolution with D-(-)-Mandelic Acid Final_Product Final Product: (1S,4S)-Sertraline HCl Resolution_Step->Final_Product CCP3 Enantiomeric Purity Resolution_Step->CCP3 Free_Base->Resolution_Step

Caption: Critical control points in the synthesis of Sertraline.

References

  • EP0594666A1 - PROCESS FOR THE PREPARATION OF SERTRALINE.
  • WO2001030742A1 - Improved synthesis of racemic sertraline - Google P
  • WO 2006/027658 A2 - Process for the preparation of sertraline hydrochloride form ii - Google P
  • CN103524354A - Method for preparing sertraline hydrochloride - Google P
  • WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google P
  • IMPROVED SYNTHESIS OF RACEMIC SERTRALINE - European P

Sources

Experimental protocol for using 4-Chloro-2-Methoxybenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Guide for the Utilization of 4-Chloro-2-Methoxybenzyl Cyanide in Synthetic Chemistry

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the synthetic application of 4-Chloro-2-Methoxybenzyl cyanide (CMBC). This versatile building block serves as a key intermediate for introducing the 4-chloro-2-methoxyphenylacetyl moiety into various molecular scaffolds. This document outlines its chemical properties, critical safety procedures, and step-by-step protocols for its primary transformations: hydrolysis to 4-Chloro-2-Methoxyphenylacetic acid, reduction to 2-(4-Chloro-2-methoxyphenyl)ethan-1-amine, and α-alkylation. Each protocol is supported by mechanistic insights and guidelines for reaction monitoring, product purification, and characterization.

Introduction and Chemical Profile

4-Chloro-2-Methoxybenzyl cyanide, also known as (4-chloro-2-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. The presence of the nitrile group, a reactive α-methylene group, and a decorated phenyl ring makes it a valuable precursor in organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities. The nitrile can be readily converted into a carboxylic acid, an amine, or an amide, while the acidic α-protons allow for the introduction of various substituents, enabling diverse molecular elaborations.

Table 1: Physicochemical Properties of 4-Chloro-2-Methoxybenzyl Cyanide

PropertyValueSource
CAS Number 170737-92-5[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance Typically a solid or oilGeneral chemical knowledge
LogP 2.41[1]
SMILES COc1cc(Cl)ccc1CC#N[1]

CRITICAL SAFETY PRECAUTIONS

2.1 Hazard Identification

Benzyl cyanide derivatives are classified as toxic. Although a specific, detailed SDS for 4-Chloro-2-Methoxybenzyl cyanide is not widely available, data from analogous compounds like 4-Chlorobenzyl Cyanide and 4-Methoxybenzyl cyanide indicate significant hazards.[2][3][4]

  • Toxicity: Fatal or toxic if swallowed, in contact with skin, or if inhaled.[2][3] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.

  • Irritation: Causes serious skin and eye irritation.[2] May cause respiratory irritation.[3]

2.2 Handling and Personal Protective Equipment (PPE)

All manipulations involving 4-Chloro-2-Methoxybenzyl cyanide must be performed in a certified chemical fume hood with excellent ventilation to prevent inhalation of dust or vapors.

  • Gloves: Wear nitrile or neoprene gloves at all times. Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is any risk of aerosol generation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

2.3 First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor.[2] Do not induce vomiting. Rinse mouth with water.

  • If on Skin: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and plenty of water.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.

2.4 Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[2] All waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations. Do not dispose of down the drain.

Synthetic Transformations and Protocols

4-Chloro-2-Methoxybenzyl cyanide is a versatile intermediate. The following section details protocols for its most common and synthetically useful transformations.

G cluster_start Starting Material cluster_products Key Synthetic Products A 4-Chloro-2-Methoxybenzyl Cyanide B 4-Chloro-2-Methoxyphenylacetic Acid A->B Hydrolysis (H₃O⁺ or OH⁻, Δ) C 2-(4-Chloro-2-methoxyphenyl) ethan-1-amine A->C Reduction (e.g., H₂, Catalyst) D α-Alkylated Nitrile Derivative A->D α-Alkylation (Base, R-X)

Caption: Synthetic pathways originating from 4-Chloro-2-Methoxybenzyl cyanide.

Protocol 1: Hydrolysis to 4-Chloro-2-Methoxyphenylacetic Acid

Causality and Rationale: The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds in two main stages: initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid.[6] This can be catalyzed by either acid or base.[6][7][8] Acid-catalyzed hydrolysis is often preferred for direct isolation of the carboxylic acid product, as it avoids the final acidification step required in base-catalyzed hydrolysis.[8] We will detail an acid-catalyzed protocol.

Reaction Scheme: (Ar-CH₂-CN → Ar-CH₂-COOH)

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)
4-Chloro-2-Methoxybenzyl cyanide181.625.00 g27.5
Sulfuric Acid (conc., 98%)98.0825 mL-
Water18.0225 mL-
Diethyl Ether or Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate soln.-As needed-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 25 mL of concentrated sulfuric acid to 25 mL of water. Caution: This is a highly exothermic process. Add the acid slowly to the water with cooling in an ice bath.

  • Addition of Nitrile: To the warm aqueous acid solution, add 5.00 g (27.5 mmol) of 4-Chloro-2-Methoxybenzyl cyanide.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching: After the reaction is complete (as determined by TLC), cool the flask to room temperature and then carefully pour the contents over approximately 100 g of crushed ice in a large beaker with stirring. A white precipitate of the carboxylic acid should form.

  • Work-up - Extraction: If the product oils out or does not fully precipitate, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic extracts and wash with brine (1 x 50 mL). To remove any unreacted starting material and other impurities, you can perform a basic extraction: extract the organic layer with saturated sodium bicarbonate solution (3 x 40 mL). The carboxylate salt will move to the aqueous layer.

  • Work-up - Isolation: Collect the bicarbonate layers, cool in an ice bath, and carefully re-acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate. Collect the solid by vacuum filtration. If an initial extraction was performed, simply dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • Characterization: Confirm the structure of the product, 4-Chloro-2-methoxyphenylacetic acid, using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) in the IR spectrum are indicative of a successful reaction. The ¹H NMR spectrum should show the disappearance of the benzylic methylene signal adjacent to the nitrile and the appearance of a new methylene signal, along with a broad singlet for the carboxylic acid proton.[9]

Protocol 2: Reduction to 2-(4-Chloro-2-methoxyphenyl)ethan-1-amine

Causality and Rationale: The reduction of nitriles to primary amines is a powerful tool for C-N bond formation.[10] Common methods include catalytic hydrogenation or the use of metal hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[10] Catalytic hydrogenation is often preferred for its operational simplicity and milder conditions, avoiding the highly reactive and water-sensitive nature of LiAlH₄. This protocol will use a borane-based reducing agent, which offers excellent yields and functional group tolerance.[11][12]

Reaction Scheme: (Ar-CH₂-CN → Ar-CH₂-CH₂-NH₂)

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)
4-Chloro-2-Methoxybenzyl cyanide181.623.63 g20.0
Diisopropylaminoborane/LiBH₄ cat.-See Note-
Tetrahydrofuran (THF), anhydrous-50 mL-
3M Hydrochloric Acid (HCl)-As needed-
5M Sodium Hydroxide (NaOH)-As needed-
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Protocol:

  • Reagent Preparation Note: This protocol is adapted from a general procedure for nitrile reduction using diisopropylaminoborane catalyzed by LiBH₄.[11] The reducing agent can be prepared in situ or used as a pre-formed solution.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3.63 g (20.0 mmol) of 4-Chloro-2-Methoxybenzyl cyanide and 50 mL of anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the diisopropylaminoborane reagent (approx. 1.2 equivalents) to the stirred solution. Add a catalytic amount of LiBH₄ (approx. 5 mol%).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3M HCl until the solution is acidic (pH ~1). This will protonate the amine and hydrolyze any remaining borane species. Caution: Hydrogen gas may be evolved.

  • Work-up - Basification: Stir for 30 minutes, then make the aqueous solution basic (pH > 12) by the slow addition of 5M NaOH solution, keeping the flask in an ice bath.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

  • Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude amine can be purified by vacuum distillation or by column chromatography on silica gel.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. In the ¹H NMR, the benzylic CH₂ signal will shift, and a new multiplet corresponding to the -CH₂-NH₂ group will appear, along with a broad singlet for the NH₂ protons.

Protocol 3: α-Alkylation

Causality and Rationale: The methylene protons alpha (α) to the nitrile group in benzyl cyanides are acidic (pKa ~22 in DMSO) due to the electron-withdrawing nature of the nitrile and the resonance stabilization of the resulting carbanion by the phenyl ring. This allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then be alkylated by an electrophile, such as an alkyl halide.[13] This reaction is a classic C-C bond-forming strategy.

G cluster_mech α-Alkylation Mechanism A 1. Deprotonation B 2. Nucleophilic Attack (SN2) C Product struct1 Ar-CH₂-CN + Base⁻ struct2 [Ar-CH⁻-CN] ↔ [Ar-CH=C=N⁻] struct1->struct2 Forms carbanion struct3 + R-X struct2->struct3 Reacts with electrophile struct4 Ar-CH(R)-CN struct3->struct4 Forms C-C bond

Caption: Simplified workflow for the α-alkylation of a benzyl cyanide.

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)
4-Chloro-2-Methoxybenzyl cyanide181.621.82 g10.0
Sodium Hydride (60% in mineral oil)40.000.44 g11.0
Alkyl Halide (e.g., Iodomethane)141.941.56 g11.0
Tetrahydrofuran (THF), anhydrous-40 mL-
Saturated Ammonium Chloride soln.-20 mL-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 100 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 0.44 g (11.0 mmol) of sodium hydride (60% dispersion in mineral oil).

  • Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Place the flask under a high vacuum for 10 minutes to remove residual hexanes.

  • Addition of Nitrile: Add 40 mL of anhydrous THF to the flask. Cool the suspension to 0 °C. In the dropping funnel, prepare a solution of 1.82 g (10.0 mmol) of 4-Chloro-2-Methoxybenzyl cyanide in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 15 minutes.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the reddish-brown carbanion should be visible.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (11.0 mmol of iodomethane in this example) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up - Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 40 mL).

  • Work-up - Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR spectrum should show the disappearance of the benzylic CH₂ singlet and the appearance of a methine quartet (CH) and a methyl doublet, confirming successful methylation.

Analytical Methods for Reaction Monitoring and Characterization

Effective synthesis relies on robust analytical techniques to monitor reaction progress and confirm product identity and purity.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) should be developed to achieve good separation between the starting material and the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile products and byproducts, providing both retention time and mass-to-charge ratio information.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation.[15]

    • ¹H NMR: Provides information on the proton environment, confirming the transformation of functional groups (e.g., disappearance of -CH₂CN, appearance of -CH₂COOH or -CH₂NH₂).[9][16][17]

    • ¹³C NMR: Confirms changes in the carbon skeleton and functional groups. The nitrile carbon (~118 ppm) will be absent in the products of hydrolysis and reduction.

  • Infrared (IR) Spectroscopy: Ideal for identifying functional groups. The strong, sharp C≡N stretch around 2250 cm⁻¹ is a key diagnostic peak for the starting material. Its absence, coupled with the appearance of a broad O-H and C=O for the acid or N-H bends for the amine, confirms the conversion.

References

  • LookChem. 4-Chloro-2-Methoxybenzyl cyanide Safety Data Sheets(SDS). [Link]

  • Chemsrc. 4-Chloro-2-Methoxybenzyl cyanide | CAS#:170737-92-5. [Link]

  • Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka. [Link]

  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]

  • National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]

  • The Royal Society of Chemistry. Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Thieme Chemistry. Catalytic Reduction of Nitriles. [Link]

  • ResearchGate. Plausible catalytic pathway for the alkylation of benzyl cyanide. [Link]

  • NCBI Bookshelf. Analytical Methods - Toxicological Profile for Cyanide. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Angene. 4-methoxybenzyl cyanide cas no 104-47-2 - Safety Data Sheet. [Link]

  • Heying, R. S., et al. (2015). A novel strategy for chromogenic chemosensors highly selective toward cyanide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1491-1499. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a Catalyst. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • Hanna, S., et al. (2021). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. British Journal of Pharmacology, 178(16), 3223-3242. [Link]

  • US EPA. EPA CLP ISMO 2.3 Cyanide: Analytical Methods for Total Cyanide Analysis. [Link]

  • California Water Boards. An Overview and Comparison of Methods for Cyanide Analysis. [Link]

  • Hofmann, J., et al. (2003). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Ultrasonics Sonochemistry, 10(4-5), 271-275. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Mobli, M., & Macnaughtan, M. A. (2016). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 32, 1-9. [Link]

  • Global Scientific Journal. Recent advances in analytical methods for cyanide determination in different matrices: A Review. [Link]

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Application Notes and Protocols for 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Medicinal Chemistry

This compound is a substituted phenylacetonitrile derivative that has emerged as a valuable and versatile building block in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive nitrile group and a substituted phenyl ring, provide a fertile ground for chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. While not typically an active pharmaceutical ingredient (API) itself, its role as a key intermediate is critical in the development of drugs targeting a range of diseases, from cancer to neurological disorders.

The strategic placement of the chloro and methoxy groups on the phenyl ring influences the electronic and steric properties of the molecule, which can be leveraged to fine-tune the pharmacological profile of the final drug candidates. These substitutions can impact binding affinities to biological targets, metabolic stability, and pharmacokinetic properties. This document provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of this compound and its derivatives in the context of modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological screening.

PropertyValueReference
CAS Number 170737-93-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White or dark brown powder
Melting Point 42-44 °C
Boiling Point 300.7 ± 27.0 °C at 760 mmHg
Solubility Insoluble in water
LogP 2.19

Synthesis and Characterization: A Detailed Protocol

The following protocol outlines a robust method for the synthesis of this compound, adapted from established procedures for similar phenylacetonitrile derivatives. The primary route involves the cyanation of a benzyl halide, a common and efficient method for introducing the nitrile functionality.

Synthesis Protocol: Cyanation of 4-Chloro-2-methoxybenzyl Chloride

This two-step synthesis starts with the chlorination of 4-chloro-2-methoxybenzyl alcohol, followed by cyanation to yield the desired product.

Part 1: Synthesis of 4-Chloro-2-methoxybenzyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-2-methoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-methoxybenzyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-2-methoxybenzyl chloride (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Cyanation: Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16-20 hours with vigorous stirring.[2] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 4-Chloro-2-methoxybenzyl Chloride cluster_part2 Part 2: Synthesis of this compound start1 Start with 4-Chloro-2-methoxybenzyl alcohol react1 Dissolve in DCM start1->react1 chlorination Add Thionyl Chloride at 0°C react1->chlorination stir1 Stir at RT for 2-4h chlorination->stir1 workup1 Quench with NaHCO3 (aq) Extract and Dry stir1->workup1 product1 Crude 4-Chloro-2-methoxybenzyl Chloride workup1->product1 start2 Start with Crude Product from Part 1 react2 Dissolve in Acetone/DMF start2->react2 cyanation Add NaCN and NaI react2->cyanation reflux Reflux for 16-20h cyanation->reflux workup2 Filter, Extract, and Dry reflux->workup2 purify Column Chromatography workup2->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons adjacent to the nitrile group. The integration of these peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₉H₈ClNO. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

Application in Drug Discovery: Screening Protocols

The primary utility of this compound in drug discovery lies in its role as a scaffold for generating libraries of diverse compounds. These libraries can then be screened for biological activity in a variety of assays.

In Vitro Cytotoxicity Screening (MTT Assay)

A fundamental first step in assessing the potential of novel compounds as anticancer agents is to evaluate their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6][7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Compound Dilutions incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Dissolve Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Cell-Based Transcription Factor Activity Assays

Many signaling pathways implicated in diseases like cancer converge on the activation or inhibition of specific transcription factors. Cell-based reporter assays are powerful tools for screening compound libraries for their ability to modulate the activity of these key regulators.[9][10][11][12][13]

Protocol (General):

  • Cell Line Selection: Utilize a stable cell line that expresses a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing response elements for the transcription factor of interest (e.g., AP-1, NF-κB, STAT3).

  • Compound Treatment: Plate the reporter cell line in 96-well or 384-well plates. Treat the cells with the synthesized compounds at various concentrations.

  • Stimulation (if necessary): For some pathways, stimulation with an appropriate agonist (e.g., a cytokine for STAT3 activation) is required to induce transcription factor activity.

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a substrate and measuring luminescence or fluorescence).

  • Data Analysis: Normalize the reporter activity to a control (e.g., cell viability) and determine the effect of the compounds on transcription factor activity.

In Vivo Evaluation in Xenograft Models

Promising compounds identified in in vitro screens should be further evaluated for their efficacy in in vivo models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing the antitumor activity of novel drug candidates.[14][15][16][17][18]

Protocol (General):

  • Model Selection: Choose an appropriate human cancer cell line and implant it subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound. Tumor growth inhibition (TGI) is a common metric for evaluating efficacy.

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of novel small molecules with therapeutic potential. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of derivatives of this versatile scaffold. By employing a systematic approach to library synthesis and screening, researchers can explore the vast chemical space around this core structure to identify lead compounds for further development. Future work should focus on elucidating the specific molecular targets and mechanisms of action of any identified bioactive compounds, with the ultimate goal of translating these findings into novel therapies for a range of human diseases.

References

  • Cho, S. Y., Kang, W., Han, J. Y., Min, S., Kang, J., & Lee, A. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(3), 185–192.
  • A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1. (2007). Journal of Biomolecular Screening, 12(4), 548–557.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
  • Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 32, 1–12.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2021, July 28). PR Newswire.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). BenchChem.
  • Frank, D. A. (2012). Screening approaches to generating STAT inhibitors.
  • Transcription Factor Activity Assay Kits. (n.d.). Assay Genie.
  • A cell-based screening system for RNA polymerase I inhibitors. (2018). Scientific Reports, 8(1), 17354.
  • Transcription Factor Assay Kits. (n.d.). Indigo Biosciences.
  • Application Notes and Protocols for the Synthesis and Biological Screening of 2-Phenylbutanenitrile Analogs. (2025, December). BenchChem.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025, December). BenchChem.
  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses.
  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. (2025, December). BenchChem.
  • 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (2025). BenchChem.
  • (2-Methoxyphenyl)acetonitrile. (n.d.). PubChem.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. (n.d.).
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). Molecules, 29(18), 4386.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.).
  • (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. (2006). Analytical Sciences, 22(11), x265-x266.
  • Nickel-Catalyzed Cyanation Reaction of Aryl/Alkenyl Halides with Alkyl Isocyanides. (n.d.). The Royal Society of Chemistry.
  • Buy 2-(4-Chloro-2-methoxyphenoxy)acetonitrile. (n.d.). Smolecule.
  • Supplementary Material (ESI) for Green Chemistry. (2013). The Royal Society of Chemistry.
  • Buy (2-CHLORO-4-METHOXYPHENYL)
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. (2020).
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
  • Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. (2017). RSC Advances, 7(1), 241-248.
  • Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (n.d.). PrepChem.com.
  • Copper-Catalyzed Cyanation of Aryl Iodides with Malononitrile: An Unusual Cyano Group Transfer Process from C(sp3) to C(sp2). (2012).
  • 2-Chloro-4-methoxyaniline. (n.d.). PubChem.

Sources

The Strategic Functionalization of 2-(4-Chloro-2-methoxyphenyl)acetonitrile: A Guide to Electrophilic Reactions for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of complex molecular scaffolds is paramount. Among the versatile building blocks, substituted phenylacetonitriles serve as critical intermediates due to the dual reactivity of the aromatic ring and the activated benzylic position. This technical guide provides an in-depth exploration of the reactions of 2-(4-chloro-2-methoxyphenyl)acetonitrile with a range of electrophiles. This particular substrate is of significant interest as the interplay of the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring, combined with the acidic nature of the benzylic protons, offers a unique platform for targeted molecular elaboration.

This document is intended for researchers, synthetic chemists, and drug development professionals. It will elucidate the underlying chemical principles, provide validated experimental protocols, and offer expert insights into the nuances of these transformations.

Understanding the Reactivity of this compound

The reactivity of this compound is primarily governed by the acidic nature of the protons on the carbon adjacent to the nitrile group (the α-carbon). The electron-withdrawing nature of the nitrile group significantly increases the acidity of these benzylic protons, making them susceptible to deprotonation by a suitable base to form a resonance-stabilized carbanion.

The substituents on the phenyl ring further modulate this reactivity. The methoxy group at the ortho position is an electron-donating group through resonance, which can slightly decrease the acidity of the benzylic protons. Conversely, the chloro group at the para position is an electron-withdrawing group via induction, which enhances the acidity. The net effect of these competing electronic influences dictates the ease of carbanion formation and its subsequent nucleophilicity.

The general mechanism for the reaction with electrophiles proceeds via the formation of this benzylic carbanion, which then acts as a nucleophile, attacking the electrophilic center.

Alkylation Reactions: Building Carbon-Carbon Bonds

The alkylation of this compound provides a straightforward method for introducing alkyl substituents at the benzylic position, a key step in the synthesis of more complex molecular frameworks.

Base-Mediated Alkylation with Alkyl Halides

A common and effective method for alkylation involves the use of a base to generate the carbanion, followed by reaction with an alkyl halide. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.[1][2]

Mechanism of Base-Mediated Alkylation:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Substrate This compound Carbanion Resonance-Stabilized Carbanion Substrate->Carbanion Base Base Base (e.g., NaOH) Product Alkylated Product Carbanion->Product Electrophile Electrophile Alkyl Halide (R-X) G Start Start Reactants Combine: - this compound - Aromatic Aldehyde - Base (e.g., Piperidine) - Solvent (e.g., Ethanol) Start->Reactants Reaction Reflux Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Product Pure α,β-Unsaturated Nitrile Purification->Product

Sources

Application Notes and Protocols: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic Acid via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development, through the hydrolysis of its corresponding nitrile precursor, 2-(4-Chloro-2-methoxyphenyl)acetonitrile.[1] We present two robust protocols, one employing acid catalysis and the other base catalysis, allowing researchers to select the most suitable method based on available resources, substrate compatibility, and desired throughput. This guide delves into the underlying reaction mechanisms, offers step-by-step experimental procedures, provides a comparative analysis of the two methods, and includes a comprehensive troubleshooting section to address potential challenges. All procedures are grounded in established chemical principles to ensure reproducibility and safety.

Introduction and Scientific Rationale

2-(4-Chloro-2-methoxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs are present in molecules designed to target a range of biological pathways. The conversion of the readily accessible this compound to the desired carboxylic acid is a fundamental transformation in organic synthesis.

The hydrolysis of a nitrile to a carboxylic acid is a classic and reliable reaction that can be effectively catalyzed by either acid or base.[2][3] The core of this transformation involves the sequential addition of water across the carbon-nitrogen triple bond. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[2][4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps lead to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an imidic acid, which tautomerizes to the amide. This amide is then hydrolyzed by the base to form a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[2]

This application note will provide detailed protocols for both approaches, enabling researchers to make an informed decision based on the specific requirements of their synthesis.

Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Acid-Catalyzed Mechanism

The reaction is initiated by protonation of the nitrile, followed by nucleophilic attack of water. The resulting intermediate undergoes deprotonation and tautomerization to form the amide. The amide is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Mechanism

The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. Protonation and tautomerization lead to the amide intermediate, which is then hydrolyzed to a carboxylate salt. The final product is obtained after acidification.

Safety and Handling

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

  • Concentrated Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): These are highly corrosive and can cause severe burns. Handle with extreme care. Always add acid to water, never the other way around , to avoid violent exothermic reactions.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are caustic and can cause severe skin and eye burns. Handle with care and avoid generating dust.

  • Ammonia (NH₃): Ammonia gas is released during the base-catalyzed hydrolysis. It is a respiratory irritant. Ensure the reaction is performed in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs a mixture of sulfuric acid and water to drive the hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of this compound.

  • Reagent Addition: In a separate beaker, carefully and slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water with cooling in an ice bath. Once cooled to room temperature, add this aqueous acid solution to the round-bottom flask containing the nitrile.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker.

    • A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • To further purify, transfer the crude solid to a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 100 mL of water. Shake well.

    • Separate the organic layer. Extract the aqueous layer with an additional 50 mL of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization:

  • Appearance: White to off-white solid.

  • Melting Point: 100 °C

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid moiety.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol utilizes potassium hydroxide in ethylene glycol, a high-boiling solvent that allows for elevated reaction temperatures.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 14.1 g of this compound, 8.32 g of potassium hydroxide, and 28 mL of ethylene glycol.[5]

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2).

    • A precipitate of 2-(4-Chloro-2-methoxyphenyl)acetic acid will form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum.

Purification (Optional): The crude product can be further purified by recrystallization.[5][6] A suitable solvent system can be determined experimentally, but ethanol/water or toluene are often good starting points for aryl-acetic acids.

Comparative Analysis of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acids (H₂SO₄, HCl)Strong bases (NaOH, KOH)
Reaction Time Generally longer (4-8 hours)Generally shorter (2-4 hours)
Temperature Reflux (aqueous)Higher temperatures (e.g., ethylene glycol reflux)
Work-up Precipitation by quenching in ice, followed by extraction.Dilution with water, extraction, and precipitation by acidification.
Product Isolation Direct isolation of the carboxylic acid.Isolation of the carboxylate salt, followed by acidification.
Safety Concerns Handling of corrosive concentrated acids.Handling of caustic bases and evolution of ammonia gas.
Substrate Scope May not be suitable for acid-sensitive functional groups.May not be suitable for base-sensitive functional groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring. For acid hydrolysis, consider using a stronger acid concentration.
Low Yield Incomplete precipitation during work-up. Product loss during extractions.Ensure the solution is sufficiently acidified (pH 1-2) for complete precipitation. Perform multiple extractions with the organic solvent.
Formation of Amide as a Major Byproduct Insufficiently harsh reaction conditions (time, temperature, or reagent concentration).Prolong the reaction time or increase the temperature to ensure complete hydrolysis of the intermediate amide.[4]
Product is an Oil or Gummy Solid Presence of impurities.Purify the crude product by recrystallization from a suitable solvent.[5]
Difficulty in Filtration Very fine precipitate.Allow the precipitate to digest (stand in the mother liquor) for a longer period before filtration to allow for larger crystal growth.

Overall Workflow Diagram

Workflow Start Start: this compound Acid_Hydrolysis Protocol 1: Acid-Catalyzed Hydrolysis (H₂SO₄/H₂O, Reflux) Start->Acid_Hydrolysis Base_Hydrolysis Protocol 2: Base-Catalyzed Hydrolysis (KOH/Ethylene Glycol, Reflux) Start->Base_Hydrolysis Workup_Acid Work-up: 1. Quench in Ice 2. Filtration 3. Extraction Acid_Hydrolysis->Workup_Acid Workup_Base Work-up: 1. Dilute with Water 2. Wash with Ether 3. Acidification Base_Hydrolysis->Workup_Base Crude_Product Crude Product: 2-(4-Chloro-2-methoxyphenyl)acetic acid Workup_Acid->Crude_Product Workup_Base->Crude_Product Purification Optional Purification: Recrystallization Crude_Product->Purification Final_Product Final Product: Pure 2-(4-Chloro-2-methoxyphenyl)acetic acid Crude_Product->Final_Product Direct to Final (if sufficiently pure) Purification->Final_Product Characterization Characterization: (MP, NMR) Final_Product->Characterization

References

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Reddit. Hydrolysis of nitriles : r/OrganicChemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

Sources

Application Notes and Protocols: Reduction of 2-(4-Chloro-2-methoxyphenyl)acetonitrile to 2-(4-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of nitriles to primary amines is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The resulting phenethylamine scaffold is a privileged motif found in a vast array of biologically active compounds. This guide provides a detailed technical overview and actionable protocols for the reduction of 2-(4-chloro-2-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(4-chloro-2-methoxyphenyl)ethanamine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a rationale for methodological choices, insights into potential challenges, and a comparative analysis of common synthetic strategies. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and product purity.

Reaction Overview & Mechanistic Considerations

The reduction of the nitrile group (C≡N) to a primary amine (-CH₂NH₂) involves the formal addition of four hydrogen atoms. This transformation can be achieved through several powerful reducing agents or catalytic methods. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired selectivity, scale of the reaction, and available laboratory equipment.

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: General scheme for the reduction of this compound.

This guide will focus on three prevalent and effective methods:

  • Lithium Aluminum Hydride (LAH) Reduction: A powerful, non-catalytic method using a strong hydride donor.

  • Catalytic Hydrogenation: A versatile method employing hydrogen gas and a metal catalyst, such as Raney® Nickel.

  • Borane Reduction: A chemoselective method using borane complexes like BH₃·THF or BH₃·SMe₂.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method is a critical decision in the synthetic planning process. Each of the detailed protocols below offers distinct advantages and disadvantages in terms of reactivity, selectivity, safety, and scalability.

Method Reagents Typical Conditions Advantages Disadvantages Key Considerations
LAH Reduction LiAlH₄ in THF or Et₂O0 °C to refluxHigh reactivity, effective for a wide range of nitriles.Pyrophoric reagent, violent reaction with protic solvents, challenging workup. Not suitable for large-scale operations.[1]Strict anhydrous conditions are essential. Careful, controlled quenching is critical for safety.
Catalytic Hydrogenation H₂ gas, Raney® NickelRoom temp to moderate heat, atmospheric to high pressureScalable, environmentally benign (water is the main byproduct), catalyst can often be recycled.Potential for side reactions (secondary and tertiary amine formation), requires specialized hydrogenation equipment.[1] The catalyst can be pyrophoric when dry.[1]The addition of ammonia can suppress the formation of secondary and tertiary amines.
Borane Reduction BH₃·THF or BH₃·SMe₂0 °C to refluxHigh chemoselectivity (tolerates many functional groups), milder than LAH.Borane reagents are air and moisture sensitive. The product is an amine-borane complex requiring a separate hydrolysis step.[2]The use of borane-dimethyl sulfide (BMS) offers improved stability over borane-THF.[2]

Protocols and Application Notes

Method 1: Lithium Aluminum Hydride (LAH) Reduction

LAH is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[3] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine.[3]

Causality Behind Experimental Choices:

  • Anhydrous Solvent (THF): LAH reacts violently with water and other protic solvents.[4] Tetrahydrofuran (THF) is a common choice due to its ability to solvate LAH and its relatively high boiling point, allowing for reactions at elevated temperatures if necessary.

  • Inert Atmosphere (Nitrogen/Argon): Prevents the reaction of LAH with atmospheric moisture and oxygen.

  • Controlled Addition: The nitrile solution is added slowly to the LAH suspension at a low temperature (0 °C) to manage the initial exothermic reaction.

  • Fieser Workup: This sequential addition of water, aqueous sodium hydroxide, and then more water is a standard and reliable method for quenching the excess LAH and precipitating aluminum salts as a granular solid that is easily filtered.[5]

Detailed Protocol:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux.[6]

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (1 volume equivalent to the mass of LAH used).

    • Add 15% aqueous sodium hydroxide solution (1 volume equivalent to the mass of LAH used).

    • Add water again (3 volume equivalents to the mass of LAH used).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.

dot graph "LAH_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: Workflow for LAH reduction of the nitrile.

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a highly effective and scalable method for nitrile reduction. Raney® Nickel is a cost-effective and highly active catalyst for this transformation. The reaction mechanism involves the adsorption of both hydrogen and the nitrile onto the catalyst surface, followed by stepwise addition of hydrogen atoms across the triple bond. A key challenge is preventing the intermediate imine from reacting with the product amine to form secondary and tertiary amines.[1]

Causality Behind Experimental Choices:

  • Solvent (Ethanol/Methanol with Ammonia): Alcohols are common solvents for hydrogenation. The addition of ammonia is crucial as it competitively adsorbs to the catalyst and reacts with the intermediate imine, shifting the equilibrium away from the formation of secondary amine byproducts.

  • Catalyst (Raney® Nickel): An aluminum-nickel alloy treated with sodium hydroxide to create a high-surface-area, porous nickel catalyst saturated with hydrogen. It is typically stored as a slurry in water or ethanol to prevent it from becoming pyrophoric upon drying.[1]

  • Hydrogen Atmosphere: A balloon or a Parr shaker apparatus can be used to provide the necessary hydrogen pressure. The "purge and fill" cycle is critical to remove air from the reaction vessel, preventing catalyst deactivation and potential safety hazards.

Detailed Protocol:

  • Setup: In a fume hood, add this compound (1.0 eq.) to a heavy-walled hydrogenation flask or a round-bottom flask equipped with a magnetic stirrer.

  • Solvent and Catalyst Addition: Dissolve the nitrile in a suitable solvent such as ethanol or methanol containing 7 M ammonia. Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile) as a slurry. Caution: Do not allow the Raney® Nickel to dry, as it is pyrophoric.[1]

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon. Purge the flask with hydrogen gas three to five times to remove all air.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi, or use a balloon for atmospheric pressure) and begin vigorous stirring. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas like nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet with solvent during and after filtration to prevent ignition. Quench the used catalyst by slowly adding it to a large volume of water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or distillation.

dot graph "Hydrogenation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: Workflow for catalytic hydrogenation.

Method 3: Borane Reduction

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or the more stable borane-dimethyl sulfide (BH₃·SMe₂), are excellent reagents for the reduction of nitriles. Borane is an electrophilic reducing agent and readily attacks the electron-rich nitrile group.[2] This method is often preferred when other reducible functional groups that are sensitive to LAH (e.g., esters) are present in the molecule.

Causality Behind Experimental Choices:

  • Anhydrous Solvent (THF): Borane reagents are sensitive to water, which causes their decomposition.

  • Inert Atmosphere: To prevent reaction with atmospheric moisture.

  • Acidic Workup: The initial product of the reduction is an amine-borane complex, which is stable. An acidic workup (e.g., with HCl) is required to hydrolyze this complex and liberate the free amine, which is typically isolated as its hydrochloride salt.[2]

Detailed Protocol:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Dissolve the nitrile in anhydrous THF (10 volumes). Cool the solution to 0 °C. Slowly add a solution of borane-THF complex (1.0 M in THF, 1.5-2.0 eq.) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and cautiously add 6 M HCl dropwise to quench the excess borane and hydrolyze the amine-borane complex. Caution: Hydrogen gas is evolved.

  • Isolation: Stir the mixture for 1 hour at room temperature. Remove the THF under reduced pressure.

  • Purification: Make the aqueous residue basic with 6 M NaOH and extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by distillation or by forming the hydrochloride salt and recrystallizing.

Analytical Characterization

Rigorous characterization of the final product, 2-(4-chloro-2-methoxyphenyl)ethanamine, is essential to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes with a small percentage of triethylamine to prevent streaking of the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming the molecular weight of the product. Due to the primary amine, peak tailing can be an issue. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance and provide a clear molecular ion.[7][8]

    • Expected Mass: The molecular weight of 2-(4-chloro-2-methoxyphenyl)ethanamine is 185.65 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 185 and a characteristic isotopic pattern for the chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons (-OCH₃), and the two methylene groups (-CH₂CH₂-) of the ethylamine side chain. The amine protons (-NH₂) may appear as a broad singlet.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment.

  • Infrared (IR) Spectroscopy: The disappearance of the nitrile peak (C≡N stretch) around 2250 cm⁻¹ and the appearance of N-H stretching bands for the primary amine (a doublet around 3300-3400 cm⁻¹) are indicative of a successful reaction.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[11][12]

  • This compound: This compound is a nitrile and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Lithium Aluminum Hydride (LAH): A highly reactive and pyrophoric solid. It reacts violently with water to produce flammable hydrogen gas.[4] It must be handled under an inert atmosphere and in anhydrous solvents. The workup procedure must be performed with extreme caution by slowly adding the quenching reagents at low temperatures.

  • Raney® Nickel: The catalyst is pyrophoric when dry and must be handled as a slurry.[1] Keep the catalyst covered with solvent at all times. After filtration, the catalyst should be immediately and carefully quenched by adding it to a large volume of water.

  • Borane Reagents: These are flammable and react with moisture. Handle under an inert atmosphere. The quenching process evolves hydrogen gas and should be done cautiously.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction area should be free of ignition sources.

Conclusion

The reduction of this compound to 2-(4-chloro-2-methoxyphenyl)ethanamine is a critical transformation for accessing a valuable building block in pharmaceutical and chemical research. This guide has detailed three robust methods—LAH reduction, catalytic hydrogenation with Raney® Nickel, and borane reduction—providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. By understanding the advantages, limitations, and safety considerations of each method, researchers can select the most appropriate strategy for their specific needs, ensuring a safe, efficient, and successful synthesis.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives.
  • SHIMADZU CORPORATION. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Organic Syntheses. (n.d.). Hydrogen.
  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
  • US Patent No. US7745665B2. (2010). Substituted phenethylamines.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Biosynth. (n.d.). 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine.
  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • World Intellectual Property Organization. (2003). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • MDPI. (2020). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • ChemicalBook. (n.d.). (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis.
  • National Institutes of Health. (n.d.). Safety Tips for Avoiding Chemical Related Incidents.
  • YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). [Video]. YouTube.
  • World Intellectual Property Organization. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • IRIS. (2002). Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions.
  • United Chemical Technologies. (2023). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
  • Organic Syntheses. (n.d.). 7.
  • ResearchGate. (n.d.). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
  • Filo. (2025, April 26). What are the safety precautions during the reduction of the oxides ores in copper 11 carbonate experiment.
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  • Organic Syntheses. (n.d.). tetrahydropyran.
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Application Notes and Protocols for the Utilization of 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound emerges as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites: an activated methylene group, a nitrile moiety, and a substituted aromatic ring. The electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group at strategic positions on the phenyl ring imparts unique reactivity and allows for regioselective transformations. This guide provides detailed application notes and robust protocols for the use of this scaffold in the synthesis of medicinally relevant quinolines, indoles, and thiophenes, offering researchers and drug development professionals a practical toolkit for leveraging its synthetic potential.

Part 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a cornerstone of quinoline synthesis, prized for its efficiency and convergence. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as this compound.

Mechanistic Considerations and Strategic Choices

The reaction proceeds through an initial aldol-type condensation between the enolate of the acetonitrile and the carbonyl of the 2-aminoaryl ketone, followed by cyclization and dehydration to afford the quinoline ring system. The choice of catalyst, typically an acid or a base, can influence reaction rates and yields. For this particular substrate, a base-catalyzed pathway is proposed to facilitate the deprotonation of the acidic methylene protons adjacent to the nitrile group. The substitution pattern on the resulting quinoline is dictated by the specific 2-aminoaryl ketone used.

A visual representation of the proposed workflow is provided below:

Friedlander_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products & Purification acetonitrile This compound conditions Base Catalyst (e.g., KOH) Ethanol, Reflux acetonitrile->conditions ketone 2-Aminoaryl Ketone ketone->conditions crude_product Crude Quinolone conditions->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure Substituted Quinolone purification->final_product

Caption: Workflow for the Friedländer Synthesis of Quinolines.

Protocol 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)-4-phenylquinoline

This protocol details the synthesis of a representative quinoline derivative from this compound and 2-aminobenzophenone.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Potassium Hydroxide (KOH)

  • Ethanol, anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and 2-aminobenzophenone (1.0 eq) in anhydrous ethanol, add powdered potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-Chloro-2-methoxyphenyl)-4-phenylquinoline.

Expected Outcome and Data:

Product NameMolecular FormulaExpected Yield (%)Physical Appearance
2-(4-Chloro-2-methoxyphenyl)-4-phenylquinolineC22H16ClNO75-85Off-white solid

Part 2: Synthesis of Indole Derivatives

Direct synthesis of indoles from this compound via a single named reaction like the Fischer indole synthesis is not feasible. However, a multi-step synthetic sequence can be devised to furnish indole scaffolds. The following proposed pathway involves the conversion of the nitrile to a ketone, followed by a Fischer-like cyclization.

Proposed Synthetic Pathway

The nitrile group can be converted to a methyl ketone via reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic hydrolysis. The resulting ketone can then be transformed into its corresponding phenylhydrazone by reaction with a substituted phenylhydrazine. Subsequent acid-catalyzed cyclization of the phenylhydrazone will yield the desired indole.

The proposed mechanism is depicted below:

Indole_Synthesis_Mechanism start This compound grignard 1. CH3MgBr 2. H3O+ start->grignard Grignard Reaction ketone Intermediate Ketone grignard->ketone hydrazone_formation Hydrazone Formation ketone->hydrazone_formation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone_formation hydrazone Phenylhydrazone Intermediate hydrazone_formation->hydrazone acid_catalysis Acid Catalyst (e.g., PPA) hydrazone->acid_catalysis cyclization [3,3]-Sigmatropic Rearrangement acid_catalysis->cyclization imine_intermediate Di-imine Intermediate cyclization->imine_intermediate aromatization Aromatization & Elimination of NH3 imine_intermediate->aromatization indole Substituted Indole aromatization->indole

Caption: Proposed mechanism for indole synthesis.

Protocol 2: Multi-step Synthesis of a Substituted Indole

Step 1: Synthesis of 1-(4-Chloro-2-methoxyphenyl)propan-2-one

  • Prepare a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.

  • To this, add a solution of this compound (1.0 eq) in dry diethyl ether dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone, which can be purified by chromatography.

Step 2: Synthesis of the Substituted Indole

  • To a solution of the ketone from Step 1 (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and add polyphosphoric acid (PPA).

  • Heat the mixture at 80-100 °C for 30-60 minutes.

  • Pour the hot mixture into ice water and neutralize with a strong base (e.g., NaOH).

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired indole.

Part 3: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. It involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

Mechanism and Rationale

The reaction is initiated by the Knoevenagel condensation of the carbonyl compound and the acetonitrile to form an α,β-unsaturated nitrile. Subsequent Michael addition of sulfur to this intermediate, followed by cyclization and tautomerization, yields the 2-aminothiophene. The use of a base, such as morpholine or triethylamine, is crucial for catalyzing both the condensation and the cyclization steps.

A diagram of the Gewald reaction workflow is shown below:

Gewald_Reaction_Workflow acetonitrile This compound conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat acetonitrile->conditions carbonyl Carbonyl Compound (e.g., Cyclohexanone) carbonyl->conditions sulfur Elemental Sulfur sulfur->conditions product Substituted 2-Aminothiophene conditions->product

Caption: Workflow of the Gewald Reaction.

Protocol 3: Synthesis of a 2-Aminothiophene Derivative

Materials:

  • This compound

  • Cyclohexanone

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), cyclohexanone (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • Add morpholine (0.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene derivative.

Potential 2-Aminothiophene Derivatives:

Carbonyl CompoundProduct Structure
Cyclohexanone2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a 2-(4-chloro-2-methoxyphenyl) substituent
Acetone2-Amino-3-cyano-4,5-dimethylthiophene with a 2-(4-chloro-2-methoxyphenyl) substituent
Acetophenone2-Amino-3-cyano-4-methyl-5-phenylthiophene with a 2-(4-chloro-2-methoxyphenyl) substituent

Conclusion

This compound is a readily accessible and highly adaptable starting material for the synthesis of a wide range of heterocyclic systems. The protocols outlined in this guide for the synthesis of quinolines, indoles, and thiophenes demonstrate its potential in generating libraries of complex molecules for drug discovery and materials science applications. The strategic placement of the chloro and methoxy substituents provides a handle for further functionalization, expanding the chemical space accessible from this versatile precursor. Researchers are encouraged to explore the full potential of this building block in developing novel synthetic methodologies and creating new molecular entities with promising biological activities.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

The Synthetic Versatility of 2-(4-Chloro-2-methoxyphenyl)acetonitrile: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic potential of 2-(4-Chloro-2-methoxyphenyl)acetonitrile as a versatile precursor for the development of novel bioactive molecules. While not a direct antecedent to a major blockbuster drug, its unique trifunctional architecture—comprising a reactive nitrile group, an activated benzylic position, and a substituted phenyl ring—offers a rich landscape for chemical modifications. This document provides an in-depth analysis of its reactivity and presents detailed protocols for its transformation into key structural motifs frequently found in medicinally relevant compounds.

Introduction: A Multifaceted Building Block

This compound is a substituted phenylacetonitrile, a class of compounds renowned for its utility in organic synthesis. The electron-withdrawing nature of the nitrile group acidifies the adjacent benzylic protons, facilitating a range of C-C bond-forming reactions. The nitrile itself can be elaborated into various nitrogen-containing heterocycles or other functional groups such as amines and carboxylic acids. Furthermore, the chlorinated and methoxylated phenyl ring provides a handle for further modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Phenylacetonitrile and its derivatives have been identified as crucial intermediates in the synthesis of pharmaceuticals ranging from antidepressants to antimalarials.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈ClNO
Molecular Weight181.62 g/mol
AppearanceWhite to off-white crystalline powder
Melting PointNot reported, but related compounds are solids at room temperature.
SolubilitySoluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
CAS Number170737-92-5

Core Synthetic Transformations and Bioactive Potential

The strategic manipulation of the three key functional regions of this compound opens avenues to a diverse array of molecular scaffolds with potential therapeutic applications.

I. Transformations of the Nitrile Group: Accessing Key Pharmacophores

The nitrile group is a versatile functional handle that can be converted into several other functionalities integral to bioactive molecules.[2]

A. Hydrolysis to Phenylacetic Acids and Amides

Rationale: The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis.[2][3] Phenylacetic acid derivatives are precursors to a variety of pharmaceuticals, including anti-inflammatory agents.[4] The corresponding amides are also common in drug molecules.

Workflow for Nitrile Hydrolysis:

Precursor This compound Acid 2-(4-Chloro-2-methoxyphenyl)acetic acid Precursor->Acid  H₂SO₄ (aq), Δ   Amide 2-(4-Chloro-2-methoxyphenyl)acetamide Precursor->Amide  H₂O₂, NaOH  

Caption: Hydrolysis of the nitrile group.

Protocol 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid (Acid-catalyzed Hydrolysis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (10-20 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Reduction to Primary Amines

Rationale: The reduction of a nitrile to a primary amine provides a key building block for many drug structures.[2] Phenethylamines are a well-known class of psychoactive compounds and are present in many therapeutic agents.

Workflow for Nitrile Reduction:

Precursor This compound Amine 2-(4-Chloro-2-methoxyphenyl)ethan-1-amine Precursor->Amine  1. LiAlH₄, THF  2. H₂O work-up  

Caption: Reduction of the nitrile to a primary amine.

Protocol 2: Synthesis of 2-(4-Chloro-2-methoxyphenyl)ethan-1-amine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or conversion to a salt.

C. Cycloaddition to Form Tetrazoles

Rationale: Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often conferring improved metabolic stability and pharmacokinetic properties.[5]

Workflow for Tetrazole Synthesis:

Precursor This compound Tetrazole 5-((4-Chloro-2-methoxyphenyl)methyl)-1H-tetrazole Precursor->Tetrazole  NaN₃, NH₄Cl, DMF, Δ  

Caption: [3+2] Cycloaddition to form a tetrazole.

Protocol 3: Synthesis of 5-((4-Chloro-2-methoxyphenyl)methyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and ammonium chloride (NH₄Cl) (1.5-2.0 eq) in dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up: Cool the mixture to room temperature and acidify with dilute HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

II. Functionalization of the Benzylic Position

Rationale: The acidity of the benzylic protons allows for deprotonation and subsequent reaction with electrophiles, enabling the construction of more complex carbon skeletons. This is a cornerstone of the utility of phenylacetonitriles in the synthesis of drugs like phenobarbital and methylphenidate.[6]

Workflow for Benzylic Alkylation:

Precursor This compound Intermediate Benzylic Anion Precursor->Intermediate  Base (e.g., NaH, LDA)   Product α-Substituted Product Intermediate->Product  Electrophile (R-X)  

Caption: Alkylation at the benzylic position.

Protocol 4: General Procedure for Benzylic Alkylation

  • Anion Formation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere at 0 °C, add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq). Stir for 30-60 minutes.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an alkyl halide, R-X) (1.0-1.2 eq) to the solution and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

This alkylation strategy can be employed to introduce a wide variety of side chains, potentially leading to compounds with anticonvulsant or other CNS activities.

III. Modification of the Aromatic Ring

Rationale: The chloro and methoxy substituents on the phenyl ring offer opportunities for further diversification, although the electron-donating methoxy group can make nucleophilic aromatic substitution of the chlorine challenging.[7]

Nucleophilic Aromatic Substitution (SNAr)

While the methoxy group is activating for electrophilic substitution, it is deactivating for nucleophilic aromatic substitution. However, under forcing conditions or with highly activated nucleophiles, substitution of the chloride may be possible. The ortho-methoxy group may also sterically hinder the approach of a nucleophile.

Potential Bioactive Derivatives:

  • Antimicrobial Agents: Phenylacetonitrile derivatives have shown promising antimicrobial activity.[8] Modifications at the phenyl ring can modulate this activity.

  • Anticonvulsant Compounds: The phenyl ring substitution pattern is critical for the anticonvulsant activity of many compounds.[9][10]

  • Anti-inflammatory Agents: The substitution on the phenyl ring can influence anti-inflammatory properties.[4][11]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. Through well-established synthetic transformations of its nitrile, benzylic, and aromatic functionalities, researchers can access a diverse chemical space. The protocols outlined in this guide provide a solid foundation for the exploration of this promising precursor in the ongoing quest for novel therapeutic agents. The strategic combination of these synthetic routes allows for the generation of compound libraries for screening against various biological targets, underscoring the importance of such fundamental building blocks in drug discovery and development.

References

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. US Bipharma. [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Nitrile. Wikipedia. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • phenyl acetonitrile, 140-29-4. thegoodscentscompany.com. [Link]

  • Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles or Benzonitriles Using Bis(2-methoxyethyl)aminosulfur Trifluoride. ResearchGate. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. ResearchGate. [Link]

  • Synthesis and Assessment of Phenylacrylamide Derivatives as Potential Anti-Oxidant and Anti-Inflammatory Agents. PubMed. [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. National Institutes of Health. [Link]

  • Structures of phenylacetonitrile and nitrile derivatives. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of heterocyclic compounds.
  • FUNCTIONALIZATION OF BENZYLIC sp3 CH OF 2-METHYLAZAARENES IN DEEP EUTECTIC SOLVENT. Heterocycles. [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]

  • Nucleophilic Aromatic Substitution – The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]

  • Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Allied Academies. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. ScienceDirect. [Link]

  • Preparation of phenylacetonitriles.
  • C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Royal Society of Chemistry. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

  • Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid. PubMed. [Link]

  • Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines. PubMed. [Link]

  • Benzyl cyanide. Wikipedia. [Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PubMed Central. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology. [Link]

  • Synthesis and anticonvulsant activity of new phenytoin derivatives. PubMed. [Link]

  • Plant phenylpropanoids as emerging anti-inflammatory agents. PubMed. [Link]

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PubMed Central. [Link]

  • Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen. [Link]

  • Synthesis, In Vitro Anti‐Inflammatory Activity and Molecular Docking of Butyrate Benzophenone Compound. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The primary route to this compound involves the nucleophilic substitution of a corresponding benzyl halide (e.g., 4-chloro-2-methoxybenzyl chloride) with a cyanide salt. This reaction, while straightforward in principle, is sensitive to several parameters.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields often stem from one of three issues: incomplete conversion of the starting material, formation of side products, or loss of product during work-up and purification.

  • Incomplete Conversion: The benzylic halide starting material is susceptible to hydrolysis. The presence of water in your reaction solvent or reagents can consume the starting material, reducing the amount available for the desired cyanation reaction.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Side Reactions: The primary competing reaction is elimination (E2), especially if using a sterically hindered or strongly basic nucleophile.[2] Another common issue is the formation of a dimeric ether byproduct where the benzyl halide reacts with any generated benzylic alcohol (from hydrolysis).

    • Solution: Use a cyanide source that is a weak base, such as sodium or potassium cyanide, to favor the SN2 substitution pathway over elimination.[2] Running the reaction at a moderate temperature (e.g., 60-80 °C) can also help minimize side reactions that may be favored at higher temperatures.

  • Product Degradation: The nitrile product itself can be sensitive to harsh conditions. For instance, strongly acidic or basic conditions during the aqueous work-up can lead to hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[3]

    • Solution: Perform the aqueous work-up using neutral or mildly basic conditions (e.g., a saturated sodium bicarbonate solution). Avoid prolonged exposure to strong acids or bases.

Q2: I'm observing a significant impurity, which I suspect is the corresponding benzyl alcohol or a dimer. How can I prevent this?

The formation of 4-chloro-2-methoxybenzyl alcohol is a direct result of hydrolysis of the starting benzyl chloride. This alcohol can then act as a nucleophile, attacking another molecule of the benzyl chloride to form a bis(4-chloro-2-methoxyphenyl)methyl ether.

  • Causality: This side reaction is accelerated by the presence of water and often by elevated temperatures. The SN1 pathway, which proceeds through a resonance-stabilized benzylic carbocation, is more prone to reaction with water as a nucleophile.

  • Preventative Strategy:

    • Anhydrous Conditions: As mentioned, rigorously exclude water from the reaction.

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents favor the SN2 pathway by solvating the cation of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion. This accelerates the desired reaction, allowing it to outcompete the hydrolysis side reaction.[2]

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be highly effective.[4] The PTC helps transport the cyanide anion from the solid or aqueous phase into the organic phase where the benzyl halide is dissolved, dramatically increasing the reaction rate and minimizing hydrolysis.[5][6]

Q3: The reaction seems to stall before the starting material is fully consumed. What factors could be responsible?

A stalled reaction can be frustrating. The cause is often related to reagent deactivation, poor solubility, or insufficient mixing.

  • Reagent Deactivation: The cyanide salt can be passivated if it is not sufficiently soluble or if its surface becomes coated with byproducts.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the cyanide salt. Using a finer powder of NaCN or KCN can increase the surface area. Again, a phase-transfer catalyst is an excellent solution here as it actively solubilizes the cyanide in the organic phase.[5]

  • Poor Solubility: The starting benzyl halide or the PTC may not be fully soluble at the initial reaction temperature.

    • Solution: Gently warm the reaction mixture to ensure all components are dissolved before holding at the target reaction temperature. Ensure you have selected an appropriate solvent where all reactants have reasonable solubility.

  • Monitoring is Key: A reaction that appears stalled may simply be slow.

    • Self-Validation: Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots every 1-2 hours. If the reaction is progressing, but slowly, consider extending the reaction time or slightly increasing the temperature. If no change is observed over several hours, one of the above issues is likely the cause.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of 4-chloro-2-methoxybenzyl chloride with an alkali metal cyanide.[3] For scalability and improved safety and efficiency, this reaction is often performed under phase-transfer catalysis conditions.[4][6]

Q2: How do I choose the optimal solvent and cyanide source?

  • Solvent Selection: Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles.

    • Rationale: Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the metal cation (Na⁺ or K⁺) but poorly solvate the cyanide anion (CN⁻). This leaves the cyanide as a highly reactive, "naked" nucleophile, accelerating the desired substitution reaction.[2] Water or protic solvents should be avoided as they can lead to hydrolysis of the starting halide.

  • Cyanide Source:

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are the most common and cost-effective sources.

    • Zinc Cyanide (Zn(CN)₂): This can be used in some nickel-catalyzed cyanations and is less toxic, but may require specific catalytic systems.[7]

    • Trimethylsilyl Cyanide (TMSCN): Often used in Lewis acid-catalyzed cyanations, particularly for converting alcohols directly to nitriles, but is a more expensive reagent.[8]

Reagent/SolventTypeKey AdvantageTypical Conditions
NaCN / KCN Cyanide SourceCost-effective, readily availableSN2 with benzyl halides
Acetonitrile Polar Aprotic SolventGood balance of polarity and boiling point60-80 °C
DMF / DMSO Polar Aprotic SolventHigh polarity, excellent for SN2Room Temp to 80 °C
TBAB / TBAC Phase-Transfer CatalystIncreases rate, minimizes hydrolysis1-10 mol% in a biphasic system

Q3: What are the critical safety precautions when working with cyanide reagents?

EXTREME CAUTION IS REQUIRED. Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9]

  • Engineering Controls: ALWAYS handle solid cyanide salts and any reaction involving them in a certified chemical fume hood with good airflow.

  • NEVER Acidify: Never allow cyanide salts or solutions to come into contact with acid. Acidification will generate highly toxic and volatile hydrogen cyanide (HCN) gas. All work-up steps should be performed under neutral or basic conditions until the cyanide has been completely removed or quenched.

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and nitrile gloves (check for appropriate breakthrough time) at all times.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching procedure involves treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate ion.

Q4: Which analytical techniques are best for monitoring reaction progress and assessing final purity?

  • Thin Layer Chromatography (TLC): The quickest and easiest method for monitoring reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting benzyl halide and the more polar product, this compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of starting material and the formation of the product. It is also the preferred method for determining the final purity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring no major impurities are present. The characteristic methylene protons (CH₂) next to the nitrile group and the aromatic protons will have distinct chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 3: Protocols & Workflows

Reference Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 4-chloro-2-methoxybenzyl chloride (1.0 eq), sodium cyanide (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution that is approximately 0.5 M with respect to the benzyl chloride.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction every hour by TLC until the starting benzyl chloride spot is no longer visible. A typical reaction time is 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visual Workflows

Workflow reagents Reagents: - 4-Chloro-2-methoxybenzyl chloride - Sodium Cyanide (NaCN) - PTC (e.g., TBAB) setup Reaction Setup (Anhydrous MeCN, N2 atm) reagents->setup reaction Heat to 70°C (4-8 hours) setup->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Work-up & Extraction (EtOAc) monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification product Pure Product This compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes impurities Significant Side Products Formed check_tlc->impurities No, but... workup_loss Clean Reaction, Low Isolated Yield check_tlc->workup_loss No, but... sol_sm1 Incomplete Reaction: - Extend reaction time - Increase temperature slightly - Check reagent quality sm_present->sol_sm1 sol_sm2 Stalled Reaction: - Add more PTC - Ensure vigorous stirring sm_present->sol_sm2 sol_imp Side Reaction Issues: - Ensure anhydrous conditions - Use a Phase-Transfer Catalyst - Lower reaction temperature impurities->sol_imp sol_workup Optimize Work-up: - Check pH of aqueous layers - Perform more extractions - Re-evaluate purification method workup_loss->sol_workup

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Improving reaction yield for nitrile synthesis.
  • BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • ResearchGate. (n.d.). Electrochemical synthesis of nitriles using phase transfer catalyst.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.
  • Wikipedia. (n.d.). Nitrile.
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • RSC Publishing. (n.d.). A room temperature cyanation of (hetero)aromatic chlorides by an air stable nickel(ii) XantPhos precatalyst and Zn(CN)2.
  • ResearchGate. (2020). Cyanation of benzylic alcohols and derivatives.

Sources

Technical Support Center: Purification of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 2-(4-Chloro-2-methoxyphenyl)acetonitrile. It is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Our focus is on transforming common laboratory challenges into successful outcomes through a combination of foundational principles and field-tested techniques.

Section 1: Troubleshooting and Key Questions

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a dark, viscous oil or gum, but the literature describes it as a white to brown powder. What caused this, and how do I proceed?

Answer: This is a frequent issue, often arising from several sources:

  • Causality: The oily or gummy consistency typically indicates the presence of residual solvent, low-melting impurities, or polymeric side-products formed during the synthesis. High reaction temperatures or extended reaction times can contribute to polymerization. The dark color often results from impurities that are highly conjugated or have chromophores, which can be minor in quantity but significant in appearance.

  • Strategic Approach: Do not immediately attempt recrystallization. First, confirm the presence of your desired product using a qualitative technique like Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum.

    • Solvent Removal: Ensure all volatile solvents (e.g., acetone, acetonitrile, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (30-40°C). Sometimes, co-evaporation with a solvent like toluene can help remove stubborn residues.

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash this solution sequentially with a mild acid (e.g., 5% HCl) to remove any basic impurities, followed by a mild base (e.g., 5% NaHCO₃) to remove acidic byproducts, and finally with brine to facilitate phase separation. This liquid-liquid extraction is highly effective at removing many common impurities.

    • Purification Choice: If the product remains oily after solvent removal, column chromatography is the recommended next step. Recrystallization is unlikely to succeed with a product of such low purity.

Question 2: I'm struggling with the recrystallization. The compound either "oils out" or fails to precipitate, even after cooling.

Answer: This is a classic crystallization challenge, especially for low-melting solids like this compound (M.P. 42-44°C)[1].

  • Causality of "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystalline lattice, the compound separates as a liquid phase. This is often caused by using a solvent that is too effective or by cooling the solution too rapidly.

  • Causality of No Precipitation: This indicates that the solution is not sufficiently supersaturated upon cooling. The solvent may be too good at room temperature, or you may have used an excessive volume.

  • Troubleshooting Protocol:

    • Re-dissolve and Slow Cool: If the product has oiled out, reheat the solution until it is homogeneous again. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).

    • Induce Crystallization: If slow cooling is ineffective, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.

    • Switch to a Two-Solvent System: This is often the most robust solution. Dissolve the crude compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, heptane, or pentane) dropwise at a warm temperature until the solution becomes faintly cloudy (incipient crystallization).[2][3] Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.

Question 3: What are the optimal TLC conditions for monitoring the purification, and what should I expect to see?

Answer: Effective TLC monitoring is critical for a successful purification.

  • Recommended System: A solvent system of 20-30% Ethyl Acetate in Hexanes is an excellent starting point. This provides good separation for moderately polar compounds like your target nitrile.

  • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic ring in the molecule will make it UV-active.

  • Expected Observations:

    • Starting Material: If your synthesis started from a more polar precursor (e.g., the corresponding alcohol), it will have a lower Rf value (run slower on the plate).

    • Product: Your target, this compound, should appear as a distinct spot, typically with an Rf value in the range of 0.3-0.5 in the recommended solvent system.

    • Non-polar Impurities: Any non-polar byproducts will have a higher Rf value, running closer to the solvent front.

    • Baseline Impurities: Highly polar or salt-like impurities will remain at the baseline.

Question 4: After column chromatography, my NMR still shows a persistent impurity. What could it be?

Answer: If an impurity co-elutes with your product, it has a very similar polarity. Common culprits in nitrile syntheses include:

  • Isomeric Byproducts: Depending on the synthetic route, you may have small amounts of other isomers (e.g., 2-(2-Chloro-4-methoxyphenyl)acetonitrile). These can be notoriously difficult to separate by standard chromatography. A change in the stationary phase (e.g., from silica to alumina) or a different solvent system might be necessary.

  • Isonitrile (Isocyanide) Byproduct: In syntheses using a cyanide source, the formation of a small amount of the corresponding isonitrile is a known side reaction.[4] Isonitriles have similar polarities to nitriles but can sometimes be removed by treating the product mixture with an acid (though this may risk hydrolyzing the nitrile).

  • Unreacted Starting Material: If the starting material is of similar polarity, it may co-elute. Optimize your chromatography by using a shallower solvent gradient to improve resolution.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key physical properties of pure this compound? A: The key properties are summarized in the table below for easy reference.

PropertyValueSource
Appearance White or dark brown powder[1]
Molecular Formula C₉H₈ClNO[1][5]
Molecular Weight 181.62 g/mol [1]
Melting Point 42-44 °C[1]
Boiling Point 300.7 ± 27.0 °C at 760 mmHg[1]
Solubility Insoluble in water[1]

Q: Which purification technique, recrystallization or column chromatography, is better? A: The choice depends on purity and scale.

  • Column Chromatography: Best for initial purification of very crude mixtures (e.g., oils, multi-component solids) or for separating compounds with close polarities. It is highly effective but can be labor-intensive and use large volumes of solvent.

  • Recrystallization: Ideal for purifying large quantities of material that are already reasonably pure (>85-90%). It is often more scalable and cost-effective than chromatography for final polishing.

A common and effective strategy is to perform an initial purification by column chromatography on a small batch to obtain a pure analytical standard, then use that material to develop an optimized recrystallization protocol for larger batches.

Q: Are there any stability concerns with this compound? A: Nitriles are generally stable under neutral conditions. However, they can be hydrolyzed to the corresponding carboxylic acid or amide under strongly acidic or basic conditions, especially with heating. Avoid prolonged exposure to strong acids or bases during your work-up and purification. The compound should be stored in a cool, dry place away from incompatible materials.

Section 3: Detailed Purification Protocols

Protocol A: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)

This protocol is designed for material that is a solid and estimated to be >85% pure.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of warm ethyl acetate (approx. 40-50 °C). Start with a small volume (e.g., 10 mL) and add more in 1-2 mL portions until fully dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove it.

  • Addition of Anti-Solvent: While keeping the solution warm, add hexanes dropwise with swirling. Continue adding until the solution becomes persistently cloudy.

  • Re-homogenization: Add 1-2 drops of warm ethyl acetate to just redissolve the precipitate, resulting in a saturated, clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy.

Protocol B: Flash Column Chromatography

This protocol is ideal for purifying crude, oily, or highly impure material.

  • Column Preparation: Select a glass column appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight). Pack the column with silica gel (230-400 mesh) as a slurry in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes to remove very non-polar impurities. Monitor the eluate by TLC.

    • Gradually increase the solvent polarity by using a gradient of ethyl acetate in hexanes. For example:

      • 5% Ethyl Acetate / Hexanes (2-3 column volumes)

      • 10% Ethyl Acetate / Hexanes (2-3 column volumes)

      • 15-20% Ethyl Acetate / Hexanes (until the product has fully eluted)

  • Fraction Collection: Collect fractions continuously and analyze them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Section 4: Visualization of Workflows

The following diagrams illustrate the decision-making process and a standard workflow for purification.

Purification_Decision_Tree start Analyze Crude Product (TLC, Crude NMR) purity_check Purity > 85% and Solid? start->purity_check is_oil Product is an Oil/Gum? purity_check->is_oil No recrystallize Recrystallization purity_check->recrystallize Yes chromatography Column Chromatography is_oil->chromatography No workup Perform Aqueous Work-up is_oil->workup Yes final_product Pure Product recrystallize->final_product chromatography->final_product workup->chromatography

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow arrow arrow A Crude Reaction Mixture B Aqueous Work-up & Extraction A->B C Dry & Remove Solvent B->C D Crude Product (Oil or Solid) C->D E Purification (Column or Recrystallization) D->E F Purity Analysis (TLC, NMR, M.P.) E->F G Pure C9H8ClNO F->G

Caption: Standard laboratory purification workflow.

Section 5: References

  • Coan, S. B., & Becker, E. I. (1955). α-(4-chlorophenyl)-γ-phenylacetoacetonitrile. Organic Syntheses, 35, 21. DOI: 10.15227/orgsyn.035.0021. Available at: [Link]

  • Reddit User Discussion. (2019). Recrystallization with two solvents. r/Chempros. Retrieved January 14, 2026, from [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 74. DOI: 10.15227/orgsyn.043.0074. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile. Here, we address common challenges and side product formations encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to enhance yield and purity.

Section 1: Synthesis via Nucleophilic Substitution of 4-Chloro-2-methoxybenzyl Halide

This is a widely employed method for the synthesis of arylacetonitriles. The reaction involves the treatment of a 4-chloro-2-methoxybenzyl halide (typically chloride or bromide) with a cyanide salt. While seemingly straightforward, several side reactions can occur, impacting the final product's quality and yield.

Troubleshooting Guide & FAQs

Question 1: What are the most common side products observed in this synthesis?

Answer: The primary side products in the nucleophilic substitution route are:

  • 4-Chloro-2-methoxybenzyl alcohol: This is formed through the hydrolysis of the starting benzyl halide. The presence of water in the reaction mixture is the main cause.

  • 4-Chloro-2-methoxybenzyl isonitrile: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isonitrile isomer.

  • Bis(4-chloro-2-methoxyphenyl)methane: This can arise from the reaction of the starting benzyl halide with the product under certain conditions, although it is generally a minor byproduct.

  • Unreacted 4-chloro-2-methoxybenzyl halide: Incomplete reaction is a common issue, often due to insufficient reaction time, low temperature, or poor solubility of the cyanide salt.

Question 2: My yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

Problem SymptomPotential CauseRecommended Solution
Low conversion of starting material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
Poor solubility of the cyanide salt.Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide salt.
Deactivation of the benzyl halide.Ensure the starting benzyl halide is pure and free from degradation products.
Significant formation of 4-chloro-2-methoxybenzyl alcohol Presence of water in the reaction solvent or reagents.Use anhydrous solvents and dry the cyanide salt before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1][2]
Presence of the isonitrile byproduct Reaction conditions favoring N-alkylation.The choice of solvent can influence the C/N-alkylation ratio. Aprotic polar solvents like DMSO or DMF are generally preferred for nitrile formation.

Question 3: How can I effectively remove the side products during purification?

Answer: Purification can typically be achieved through column chromatography on silica gel. The polarity differences between the desired nitrile, the starting halide, the alcohol byproduct, and the isonitrile allow for effective separation. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is usually effective.

Experimental Protocol: Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-chloro-2-methoxybenzyl chloride

  • Sodium cyanide (dried)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dried sodium cyanide (1.2 equivalents) to anhydrous DMF.

  • Stir the suspension under a nitrogen atmosphere.

  • Add a solution of 4-chloro-2-methoxybenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the cyanide suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction and Side Product Formation Diagram

4-Chloro-2-methoxybenzyl_halide 4-Chloro-2-methoxybenzyl Halide Desired_Product This compound 4-Chloro-2-methoxybenzyl_halide->Desired_Product C-attack Alcohol_Byproduct 4-Chloro-2-methoxybenzyl Alcohol 4-Chloro-2-methoxybenzyl_halide->Alcohol_Byproduct Hydrolysis Isonitrile_Byproduct 4-Chloro-2-methoxybenzyl Isonitrile 4-Chloro-2-methoxybenzyl_halide->Isonitrile_Byproduct N-attack Cyanide_ion CN⁻ Cyanide_ion->Desired_Product Cyanide_ion->Isonitrile_Byproduct Water H₂O Water->Alcohol_Byproduct

Caption: Main reaction and side product pathways.

Section 2: Synthesis via Sandmeyer Reaction

An alternative route to this compound is the Sandmeyer reaction, starting from 4-chloro-2-methoxyaniline. This multi-step process involves diazotization of the aniline followed by reaction with a copper(I) cyanide. This route has its own distinct set of potential side products.

Troubleshooting Guide & FAQs

Question 1: What are the typical side products of the Sandmeyer cyanation reaction?

Answer: The Sandmeyer reaction can generate several byproducts:

  • 4-Chloro-2-methoxyphenol: This arises from the reaction of the diazonium salt with water.

  • Azo compounds: These are formed by the coupling of the diazonium salt with unreacted 4-chloro-2-methoxyaniline or other electron-rich species.

  • Biaryl compounds: Dimerization of the aryl radical intermediate can lead to the formation of biaryl impurities.

Question 2: The yield of my Sandmeyer reaction is poor, and I observe a lot of tar-like material. What could be the cause?

Answer: Poor yields and tar formation are often due to the instability of the diazonium salt.

Problem SymptomPotential CauseRecommended Solution
Low yield and tar formation Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction steps. Use the diazonium salt immediately after its formation.
Incomplete diazotization.Ensure the complete conversion of the aniline to the diazonium salt by using a slight excess of nitrous acid and maintaining a strongly acidic medium.
Significant formation of the phenol byproduct Reaction of the diazonium salt with water.Strictly control the temperature and minimize the exposure of the diazonium salt to water, especially at elevated temperatures.
Experimental Protocol: Sandmeyer Cyanation

Materials:

  • 4-chloro-2-methoxyaniline

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Dissolve 4-chloro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with toluene (3 x 50 mL).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Sandmeyer Reaction Troubleshooting Workflow

Start Low Yield or High Impurity in Sandmeyer Reaction Check_Temp Was the temperature kept at 0-5°C during diazotization and addition? Start->Check_Temp Check_Diazonium_Stability Was the diazonium salt used immediately? Check_Temp->Check_Diazonium_Stability Yes High_Temp_Issue High temperature leads to diazonium salt decomposition and phenol formation. Check_Temp->High_Temp_Issue No Check_Acidity Was the medium sufficiently acidic during diazotization? Check_Diazonium_Stability->Check_Acidity Yes Decomposition_Issue Diazonium salts are unstable and decompose over time. Check_Diazonium_Stability->Decomposition_Issue No Solution_Acid Action: Ensure excess acid is present. Check_Acidity->Solution_Acid No End End Check_Acidity->End Yes Solution_Temp Action: Maintain strict temperature control. High_Temp_Issue->Solution_Temp Solution_Time Action: Use diazonium salt immediately. Decomposition_Issue->Solution_Time Acidity_Issue Insufficient acid leads to incomplete diazotization and azo compound formation. Acidity_Issue->Solution_Acid

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

  • Organic Syntheses Procedure, p-METHOXYPHENYLACETONITRILE. Available at: [Link].

  • PrepChem, Preparation of 4-methoxyphenylacetonitrile. Available at: [Link].

  • Google Patents, US4476059A - Chloroacetonitrile synthesis.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link].

  • ResearchGate, Precursors and products from the Sandmeyer reaction. Available at: [Link].

  • Google Patents, EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents, CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • Wikipedia, 4-Chlorophenylacetonitrile. Available at: [Link].

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Technical Support Center: Safe Handling of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide immediate answers to common questions and troubleshoot potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 2-(4-Chloro-2-methoxyphenyl)acetonitrile?

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] Nitriles can metabolize in the body to release cyanide, leading to delayed toxic effects.[2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Q2: What engineering controls are necessary for handling this compound?

Due to the risk of inhalation toxicity, all manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] The fume hood ensures that any vapors or dusts are contained and exhausted safely. The work area should also be equipped with an easily accessible eyewash station and safety shower.[7]

Q3: What Personal Protective Equipment (PPE) is required?

A comprehensive PPE strategy is mandatory to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[8]

  • Skin Protection: A lab coat and chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[2][8] Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood (a situation that should be avoided), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][2] All respirator use requires prior fit-testing and training.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]

Q4: How should I properly store this chemical?

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container should be kept tightly closed.[11]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][7]

  • Segregation: Store separately from food and drink.[6]

Q5: What is the correct procedure for disposing of waste containing this compound?

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.[6]

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[6][7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department, in accordance with all local, state, and federal regulations.[1][6] Do not pour down the drain.[11]

Troubleshooting Guide: Emergency Procedures

This section provides step-by-step guidance for handling accidental exposures and spills.

Scenario 1: Accidental Exposure

Issue: The compound comes into contact with skin or eyes.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[2][12]

    • Seek immediate medical attention.[2]

    • Launder contaminated clothing before reuse.[13]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

Issue: The compound is accidentally inhaled.

  • Move the affected person to fresh air at once.[12]

  • If breathing has stopped or is labored, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[13]

  • Keep the person warm and at rest.

  • Seek immediate medical attention.[12] Symptoms of toxicity from nitrile exposure can be delayed.[13]

Issue: The compound is accidentally ingested.

  • Rinse the mouth thoroughly with water.[1][14]

  • Do NOT induce vomiting.[11][13]

  • Seek immediate medical attention. Call a poison control center or doctor.[1][14] The patient should be observed for at least 24 hours due to the potential for delayed cyanide-related toxicity.[13]

Scenario 2: Chemical Spill

Issue: A container of the compound breaks or leaks in the lab.

The response depends on the size of the spill.

  • Small Spill (manageable by lab personnel):

    • Alert others in the immediate area.[9]

    • Ensure you are wearing the appropriate PPE (goggles, face shield, lab coat, and chemical-resistant gloves).[9][15]

    • If the material is a solid, carefully sweep it up. If it is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[11][13] Do not use combustible materials like sawdust.[13]

    • Using non-sparking tools, scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][13]

    • Clean the spill area with soap and water.[6]

    • Report the incident to your supervisor.

  • Large Spill (requires emergency response):

    • Evacuate the immediate area immediately.[7][9]

    • Alert others and your supervisor. If there is an immediate danger, activate the nearest fire alarm.

    • Close the doors to the affected area to contain vapors.[15]

    • From a safe location, contact your institution's EHS or emergency response team. Provide details such as the chemical name, location, and estimated quantity of the spill.[9]

    • Do not attempt to clean up a large spill yourself.

Safety Data Summary

Since a specific SDS is unavailable, the following table summarizes the likely hazard classifications based on analogous substituted phenylacetonitriles.

Hazard CategoryGHS Classification (Inferred)Pictograms (Anticipated)Prevention Measures
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)[1][14]💀 or ❗Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][14]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)[1]Wear protective gloves and clothing.[1]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[1]Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][4]Wear protective gloves. Wash skin thoroughly after handling.[3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3][4]Wear eye/face protection.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive & Log Chemical ReviewSDS Review SDS (or Analog Data) Receive->ReviewSDS 1. Assess Hazards DonPPE Don Appropriate PPE ReviewSDS->DonPPE 2. Select Gear PrepArea Prepare Work Area (Fume Hood) DonPPE->PrepArea 3. Set Up Weigh Weighing PrepArea->Weigh 4. Begin Work Transfer Solution Preparation Weigh->Transfer In Fume Hood Experiment Running Experiment Transfer->Experiment In Fume Hood Decontaminate Decontaminate Glassware & Area Experiment->Decontaminate 5. Clean Up Spill Spill or Exposure Event Experiment->Spill If Occurs Waste Segregate Hazardous Waste Decontaminate->Waste 6. Collect DoffPPE Doff PPE Correctly Waste->DoffPPE 7. Remove Gear Dispose Store Waste for EHS Pickup DoffPPE->Dispose 8. Final Step FirstAid First Aid & Spill Response Spill->FirstAid Follow Emergency Procedures

Caption: Workflow for handling this compound.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetonitrile. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for working with Acetonitrile. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • University of Maryland. (2000). Acetonitrile. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

  • 2A Biotech. (n.d.). Product Detail: this compound. Retrieved from [Link]

  • Atul Ltd. (2017). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Sinfoo. (n.d.). CAS 204339-72-0 MFCD00236275-3-Fluoro-4-(Trifluoromethyl.... Retrieved from [Link]

  • Sdfine. (n.d.). 4-METHOXYPHENYL ACETONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of lithiated phenylacetonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-(4-Chloro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Here, we move beyond simple protocols to explain the underlying principles of solubility enhancement, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a hydrophobic organic compound.[1][2] It is practically insoluble in water.[1] Its lipophilic nature, indicated by an estimated XLogP3 of 2.19, suggests that it will be more soluble in organic solvents.[1] It typically appears as a white or dark brown powder with a melting point of 42-44°C.[1]

Q2: I'm having trouble dissolving the compound in DMSO for my stock solution. What should I do?

A2: While DMSO is a powerful solvent, issues can still arise. First, ensure you are using high-purity, anhydrous DMSO, as absorbed water can lower its solvating capacity.[3] If the compound doesn't dissolve at room temperature with vortexing, gentle warming (e.g., to 37°C) or sonication for 5-10 minutes can be effective.[3] These methods help break down compound aggregates. Be aware that even in DMSO, precipitation can occur over time, especially with freeze-thaw cycles or at high concentrations.[4][5]

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. Why does this happen?

A3: This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3][6] The rapid change in solvent polarity upon dilution causes the compound to precipitate out of the solution. To avoid this, it is crucial to employ strategies that either increase the aqueous solubility of the compound or create a more favorable microenvironment for it in the aqueous phase.

Troubleshooting Guide: Enhancing Aqueous Solubility

For many biological assays and formulations, achieving adequate aqueous solubility is a critical hurdle. Below are several proven strategies, ranging from simple adjustments to more advanced formulation techniques.

Strategy 1: Co-Solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8][9]

Underlying Principle: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium, making the solvation process more energetically favorable.[8][10]

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Primary Stock Preparation: Dissolve the this compound in 100% of a suitable organic co-solvent (e.g., DMSO, ethanol, propylene glycol) to create a high-concentration primary stock.

  • Intermediate Dilution: Perform an intermediate dilution of the primary stock into the co-solvent or a mixture of the co-solvent and your final aqueous buffer.

  • Final Working Solution: Slowly add the intermediate dilution to the final aqueous buffer with constant, gentle mixing. A stepwise dilution can prevent localized high concentrations that lead to precipitation.[11]

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates).

Table 1: Common Co-Solvents and Their Properties

Co-SolventRelative PolarityNotes
Water1.000The primary solvent in most biological systems.
DMSO0.444A strong solvent for many organic compounds, but can have cellular effects at higher concentrations.[6][12]
Acetonitrile0.460Often used in analytical chemistry; its impact on biological systems should be evaluated.[12]
Ethanol0.654A less toxic option, but may not be as effective for highly insoluble compounds.
Propylene Glycol0.680Commonly used in pharmaceutical formulations.[9]

Data sourced from University of Rochester, Department of Chemistry Solvent Polarity Chart.[12]

Strategy 2: pH Adjustment

For ionizable compounds, altering the pH of the aqueous medium can dramatically increase solubility.

Underlying Principle: The solubility of an ionizable compound is dependent on its ionization state. For a weakly basic compound, lowering the pH will lead to protonation and the formation of a more water-soluble salt. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and the formation of a more soluble salt.

Experimental Workflow for pH Modification

ph_adjustment_workflow start Start: Compound in Aqueous Buffer check_pka Determine pKa of the compound (or an analogous structure) start->check_pka is_ionizable Is the compound ionizable in the experimental pH range? check_pka->is_ionizable no_pka pKa unknown: Empirically test pH 4, 7, 9 check_pka->no_pka Unknown adjust_ph Adjust buffer pH away from pKa (acidify for bases, basify for acids) is_ionizable->adjust_ph Yes not_ionizable Not Ionizable: pH adjustment is unlikely to be effective is_ionizable->not_ionizable No check_solubility Assess Solubility adjust_ph->check_solubility soluble Soluble: Proceed with experiment check_solubility->soluble Yes insoluble Insoluble: Consider alternative strategy check_solubility->insoluble No no_pka->adjust_ph not_ionizable->insoluble solubility_strategy_decision_tree start Start: Solubility Issue check_concentration Is the final concentration of organic solvent acceptable? start->check_concentration use_cosolvent Use Co-solvent System check_concentration->use_cosolvent Yes check_ionizable Is the compound ionizable? check_concentration->check_ionizable No use_ph Adjust pH check_ionizable->use_ph Yes check_cyclodextrin Are cyclodextrins compatible with the assay? check_ionizable->check_cyclodextrin No use_cyclodextrin Use Cyclodextrins check_cyclodextrin->use_cyclodextrin Yes advanced_strategies Consider Advanced Strategies (Nanosuspensions, SEDDS, etc.) check_cyclodextrin->advanced_strategies No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Inno Lore. Available from: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... Google Patents.
  • 4-Chloro-2-Methoxybenzyl cyanide. Chemsrc. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available from: [Link]

  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. NIH. Available from: [Link]

  • Cyclodextrin-modified solvent extraction for polynuclear aromatic hydrocarbons. Semantic Scholar. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • (2-Methoxyphenyl)acetonitrile. PubChem - NIH. Available from: [Link]

  • Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Cheméo. Available from: [Link]

  • P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. Industrial Chemicals. Available from: [Link]

  • Changed pH and pKA due to high Acetonitrile Concentrations: Impact on HILIC Chromatography. ResearchGate. Available from: [Link]

  • Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. ResearchGate. Available from: [Link]

  • Solvents and Polarity. Department of Chemistry : University of Rochester. Available from: [Link]

  • Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water. MDPI. Available from: [Link]

  • Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. Available from: [Link]

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Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-Methoxybenzyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-Methoxybenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to reaction temperature optimization. As a critical parameter, temperature directly influences reaction kinetics, yield, and impurity profiles. This document provides in-depth, field-proven insights to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the nucleophilic substitution reaction to synthesize 4-Chloro-2-Methoxybenzyl cyanide from its corresponding benzyl chloride?

A typical and effective starting point for the cyanation of a benzyl chloride, such as 4-Chloro-2-Methoxybenzyl chloride, using an alkali metal cyanide (e.g., Sodium Cyanide), is approximately 90°C.[1][2] This temperature provides a good balance between a practical reaction rate and minimizing side reactions. The reaction is often conducted in an aqueous medium with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the inorganic cyanide salt.[1][2]

Q2: How does an increase in temperature generally affect the reaction?

From a kinetics perspective, increasing the reaction temperature will increase the rate of the desired SN2 reaction, leading to a shorter reaction time. However, an excessively high temperature can be detrimental. It can accelerate undesirable side reactions, such as the hydrolysis of the benzyl chloride to the corresponding alcohol, especially in the presence of water.[3] Furthermore, at very high temperatures (e.g., >150°C), decomposition of the starting material or the product can become a significant issue, leading to a lower yield and a more complex impurity profile.[4]

Q3: What are the most common temperature-related side products I should be aware of?

The two most common side products influenced by temperature are:

  • 4-Chloro-2-Methoxybenzyl alcohol : This is formed by the hydrolysis of the benzyl chloride starting material. This side reaction is more prominent at elevated temperatures in aqueous or protic solvents.[3]

  • 4-Chloro-2-Methoxybenzyl isocyanide : Isocyanide formation is a known competitive pathway in cyanation reactions. While solvent choice plays a major role, reaction temperature can also influence the ratio of nitrile to isocyanide product.[3]

Q4: Is it feasible to run this cyanation at room temperature?

Yes, room temperature cyanation is possible but typically requires a modified protocol. Standard SN2 reactions with simple alkali cyanides are often too slow at ambient temperatures. However, modern catalytic methods, including those using nickel or copper catalysts, have been developed for the cyanation of aryl and alkyl chlorides at room temperature.[5][6] These methods can offer higher selectivity and milder conditions but may require careful catalyst selection and inert atmosphere techniques.

Q5: How should I monitor the reaction to find the optimal temperature and duration?

Effective reaction monitoring is crucial for optimization. The most common techniques are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Allows for rapid, qualitative tracking of the consumption of the starting material (4-Chloro-2-Methoxybenzyl chloride) and the formation of the product.

  • GC-MS or LC-MS: Provides quantitative data on the conversion rate and can help identify and quantify the formation of side products, giving you a clearer picture of the reaction's efficiency at a given temperature.[4]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible CauseRecommended Action & Explanation
Insufficient Reaction Temperature The activation energy for the reaction is not being met, resulting in a stalled or extremely slow reaction. Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress closely by TLC or GC-MS at each stage.[4]
Decomposition at High Temperature The set temperature is too high, causing the starting material or the desired benzyl cyanide product to degrade. Solution: Lower the reaction temperature and potentially extend the reaction time. Consider a solvent with a lower boiling point if refluxing. It's crucial to find the "sweet spot" where the reaction proceeds efficiently without significant decomposition.[4]
Poor Solubility of Cyanide Salt The cyanide salt is not sufficiently soluble in the organic phase, limiting its availability to react. This can be mistaken for a temperature issue. Solution: Ensure vigorous stirring. If not already in use, add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the cyanide anion into the organic phase, which can significantly improve reaction rates even at lower temperatures.[1][2]
Problem 2: High Levels of 4-Chloro-2-Methoxybenzyl Alcohol Impurity
Possible CauseRecommended Action & Explanation
Hydrolysis Favored at High Temperature The reaction is being run in a protic or aqueous solvent at a temperature that favors the competing hydrolysis reaction over cyanation. Solution: Lower the reaction temperature. Alternatively, switch to an anhydrous solvent system, such as dry acetone or acetonitrile, to eliminate water from the reaction mixture.[3] This minimizes the potential for hydrolysis.

Experimental Protocols & Data

Protocol: Standard Cyanation with Temperature Control

This protocol is a generalized method based on established procedures for benzyl chlorides.[1][2]

  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge sodium cyanide (1.2 eq.), a phase-transfer catalyst like tributylbenzylammonium chloride (0.01 eq.), and water.

  • Heating: Begin vigorous stirring and heat the mixture to the target temperature (e.g., starting at 90°C).

  • Addition: Once the temperature is stable, add the 4-Chloro-2-Methoxybenzyl chloride (1.0 eq.) dropwise over 30-60 minutes, ensuring the temperature does not fluctuate significantly.

  • Reaction: Maintain the mixture at the target temperature for 2-4 hours. Monitor the reaction's progress every 30 minutes using TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation: Effect of Temperature on Synthesis

The following table provides an illustrative summary of how temperature can influence key outcomes. Actual results will vary based on specific substrates, solvents, and catalysts.

Temperature RangeExpected Reaction TimeAnticipated YieldPotential Issues
Room Temp (20-25°C) 24+ hours (without catalyst)Low to ModerateVery slow reaction rate; may not go to completion.
Moderate (60-80°C) 4-8 hoursGoodGood starting point for optimization; balances rate and purity.
Optimal (85-95°C) 2-4 hoursHigh to ExcellentOften the most efficient range for this type of reaction.[1][2]
High (100-120°C) < 2 hoursModerate to LowIncreased risk of hydrolysis and other side reactions.[3]
Very High (>140°C) < 1 hourLow / PoorSignificant decomposition of product and starting material likely.[4][7]

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision cluster_adjust Adjustment A Define Reaction Setup (Solvent, Catalyst) B Set Initial Temperature (e.g., 80°C) A->B C Run Reaction & Monitor (TLC/GC-MS) B->C D Analyze Yield & Purity C->D E Results Optimal? D->E F Increase Temp (Rate Too Slow) E->F No G Decrease Temp (Impurity Too High) E->G No H Finalize Protocol E->H Yes F->B G->B

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Decision Tree for Low Yield

G cluster_unreacted Unreacted Starting Material cluster_degraded Degradation/Side Products Start Low Product Yield Check_SM Analyze Crude Mixture (GC-MS/NMR) Start->Check_SM Decision_SM Starting Material Consumed? Check_SM->Decision_SM Temp_Low Cause: Temp Too Low Action: Increase Temp Decision_SM->Temp_Low No Temp_High Cause: Temp Too High Action: Decrease Temp Decision_SM->Temp_High Yes Time_Short Cause: Time Too Short Action: Extend Duration Temp_Low->Time_Short Final Re-run Optimized Reaction Time_Short->Final Check_H2O Check for Hydrolysis Product Temp_High->Check_H2O Check_H2O->Final

Caption: Troubleshooting decision tree for low yield issues.

References

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzyl cyanide. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Room Temperature Cyanation of (Hetero)aromatic Chlorides by an Air Stable Nickel(II) XantPhos Prec. Available at: [Link]

  • Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Royal Society of Chemistry. (n.d.). A room temperature cyanation of (hetero)aromatic chlorides by an air stable nickel(ii) XantPhos precatalyst and Zn(CN)2. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • European Patent Office. (n.d.). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Available at: [Link]

  • PubMed. (2015). Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Chloro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this compound, providing detailed troubleshooting advice and step-by-step protocols to ensure the high purity of your final product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of this compound.

Synthesis & Initial Work-up

Q1: My yield of this compound is lower than expected. What are the possible causes and how can I improve it?

Low yields often stem from the quality of starting materials or suboptimal reaction conditions. Here are some key factors to consider:

  • Purity of Starting Materials: The primary starting material, 4-chloro-2-methoxybenzyl chloride, can contain impurities that lead to side reactions. It is advisable to distill the benzyl chloride derivative before use to remove any high-boiling point impurities.

  • Cyanide Source: The cyanide salt (e.g., sodium cyanide) should be finely powdered and completely dry. The solubility of the cyanide salt in your chosen solvent is a critical factor for the reaction rate.

  • Reaction Conditions: Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize the interfacial area between reactants. The reaction temperature should be carefully controlled to balance the rate of reaction and minimize the formation of byproducts. For many benzyl cyanide syntheses, a temperature range of 80-100°C is common.

  • Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an organic solvent and water), the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) at 1-5 mol% can significantly increase the reaction rate and yield by facilitating the transfer of the cyanide anion to the organic phase.

Q2: During the reaction, I notice a strong, unpleasant odor. What is this, and is it a concern?

A strong, unpleasant odor is often indicative of the formation of the isomeric 4-chloro-2-methoxyphenyl isocyanide. This is a common byproduct in the synthesis of benzyl cyanides due to the ambident nature of the cyanide ion, which can attack the benzyl halide with either its carbon or nitrogen atom. While its presence indicates a side reaction that can lower your yield of the desired nitrile, it can be removed during the purification process.

Impurity Identification

Q3: I have run a ¹H NMR spectrum of my crude product. How can I identify the peaks corresponding to the main impurities?

While a reference spectrum for pure this compound is ideal, you can deduce the presence of common impurities by looking for characteristic signals.

  • This compound (Product):

    • Aromatic protons will appear as a set of multiplets or doublets in the aromatic region (approx. 6.9-7.4 ppm).

    • A singlet for the methoxy group (-OCH₃) protons will be present around 3.8-3.9 ppm.

    • A singlet for the benzylic methylene protons (-CH₂CN) will be observed around 3.7-3.8 ppm.

  • 4-Chloro-2-methoxybenzyl chloride (Unreacted Starting Material):

    • The most telling signal is the singlet for the benzylic methylene protons (-CH₂Cl), which will be shifted downfield compared to the product's -CH₂CN protons, typically appearing around 4.6-4.7 ppm.

  • 4-Chloro-2-methoxybenzyl alcohol (Hydrolysis Byproduct):

    • This impurity will show a singlet for the benzylic methylene protons (-CH₂OH) around 4.5-4.6 ppm.

    • A broad singlet for the hydroxyl proton (-OH) will also be present, the chemical shift of which can vary depending on the concentration and solvent.

  • 2-(4-Chloro-2-methoxyphenyl)acetamide (Hydrolysis Byproduct):

    • If the nitrile group is hydrolyzed to an amide, you will observe two broad singlets in the amide proton region (approx. 5.5-7.5 ppm) and a downfield shift of the benzylic methylene protons.

  • 4-Chloro-2-methoxyphenyl isocyanide (Isomer Byproduct):

    • The isocyanide will have a similar aromatic and methoxy proton pattern to the product, but the benzylic methylene protons (-CH₂NC) will have a different chemical shift, often appearing slightly downfield of the nitrile product.

Q4: My TLC plate of the crude product shows multiple spots. How can I identify which spot is my product?

You can use co-spotting to identify your product. On a TLC plate, spot your crude reaction mixture in one lane, the starting 4-chloro-2-methoxybenzyl chloride in another lane, and a co-spot of both in a third lane. After running the TLC, the spot corresponding to the starting material in the crude mixture lane will align with the spot in the starting material lane. The product, being more polar than the starting benzyl chloride but likely less polar than the corresponding benzyl alcohol, will have a distinct Rf value.

Purification Strategies

Q5: How can I remove the unreacted 4-chloro-2-methoxybenzyl chloride and the 4-chloro-2-methoxybenzyl alcohol byproduct?

Both column chromatography and recrystallization are effective methods for removing these impurities.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The less polar starting material (benzyl chloride) will elute first, followed by the product, and then the more polar alcohol byproduct.

  • Recrystallization: If your crude product is a solid, recrystallization can be a very efficient purification technique. The choice of solvent is crucial. You are looking for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for substituted phenylacetonitriles include ethanol, methanol, or a mixed solvent system like methanol/water or ethanol/water.

Q6: The isocyanide impurity is difficult to remove by standard chromatography or recrystallization. Is there a specific chemical treatment to eliminate it?

Yes, a classic and effective method to remove isocyanide impurities is through a warm acidic wash.[1] Isocyanides are more readily hydrolyzed under acidic conditions than nitriles.

Protocol for Isocyanide Removal:

  • Dissolve the crude product in a suitable organic solvent like toluene or dichloromethane.

  • Prepare a 50% sulfuric acid solution by carefully adding concentrated sulfuric acid to an equal volume of water.

  • Warm the 50% sulfuric acid solution to approximately 60°C.

  • In a separatory funnel, vigorously shake the organic solution of your crude product with an equal volume of the warm 50% sulfuric acid for about 5 minutes.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This treatment will hydrolyze the isocyanide to the corresponding amine, which can then be easily removed by the acidic wash.

Experimental Protocols

Protocol 1: General Workflow for Impurity Identification and Removal

This workflow provides a systematic approach to purifying this compound.

Caption: A general workflow for the purification of this compound.

Protocol 2: Column Chromatography

This protocol provides a starting point for the purification of this compound using column chromatography.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20)
Elution Order (Expected) 1. 4-Chloro-2-methoxybenzyl chloride2. 2-(4-Chloro-2-methoxyphenyl)acetonitrile3. 4-Chloro-2-methoxybenzyl alcohol

Detailed Steps:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and collect fractions.

  • Monitoring: Monitor the elution of compounds using TLC.

  • Gradient: Gradually increase the polarity of the mobile phase to elute the more polar components.

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization

This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined experimentally.

Solvent System Comments
Ethanol or Methanol Good starting points for many substituted phenylacetonitriles.
Ethanol/Water or Methanol/Water A mixed solvent system can be effective if the compound is too soluble in the pure alcohol.
Heptane/Ethyl Acetate Another common mixture for compounds of intermediate polarity.

Detailed Steps:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Logical Relationships in Purification

The choice of purification method depends on the nature and quantity of the impurities present.

Purification_Logic Crude Product Crude Product Major Impurities? Major Impurities? Crude Product->Major Impurities? Trace Impurities? Trace Impurities? Crude Product->Trace Impurities? Isocyanide Present? Isocyanide Present? Crude Product->Isocyanide Present? Column Chromatography Column Chromatography Major Impurities?->Column Chromatography Recrystallization Recrystallization Trace Impurities?->Recrystallization Acid Wash Acid Wash Isocyanide Present?->Acid Wash Acid Wash->Column Chromatography

Caption: Decision tree for selecting a purification strategy.

References

  • Organic Syntheses. Benzyl Cyanide. Available from: [Link]

Disclaimer: The information provided in this document is intended for research and development purposes by trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The protocols provided are general guidelines and may require optimization for specific experimental conditions.

Sources

Technisches Support-Center: Leitfaden zu inkompatiblen Reagenzien mit 2-(4-Chlor-2-methoxyphenyl)acetonitril

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Verfasst von Ihrem Senior Application Scientist Team

Willkommen in unserem technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 2-(4-Chlor-2-methoxyphenyl)acetonitril arbeiten. Unser Ziel ist es, Ihnen fundierte technische Einblicke und praktische Anleitungen zur Verfügung zu stellen, um die Sicherheit und den Erfolg Ihrer Experimente zu gewährleisten. Die Kenntnis chemischer Inkompatibilitäten ist entscheidend, um unerwünschte Nebenreaktionen, den Abbau von Reagenzien und potenzielle Sicherheitsrisiken zu vermeiden.

Häufig gestellte Fragen (FAQs) zu chemischen Inkompatibilitäten

Dieser Abschnitt befasst sich mit den häufigsten Fragen zur Reaktivität und Kompatibilität von 2-(4-Chlor-2-methoxyphenyl)acetonitril.

F1: Welche Hauptklassen von Reagenzien sind mit 2-(4-Chlor-2-methoxyphenyl)acetonitril inkompatibel?

A1: Basierend auf der Molekülstruktur, die eine Nitrilgruppe, einen aktivierten Methylen-Wasserstoff, einen Chlor-Substituenten und eine Methoxy-Gruppe (Ether) aufweist, sollten Sie bei den folgenden Reagenzienklassen besondere Vorsicht walten lassen:

  • Starke Säuren: Können die Nitrilgruppe hydrolysieren und potenziell die Etherbindung spalten.

  • Starke Basen: Können das acide Proton am α-Kohlenstoff abstrahieren, was zu unerwünschten Nebenreaktionen führt.

  • Starke Oxidationsmittel: Können zu unkontrollierten oder exothermen Reaktionen führen.

  • Starke Reduktionsmittel: Können die Nitrilgruppe zu einem Amin reduzieren.

Sicherheitsdatenblätter für strukturell ähnliche Verbindungen wie (2-Methoxyphenyl)acetonitril und (4-Methoxyphenyl)acetonitril listen diese Klassen durchweg als inkompatible Materialien auf.[1][2]

F2: Was sind die spezifischen Risiken bei der Verwendung starker Säuren?

A2: Starke Säuren, insbesondere in wässrigen Medien, können die Nitrilgruppe (-C≡N) zu einer Carbonsäure (-COOH) oder einem Amid (-CONH₂) hydrolysieren.[3][4][5] Diese Reaktion ist oft exotherm und kann das gewünschte Ergebnis Ihres Experiments verändern. Zudem können sehr starke Säuren wie Bromwasserstoffsäure (HBr) oder Iodwasserstoffsäure (HI) die Methoxy-Etherbindung spalten. Unter extremen Bedingungen können bei der Zersetzung gefährliche Gase wie Stickoxide (NOx) und Cyanwasserstoff (HCN) freigesetzt werden.[2]

F3: Warum stellen starke Basen ein Problem dar und was passiert auf molekularer Ebene?

A3: Die Wasserstoffatome an der Methylengruppe (-CH₂-), die sich zwischen dem aromatischen Ring und der Nitrilgruppe befindet, sind acide. Starke Basen (z. B. Alkalimetallhydride, Alkoxide oder Organolithium-Reagenzien) können dieses Proton leicht deprotonieren. Dadurch entsteht ein hochreaktives Carbanion. Dieses Nukleophil kann unbeabsichtigt mit anderen Elektrophilen in der Reaktionsmischung reagieren, was zu einer geringeren Ausbeute des Zielprodukts und der Bildung von Verunreinigungen führt. Darüber hinaus kann eine starke basische Hydrolyse der Nitrilgruppe ebenfalls auftreten.[6][7]

F4: Kann ich Oxidations- oder Reduktionsmittel in meiner Reaktion verwenden?

A4: Es ist äußerste Vorsicht geboten.

  • Starke Oxidationsmittel (z. B. Permanganate, Chromate, Peroxide) sind hochreaktiv und können eine heftige oder sogar explosive Reaktion mit organischen Materialien wie diesem Acetonitril-Derivat auslösen.[1][2] Solche Kombinationen sollten strikt vermieden werden, es sei denn, eine spezifische, validierte Protokoll erfordert dies unter streng kontrollierten Bedingungen.

  • Starke Reduktionsmittel (z. B. Lithiumaluminiumhydrid, Natriumborhydrid unter bestimmten Bedingungen) reduzieren die Nitrilgruppe selektiv zu einem primären Amin (-CH₂NH₂). Wenn dies nicht die beabsichtigte Transformation ist, führt die Verwendung dieser Reagenzien zum vollständigen Verbrauch Ihres Ausgangsmaterials.

Leitfaden zur Fehlerbehebung bei Experimenten

Hier finden Sie Lösungen für spezifische Probleme, die während Ihrer Experimente auftreten können.

F: Meine Reaktionsmischung verfärbte sich nach Zugabe eines Reagens dunkelbraun oder schwarz. Was ist die wahrscheinlichste Ursache?

A: Eine dunkle Verfärbung deutet typischerweise auf eine Zersetzung oder die Bildung von teerartigen Nebenprodukten hin. Dies wird häufig durch die Verwendung eines inkompatiblen Reagens verursacht, insbesondere durch starke Oxidationsmittel oder die unkontrollierte Reaktion nach der Deprotonierung durch eine starke Base. Überprüfen Sie die Kompatibilität aller Reagenzien und erwägen Sie, die Reaktion bei einer niedrigeren Temperatur durchzuführen.

F: Nach einer Reaktion mit einer starken Base erhalte ich nicht mein erwartetes Produkt. Was könnte schiefgelaufen sein?

A: Die wahrscheinlichste Ursache ist die Bildung des α-Carbanions, wie in F3 beschrieben. Dieses Nukleophil könnte mit Ihrem Ausgangsmaterial, dem Lösungsmittel oder einem anderen Elektrophil in der Mischung reagiert haben, anstatt an der beabsichtigten Reaktion teilzunehmen. Erwägen Sie die Verwendung einer schwächeren, nicht-nukleophilen Base oder den Schutz der aciden Methylengruppe, falls dies für Ihre Syntheseroute machbar ist.

F: Mein NMR-Spektrum zeigt das Verschwinden des Nitril-Signals und das Auftreten eines neuen, breiten Signals im Amidbereich. Was ist passiert?

A: Dies ist ein klassisches Anzeichen für die Hydrolyse der Nitrilgruppe, entweder zu einem Amid oder einer Carbonsäure. Dies kann durch Spuren von Säure oder Base in Ihren Reagenzien oder Lösungsmitteln katalysiert werden, insbesondere wenn Wasser vorhanden ist. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind, wenn eine Hydrolyse unerwünscht ist.

Zusammenfassung der Inkompatibilitäten

Die folgende Tabelle fasst die wichtigsten inkompatiblen Reagenzienklassen zusammen.

Inkompatible ReagenzienklassePotenzielle Gefahr / Unerwünschtes ErgebnisEmpfohlene Vorsichtsmaßnahmen / Alternativen
Starke Säuren (z.B. H₂SO₄, HCl, HBr)Hydrolyse der Nitrilgruppe zu Amid/Carbonsäure; Spaltung der Etherbindung; Freisetzung toxischer Gase bei Zersetzung.[2]Verwenden Sie milde saure Bedingungen oder aprotische Säuren. Führen Sie Reaktionen unter inerter Atmosphäre durch.
Starke Basen (z.B. NaH, LDA, n-BuLi)Deprotonierung des α-Kohlenstoffs führt zu Nebenreaktionen; Hydrolyse der Nitrilgruppe.Verwenden Sie schwächere, nicht-nukleophile Basen (z.B. K₂CO₃, Et₃N), wenn nur eine Säureabfangung erforderlich ist.[7] Führen Sie Deprotonierungsreaktionen bei niedrigen Temperaturen durch.
Starke Oxidationsmittel (z.B. KMnO₄, CrO₃)Heftige, potenziell explosive exotherme Reaktionen; vollständige Zersetzung des Materials.[1][2]Vermeiden Sie die Kombination vollständig, es sei denn, dies ist durch ein validiertes Protokoll unter strenger Kontrolle vorgesehen.
Starke Reduktionsmittel (z.B. LiAlH₄)Reduktion der Nitrilgruppe zu einem primären Amin.Verwenden Sie mildere Reduktionsmittel, wenn andere funktionelle Gruppen reduziert werden sollen, während die Nitrilgruppe erhalten bleiben soll.

Diagramm zur Bewertung der Reagenzienkompatibilität

Das folgende Diagramm bietet einen logischen Arbeitsablauf zur Bewertung der potenziellen Kompatibilität eines Reagens mit 2-(4-Chlor-2-methoxyphenyl)acetonitril.

IncompatibleReagents start Start: Reagenz auswählen is_strong_acid Ist das Reagenz eine starke Säure? start->is_strong_acid is_strong_base Ist das Reagenz eine starke Base? is_strong_acid->is_strong_base Nein incompatible_acid INCOMPATIBEL (Risiko der Hydrolyse/ Zersetzung) is_strong_acid->incompatible_acid Ja is_oxidizer Ist das Reagenz ein starkes Oxidationsmittel? is_strong_base->is_oxidizer Nein incompatible_base INCOMPATIBEL (Risiko der Deprotonierung/ Nebenreaktionen) is_strong_base->incompatible_base Ja is_reducer Ist das Reagenz ein starkes Reduktionsmittel? is_oxidizer->is_reducer Nein incompatible_oxidizer INCOMPATIBEL (Risiko einer heftigen Reaktion) is_oxidizer->incompatible_oxidizer Ja incompatible_reducer INCOMPATIBEL (Risiko der Nitrilreduktion) is_reducer->incompatible_reducer Ja compatible Wahrscheinlich KOMPATIBEL (Vorsicht walten lassen und in kleinem Maßstab testen) is_reducer->compatible Nein

Abbildung 1: Entscheidungsbaum zur Bewertung der Reagenzienkompatibilität.

Experimentelle Protokolle

Protokoll 1: Allgemeine Handhabungs- und Lagerungsverfahren

Die sichere Handhabung und Lagerung sind entscheidend, um die Stabilität der Verbindung zu gewährleisten und Unfälle zu vermeiden.

  • Lagerung: Lagern Sie 2-(4-Chlor-2-methoxyphenyl)acetonitril in einem fest verschlossenen Behälter an einem kühlen, trockenen und gut belüfteten Ort.[1][8] Vermeiden Sie die Lagerung in direktem Sonnenlicht oder in der Nähe von Wärmequellen.

  • Kennzeichnung: Stellen Sie sicher, dass der Behälter deutlich mit dem Namen der Chemikalie und den entsprechenden Gefahrensymbolen gekennzeichnet ist.

  • Trennung: Lagern Sie die Verbindung getrennt von den oben genannten inkompatiblen Materialien, insbesondere von starken Säuren, Basen und Oxidationsmitteln.[9][10] Verwenden Sie separate Lagerschränke für verschiedene Gefahrenklassen.[11]

  • Handhabung: Tragen Sie bei der Handhabung der Chemikalie immer angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Führen Sie alle Manipulationen in einem gut funktionierenden Abzug durch.[12]

Protokoll 2: Sicheres Quenchen von Reaktionen mit starken Basen

Wenn die Verwendung einer starken Base unvermeidlich ist, ist ein sorgfältiges Quench-Verfahren entscheidend, um eine unkontrollierte exotherme Reaktion zu verhindern.

  • Kühlung: Kühlen Sie die Reaktionsmischung vor dem Quenchen auf eine niedrige Temperatur (typischerweise 0 °C oder darunter), indem Sie ein Eis- oder Trockeneisbad verwenden.

  • Lösungsmittel: Stellen Sie sicher, dass das Quench-Reagenz (z. B. eine gesättigte wässrige Ammoniumchloridlösung oder Wasser) in einem geeigneten Reaktionsgefäß bereitsteht.

  • Langsames Hinzufügen: Überführen Sie die gekühlte Reaktionsmischung langsam und portionsweise über eine Kanüle oder eine Tropfpipette in das Quench-Reagenz unter Rühren. Fügen Sie NIEMALS das Quench-Reagenz schnell zur Reaktionsmischung hinzu.

  • Temperaturüberwachung: Überwachen Sie die Temperatur der Quench-Mischung während des Hinzufügens. Wenn ein signifikanter Temperaturanstieg beobachtet wird, unterbrechen Sie die Zugabe, bis sich die Temperatur stabilisiert hat.

  • Aufarbeitung: Lassen Sie die Mischung nach Abschluss der Zugabe langsam auf Raumtemperatur erwärmen, bevor Sie mit der wässrigen Aufarbeitung und Extraktion fortfahren.

Referenzen

  • Alfa Aesar. (2025-12-21). SAFETY DATA SHEET - 2-Methoxyphenylacetonitrile. [Link]

  • Alfa Aesar. (n.d.). SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. [Link]

  • Engberts, J. B. F. N., & Scheurs, M. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Engberts, J. B. F. N., & Scheurs, M. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. ResearchGate. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • Risk Management and Safety, University of Alabama in Huntsville. (n.d.). Incompatible Chemicals. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem. [Link]

  • Sciencemadness Wiki. (2025-08-20). Safe handling and storage of chemicals. [Link]

  • Catalyst Education. (2020-01-08). Handling and Storing Chemicals. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]

  • Liechtenstein National Administration. (n.d.). Storage and handling of chemicals. [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR characterization of 2-(4-Chloro-2-methoxyphenyl)acetonitrile, a substituted aromatic compound of interest in medicinal chemistry.

This guide will navigate the interpretation of the ¹H NMR spectrum of the title compound, placing it in context with structurally related analogues to highlight the subtle yet significant effects of substituent patterns on proton chemical shifts. By understanding these nuances, researchers can enhance their ability to interpret spectra of complex molecules with greater confidence.

The Structural Landscape: A ¹H NMR Perspective

The molecular structure of this compound presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The key to accurate spectral interpretation lies in dissecting the electronic environment of each proton, which is significantly influenced by the electron-donating methoxy (-OCH₃) group and the electron-withdrawing chloro (-Cl) group on the phenyl ring.

Below is a predicted ¹H NMR data table for this compound. This prediction is based on established principles of NMR spectroscopy and analysis of the experimental data for the comparative compounds discussed in the subsequent section.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HH-6
~7.10d1HH-3
~6.95dd1HH-5
~3.90s3H-OCH₃
~3.70s2H-CH₂CN

Disclaimer: The data presented in Table 1 is a prediction based on established NMR principles and data from analogous compounds. Experimental values may vary slightly.

To visually represent the proton assignments, the following diagram illustrates the molecular structure of this compound with each unique proton labeled.

G cluster_0 Spectral Analysis Workflow cluster_1 Structural Elucidation cluster_2 Comparative Analysis A Acquire ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Integrate All Peaks B->C D Determine Chemical Shifts and Multiplicities C->D E Assign Protons to Peaks D->E F Analyze Coupling Constants E->F G Propose Molecular Structure F->G H Obtain Spectra of Analogous Compounds G->H I Compare Chemical Shifts and Splitting Patterns H->I J Correlate Spectral Differences with Structural Variations I->J J->G Refine Structural Assignment

Caption: A generalized workflow for ¹H NMR spectral analysis and structural elucidation.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is paramount. The following section outlines a best-practice methodology for the preparation and analysis of samples such as this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and has minimal overlapping signals with the analyte's protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for the complete relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the peaks to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

By following this robust protocol, researchers can be confident in the quality and reliability of their ¹H NMR data, which forms the foundation for accurate structural elucidation and comparative analysis.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACD/Labs. NMR Prediction. [Link]

A Comparative Guide to Functional Group Analysis: FTIR Spectroscopy of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of 2-(4-Chloro-2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis of the compound's infrared spectrum, presents a detailed experimental protocol for data acquisition, and offers an objective comparison between FTIR and alternative analytical methods, thereby providing a holistic view for molecular analysis.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

In synthetic chemistry and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a critical step. This compound is a substituted aromatic compound featuring a nitrile, an aryl ether, and a halogenated benzene ring. Each of these functional groups possesses unique vibrational modes that can be probed by infrared radiation. FTIR spectroscopy emerges as a primary analytical tool, offering a rapid, non-destructive, and highly specific method to generate a molecular "fingerprint," confirming the presence of these key functional groups and thus verifying the compound's identity.

Deciphering the Spectrum: Expected Vibrational Modes

The FTIR spectrum of this compound is a superposition of the absorption bands corresponding to each of its functional components. A thorough analysis of the spectrum requires understanding the origin of these bands.

  • Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a highly characteristic and reliable diagnostic peak. It appears as a sharp and strong absorption band in a relatively clear region of the spectrum, typically between 2260 and 2220 cm⁻¹.[1][2] For aromatic nitriles, conjugation can shift this peak to the lower end of the range.[1][2]

  • Aryl Ether (Ar-O-CH₃): The presence of the methoxy group on the benzene ring gives rise to strong C-O stretching bands. Aryl alkyl ethers are characterized by two distinct absorptions: an asymmetric C-O-C stretch typically found between 1300-1200 cm⁻¹ and a symmetric stretch appearing around 1050-1010 cm⁻¹.[3][4] The asymmetric stretch is usually the more intense of the two.

  • Substituted Aromatic Ring: The benzene ring exhibits several characteristic vibrations:

    • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[5][6]

    • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[7][8]

    • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in the 880-800 cm⁻¹ range.[7][8][9]

  • Methylene Group (-CH₂-): The aliphatic C-H bonds in the methylene bridge will produce stretching absorptions in the 2960-2850 cm⁻¹ range.

  • Carbon-Chlorine Bond (C-Cl): The stretching vibration of the C-Cl bond is found in the fingerprint region of the spectrum, typically between 850-550 cm⁻¹.[5][10][11] This band can be of moderate to strong intensity but may overlap with other vibrations in this crowded region.

G cluster_molecule This compound cluster_groups Key Functional Groups & Expected FTIR Regions (cm⁻¹) mol Molecular Structure Nitrile Nitrile (-C≡N) 2260-2220 (Strong, Sharp) Aromatic Aromatic Ring C-H Stretch: 3100-3000 C=C Stretch: 1600-1450 C-H Bend (OOP): 880-800 Ether Aryl Ether (Ar-O-C) Asymmetric: 1300-1200 Symmetric: 1050-1010 Halogen C-Cl Stretch 850-550

Caption: Key functional groups of the target molecule and their characteristic FTIR absorption regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The Attenuated Total Reflectance (ATR) sampling technique is ideal for analyzing solid samples like this compound due to its simplicity and speed.

Instrumentation:

  • An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • System Preparation: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) to clean the crystal, allowing it to fully evaporate.

  • Background Acquisition: Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small quantity (a few milligrams) of the solid sample directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure arm and apply consistent force to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum with strong signal intensity.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing: The software will automatically perform the background subtraction. A baseline correction may be applied to correct for any sloping baseline. Use the peak-picking function to label the precise wavenumber of each absorption band.

  • Cleaning: After analysis, retract the pressure arm, and thoroughly clean the sample from the crystal surface using a suitable solvent.

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Place Sample on Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Process Data (e.g., Baseline Correction) E->F G Final Interpreted Spectrum F->G

Caption: A streamlined workflow for sample analysis using ATR-FTIR spectroscopy.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is excellent for functional group identification, a multi-technique approach is often necessary for complete structural elucidation. Here, we compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureFTIR SpectroscopyRaman Spectroscopy¹H & ¹³C NMR Spectroscopy
Fundamental Principle Measures absorption of IR light causing vibrations that change the molecular dipole moment.Measures inelastic scattering of laser light from vibrations that change molecular polarizability.[12][13]Measures the absorption of radio waves by atomic nuclei in a magnetic field, revealing their chemical environment.
Strengths for this Molecule - Excellent sensitivity to polar bonds, providing strong signals for the -C≡N and C-O ether linkages.[1][4]- Rapid analysis with minimal to no sample preparation (ATR).- Provides a definitive "fingerprint" for compound verification against a known standard.- The symmetric C≡N triple bond provides a strong, sharp Raman signal.[12][13]- Aromatic ring vibrations are often stronger and better resolved than in FTIR.- Water is a very weak Raman scatterer, making it ideal for aqueous solutions.- Provides unambiguous information on the atom-to-atom connectivity.- Defines the precise substitution pattern on the aromatic ring through proton coupling patterns and chemical shifts.- Differentiates between isomers, which may have very similar FTIR spectra.
Limitations for this Molecule - Overlapping peaks in the fingerprint region (below 1500 cm⁻¹) can be difficult to assign definitively.- Provides no direct information on the molecular skeleton or connectivity of functional groups.- Raman scattering is an inherently weak effect, potentially requiring longer acquisition times or higher sample concentrations.- Sample fluorescence can overwhelm the Raman signal.- C-Cl bond is a weak Raman scatterer.- Significantly lower sensitivity than FTIR, requiring more sample.- More expensive instrumentation and requires samples to be dissolved in deuterated solvents.- Longer acquisition and data processing times.
Primary Information Yield Confirmation of functional groups.Complementary vibrational information, especially for symmetric and non-polar bonds.Complete 3D structure, stereochemistry, and connectivity.

Executive Summary of Comparison:

  • For rapid identity confirmation and functional group analysis: FTIR is the method of choice due to its speed and simplicity.

  • For complementary vibrational data and analysis in aqueous media: Raman spectroscopy offers significant advantages.

  • For absolute structural elucidation and isomer determination: ¹H and ¹³C NMR are the gold standard and are indispensable.

Conclusion

FTIR spectroscopy stands as a cornerstone technique for the analysis of this compound. Its capacity to rapidly and reliably identify the crucial nitrile, aryl ether, and substituted aromatic functionalities makes it an invaluable tool for routine quality control, reaction monitoring, and initial structural verification. While NMR spectroscopy is required for the definitive elucidation of the molecule's complex structure, FTIR provides the foundational data on the presence and integrity of key chemical bonds. A well-executed FTIR analysis, grounded in a solid understanding of group frequencies, provides chemists with the confidence needed to advance their research and development objectives.

References

  • Desamero, R.Z.B. (2018). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study. In ACS Symposium Series (Vol. 1289, pp. 183-201). American Chemical Society.
  • Morressier. (2018). Raman spectroscopic analysis of nitrile containing compounds. Retrieved from [Link]

  • Desamero, R.Z.B. (2018). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study. ResearchGate. Available at: [Link]

  • Chemistry Steps. Ether Infrared spectra. Retrieved from [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Retrieved from [Link]

  • Khan's Academy. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]

  • Smith, B. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of the nitrile group in PCHOaLiTFSA in the frequency... Retrieved from [Link]

  • Edwards, H.G.M. (2004). Spectra–Structure Correlations in Raman Spectroscopy. In Encyclopedia of Spectroscopy and Spectrometry.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of the NBR, HNBR (entry 20, Table 1), and EF‐HNBR... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • OC-V. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (1956). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 2-(4-Chloro-2-methoxyphenyl)acetonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Arylacetonitriles are a cornerstone class of intermediates in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. The benzylic carbon, activated by the adjacent electron-withdrawing nitrile group, serves as a potent nucleophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity, however, is not uniform across all members of this class. It is exquisitely modulated by the electronic and steric nature of substituents on the aromatic ring.

This guide provides an in-depth comparison of the reactivity of 2-(4-Chloro-2-methoxyphenyl)acetonitrile with other common arylacetonitriles. We will explore how the interplay of the ortho-methoxy and para-chloro substituents dictates its performance in key synthetic reactions, such as α-alkylation and α-arylation. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to effectively utilize this and related building blocks in their synthetic endeavors.

The Electronic and Steric Profile of this compound

The reactivity of an arylacetonitrile is fundamentally governed by the acidity of the α-proton (the proton on the carbon adjacent to the nitrile and the aromatic ring). The ease of deprotonation to form the corresponding carbanion determines its efficacy as a nucleophile. The substituents on the phenyl ring play a crucial role in stabilizing or destabilizing this carbanion.

In this compound, we have two key substituents whose effects must be considered in concert:

  • 4-Chloro group: This halogen acts primarily as an electron-withdrawing group through induction (-I effect) due to its electronegativity. It also possesses a weak, electron-donating resonance effect (+R effect) via its lone pairs, but the inductive effect is generally dominant for halogens in this context.[1][2] The net effect is the withdrawal of electron density from the ring, which helps to stabilize the negative charge of the benzylic carbanion, thereby increasing the acidity of the α-proton compared to unsubstituted phenylacetonitrile.

  • 2-Methoxy group: The methoxy group is a classic example of a substituent with opposing electronic effects. It is electron-withdrawing inductively (-I effect) but strongly electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom.[3][4] In the ortho position, its +R effect increases electron density at the ipso-carbon, which can destabilize the adjacent carbanion. However, its most significant influence is often steric. The ortho-methoxy group can hinder the approach of bulky bases or electrophiles to the benzylic site, a phenomenon known as steric hindrance.[5]

The combination of these effects makes the reactivity of this compound nuanced. The para-chloro group enhances the acidity of the α-proton, priming it for reaction, while the ortho-methoxy group introduces steric bulk that can modulate reaction rates and, in some cases, selectivity.

Figure 1. Electronic and steric effects of substituents in this compound.

Comparative Reactivity in α-Alkylation Reactions

α-Alkylation is a fundamental transformation of arylacetonitriles, typically proceeding via a "borrowing hydrogen" or dehydrogenative coupling pathway catalyzed by transition metals like iridium, nickel, or iron.[6][7][8] The reaction involves the deprotonation of the arylacetonitrile, followed by nucleophilic attack on an electrophile generated in situ from an alcohol.

Experimental Protocol: Iridium-Catalyzed α-Alkylation of Arylacetonitriles with Primary Alcohols [7]

  • Catalyst Preparation: An appropriate iridium(I) NHC complex (e.g., 0.1 mol%) is charged into a reaction vessel.

  • Reaction Setup: To the vessel, add the arylacetonitrile (1.0 mmol), the primary alcohol (1.0 mmol), and a base such as KOH (5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., toluene, 2 mL).

  • Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 110 °C) under an air atmosphere for a designated time.

  • Work-up and Analysis: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. The yield is determined by isolating the pure product.

The following workflow illustrates the general experimental procedure.

Alkylation_Workflow start Start: Reaction Setup reagents 1. Add Ir(I) Catalyst (0.1 mol%) 2. Add Arylacetonitrile (1 mmol) 3. Add Alcohol (1 mmol) 4. Add KOH (5 mol%) 5. Add Toluene (2 mL) start->reagents reaction Heat to 110 °C Stir under Air Atmosphere reagents->reaction Reaction Time (e.g., 1-6 h) workup Cool to RT Filter Mixture Remove Solvent reaction->workup purification Column Chromatography (Silica Gel) workup->purification end End: Isolated Product purification->end

Figure 2. General workflow for the iridium-catalyzed α-alkylation of arylacetonitriles.

Comparative Data Analysis

The electronic nature of the substituent on the arylacetonitrile significantly impacts the reaction yield and time.

Arylacetonitrile SubstrateR Group (from R-CH₂OH)Yield (%)Citation
Phenylacetonitrilen-Hexyl95%[7]
4-Methoxyphenylacetonitrilen-Hexyl98%[7]
4-Chlorophenylacetonitrilen-Hexyl92%[7]
This compound n-Hexyl~85% (Estimated)-
4-Nitrophenylacetonitrilen-Hexyl88%[7]

Note: The yield for this compound is an expert estimation based on established principles, as direct comparative data under these specific conditions was not found in the cited literature. The estimation reflects the anticipated steric hindrance from the ortho-methoxy group slightly reducing the yield compared to less hindered analogues.

Discussion of Results:

  • Electron-Donating Groups (EDGs): 4-Methoxyphenylacetonitrile, with its strong electron-donating methoxy group, shows a very high yield.[7] While EDGs can slightly decrease the acidity of the α-proton, they effectively stabilize the transition state in many catalytic cycles, leading to excellent reactivity.

  • Electron-Withdrawing Groups (EWGs): Both 4-chlorophenylacetonitrile and 4-nitrophenylacetonitrile also provide high yields.[7] The EWGs increase the acidity of the α-proton, facilitating the initial deprotonation step which is often crucial for the reaction to proceed efficiently.

  • This compound: This substrate combines the acidifying effect of the 4-chloro group with the steric and electronic effects of the 2-methoxy group. The 4-chloro group enhances the α-proton's acidity, favoring the initial deprotonation. However, the bulky ortho-methoxy group can sterically impede the approach of the catalyst-substrate complex or the electrophile to the nucleophilic carbon. This steric hindrance is the most likely reason for a slightly diminished yield compared to its para-substituted, non-sterically hindered counterparts.

Comparative Reactivity in Palladium-Catalyzed α-Arylation

The α-arylation of arylacetonitriles is a powerful method for forming diarylacetonitrile structures, which are prevalent in many pharmaceutical agents.[9] Palladium catalysis, often with specialized phosphine ligands like XPhos, is commonly employed for this transformation.[10]

Experimental Protocol: Palladium-Catalyzed α-Arylation [10]

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (2 mol%), a ligand such as XPhos (4 mol%), the arylacetonitrile (1.2 mmol), the aryl tosylate or mesylate (1.0 mmol), and a base like K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a dry, degassed solvent (e.g., t-AmylOH, 1 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to a specified temperature (e.g., 110 °C) for the required duration (e.g., 12-24 h).

  • Work-up and Analysis: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated. The product is isolated via column chromatography.

Comparative Data Analysis

Arylacetonitrile SubstrateArylating Agent (Ar-OTs)Yield (%)Citation
Phenylacetonitrile4-Tolyl-OTs93%[10]
4-Methoxyphenylacetonitrile4-Tolyl-OTs96%[10]
4-Chlorophenylacetonitrile4-Tolyl-OTs91%[10]
2-Methoxyphenylacetonitrile 4-Tolyl-OTs85%[10]
This compound 4-Tolyl-OTs~75-80% (Estimated)-

Note: The yield for this compound is an expert estimation. The observed yield for the less substituted 2-methoxyphenylacetonitrile (85%) serves as a baseline. The addition of the 4-chloro group would increase α-acidity but the combined steric hindrance remains the dominant factor, likely leading to a slightly lower yield.

Discussion of Results:

The trends observed in α-arylation are similar to those in α-alkylation, but steric effects can be more pronounced due to the bulkier nature of the palladium catalyst-ligand complex and the aryl electrophile.

  • Para-Substituted Analogues: Arylacetonitriles with para-substituents, whether electron-donating (4-methoxy) or electron-withdrawing (4-chloro), are excellent substrates, affording high yields.[10] This highlights the robustness of the catalytic system with unhindered substrates.

  • Ortho-Substituted Analogues: The yield for 2-methoxyphenylacetonitrile is notably lower than its 4-methoxy counterpart (85% vs. 96%).[10] This strongly suggests that steric hindrance from the ortho-methoxy group is the primary factor limiting reactivity. The bulky group impedes the formation of the key transition state in the catalytic cycle.

  • This compound: For this substrate, the steric effect of the 2-methoxy group is expected to be the dominant influence. While the 4-chloro group enhances the α-acidity, facilitating carbanion formation, the steric congestion around the reaction center remains the rate- and yield-limiting factor. Therefore, its reactivity is predicted to be slightly lower than that of 2-methoxyphenylacetonitrile.

Conclusion

The reactivity of this compound is a product of a delicate balance between electronic and steric effects. The para-chloro substituent acts as an electronic activator, increasing the acidity of the benzylic proton and facilitating the formation of the key nucleophilic carbanion intermediate. Conversely, the ortho-methoxy group introduces significant steric hindrance, which tends to decrease reaction rates and yields compared to its non-ortho-substituted analogues.

In common C-C bond-forming reactions like α-alkylation and α-arylation, this steric hindrance is often the performance-limiting factor. While the compound remains a viable and useful substrate, researchers should anticipate moderately lower yields and potentially require longer reaction times or higher catalyst loadings compared to sterically unencumbered arylacetonitriles such as phenylacetonitrile or its para-substituted derivatives. Understanding this interplay is critical for designing efficient synthetic routes and optimizing reaction conditions for molecules incorporating this valuable structural motif.

References

  • How does organic structure determine organic reactivity? The effect of ortho-dimethyl groups on the nucleophilic substitution and alkene-forming elimination reactions of ring-substituted cumyl derivatives. Canadian Science Publishing.
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization. American Chemical Society.
  • The scope of α‐arylation of arylacetonitriles using Pd(OAc)2/XPhos as the catalytic system. ResearchGate.
  • Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. The Journal of Organic Chemistry - ACS Publications.
  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Dalton Transactions (RSC Publishing).
  • Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. The Journal of Organic Chemistry - ACS Publications.
  • The substituent electronic effect for aryl moieties of nitrones. ResearchGate.
  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications.
  • α‐Alkylation of arylacetonitriles. ResearchGate.
  • Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis?
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • Palladium‐catalyzed α‐arylation of arylacetonitriles. ResearchGate.
  • Hammett plot for the addition of the acetonyl radical to styrenes... ResearchGate.
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A Comparative Guide to HPLC Purity Assessment of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For a compound like 2-(4-Chloro-2-methoxyphenyl)acetonitrile, a potential building block in complex molecular syntheses, the ability to accurately quantify its purity and identify related substances is paramount. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods designed for this purpose.

While a universally standardized HPLC method for this compound is not prominently published, this guide synthesizes established chromatographic principles and data from analogous substituted acetonitriles to present two effective reversed-phase HPLC (RP-HPLC) approaches. We will explore a conventional method utilizing acetonitrile as the organic modifier and a "greener" alternative employing methanol. The comparison will be grounded in hypothetical, yet realistic, experimental data to illustrate the performance of each method in resolving the parent compound from its potential process-related impurities and degradation products.

The Analytical Challenge: Potential Impurities

A robust purity method must effectively separate the main compound from any potential impurities. For this compound, these can be hypothesized based on its synthesis and potential degradation pathways:

  • Impurity A: 4-Chloro-2-methoxybenzaldehyde: A likely starting material.

  • Impurity B: 2-(4-Chloro-2-methoxyphenyl)acetamide: A potential hydrolysis product.

  • Impurity C: 4-Chloro-2-methoxyphenethyl alcohol: A potential side-product from reduction.

  • Impurity D: Isomeric variants: Positional isomers that may arise during synthesis.

Method 1: High-Resolution RP-HPLC with Acetonitrile

This method represents a standard approach in modern pharmaceutical analysis, leveraging the favorable properties of acetonitrile, such as its low viscosity and UV transparency, to achieve excellent peak shape and resolution.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of moderately polar to non-polar analytes like our target compound. The 2.7 µm particle size provides high efficiency and resolution.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is often the solvent of choice in reversed-phase separations due to its good elution strength and ability to produce sharp peaks. A gradient elution is selected to ensure that both early-eluting polar impurities and the main, more retained, compound are resolved effectively within a reasonable runtime.

  • Detection (UV at 225 nm): The phenyl ring and nitrile group in the analyte and its likely impurities suggest strong UV absorbance. A wavelength of 225 nm is chosen to provide high sensitivity for all relevant compounds, a selection informed by the UV absorption characteristics of similar molecules.[1]

  • Temperature (35 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

Experimental Protocol: Method 1
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 70
    12.0 95
    14.0 95
    14.1 30

    | 16.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Method 2: A Greener Approach with Methanol

Driven by sustainability initiatives and occasional acetonitrile shortages, developing methods with alternative solvents is a key goal in modern analytical chemistry.[2] Methanol is a common and effective substitute for acetonitrile in reversed-phase HPLC.[3]

Causality Behind Experimental Choices
  • Stationary Phase (C18): The same C18 column is used to provide a direct comparison of the mobile phase's effect on the separation.

  • Mobile Phase (Methanol/Water): Methanol is a more polar and viscous solvent than acetonitrile. To achieve similar retention times, the proportion of the organic modifier in the mobile phase often needs to be adjusted.[4] The gradient profile is modified to account for the different elution strength of methanol.

  • Detection and Temperature: These parameters are kept consistent with Method 1 to isolate the effect of the mobile phase on the chromatography. The higher viscosity of methanol might lead to a higher backpressure, which is generally manageable with modern HPLC systems.[3]

Experimental Protocol: Method 2
  • Chromatographic System: Same as Method 1.

  • Column: Same as Method 1.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 80
    12.0 100
    14.0 100
    14.1 40

    | 16.0 | 40 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Same as Method 1.

Comparative Performance Data

The following table summarizes the hypothetical but representative chromatographic results for the purity assessment of a sample of this compound using both methods.

Compound Method 1 (Acetonitrile) Method 2 (Methanol)
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
Impurity A3.5-3.8-
Impurity B4.83.15.22.9
Impurity C6.23.56.83.1
This compound 8.5 5.2 9.2 4.8
Impurity D8.91.89.81.6

Analysis and Interpretation

  • Resolution and Selectivity: Method 1 (Acetonitrile) generally provides slightly better resolution between all peaks, particularly for the closely eluting Impurity D. This difference in separation selectivity is a known phenomenon when switching between acetonitrile and methanol.[3]

  • Retention Time: As expected, the retention times are generally longer with the methanol-based method, even with a higher starting percentage of organic solvent. This is due to methanol's weaker elution strength compared to acetonitrile in typical C18 separations.[4]

  • Peak Shape: In this hypothetical scenario, both methods provide acceptable peak shapes (tailing factor < 1.2). However, acetonitrile often yields sharper peaks due to its lower viscosity.

  • Backpressure: The system backpressure with Method 2 would be expected to be higher than with Method 1 due to the higher viscosity of methanol.[3]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Diluent (0.5 mg/mL) s_weigh->s_dissolve h_inject Inject 2 µL s_dissolve->h_inject h_separate Gradient Separation on C18 Column h_inject->h_separate h_detect UV Detection at 225 nm h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_report Calculate Purity & Resolution d_integrate->d_report

Caption: General workflow for HPLC purity analysis.

Conclusion and Recommendation

Both the acetonitrile-based and methanol-based HPLC methods are suitable for the purity assessment of this compound.

  • Method 1 (Acetonitrile) is recommended for analyses where the highest resolution is required, especially if closely eluting isomers or impurities are a concern. It stands as the higher-performing method from a purely chromatographic perspective.

  • Method 2 (Methanol) is a viable and environmentally friendlier alternative. While it may offer slightly lower resolving power, it is perfectly adequate for routine quality control where baseline separation of known impurities is achieved. Its adoption can be a strategic choice for laboratories focused on "green chemistry" initiatives.[2]

The choice between these methods will ultimately depend on the specific analytical needs, regulatory requirements, and environmental policies of the laboratory. It is always recommended that any chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose.

References

  • Teledyne ISCO. (2023, August 29). Acetonitrile/Methanol Substitution in C18 Reverse Phase. Retrieved from [Link]

  • Waters Corporation. Alternative Solvents for the Reversed-Phase Separation of Proteins. Retrieved from [Link]

  • Abou-Shehada, S., et al. (2022, August 19). Eco-Friendly RP-HPLC - Replacing Acetonitrile with Isopropanol in analytical and purification utilising Core-Shell Chromatography. Retrieved from [Link]

  • Shimadzu Asia Pacific. Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]

  • Xiong, X. (2017). Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. Chinese Journal of New Drugs. Retrieved from [Link]

  • Jayaraman, S., et al. (2009). Acetonitrile shortage: use of isopropanol as an alternative elution system for ultra/high performance liquid chromatography. PMC - NIH. Retrieved from [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubChem - NIH. (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Gade, S. et al. (2021). A Validated Stability-indicating RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 2-(4-Chloro-2-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive comparison of analytical methodologies for the structural elucidation of 2-(4-Chloro-2-methoxyphenyl)acetonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, necessitating robust and unequivocal structural characterization. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. The guide emphasizes the causality behind experimental choices and presents supporting data to facilitate a deeper understanding of the structural nuances of this class of molecules.

Introduction: The Significance of this compound Derivatives

This compound and its analogs are versatile scaffolds in organic synthesis, often serving as key intermediates in the preparation of various biologically active molecules. The unique substitution pattern on the phenyl ring, featuring a chloro, a methoxy, and a cyanomethyl group, imparts specific electronic and steric properties that are crucial for their reactivity and interaction with biological targets. Accurate structural determination is paramount to understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This guide will compare and contrast the utility of major spectroscopic and crystallographic techniques in providing unambiguous structural information.

A Multi-faceted Approach to Structural Elucidation

A singular analytical technique is often insufficient for complete structural verification. A synergistic approach, combining multiple spectroscopic and, when possible, crystallographic methods, provides the most comprehensive and self-validating data. This guide will explore the individual contributions of NMR, MS, IR, and X-ray crystallography to the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

¹H NMR spectroscopy of this compound derivatives reveals characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methoxy protons. The substitution pattern on the benzene ring can be deduced from the chemical shifts and coupling patterns of the aromatic protons.

Expected ¹H NMR Spectral Data for this compound:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic H (position 3)~6.9-7.1d~2-3Ortho to methoxy, meta to chloro.
Aromatic H (position 5)~7.2-7.4dd~8-9, ~2-3Ortho to chloro, meta to methoxy and acetonitrile.
Aromatic H (position 6)~6.8-7.0d~8-9Ortho to methoxy and acetonitrile.
Methylene (-CH₂CN)~3.7-3.9s-Protons adjacent to an electron-withdrawing nitrile group.
Methoxy (-OCH₃)~3.8-4.0s-Protons of the methoxy group.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Field Strength: Higher field strength magnets (e.g., 400 MHz or greater) are preferred to increase signal dispersion and resolve complex coupling patterns, which is particularly useful for substituted aromatic systems.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Expected ¹³C NMR Spectral Data for this compound:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
Nitrile (-C≡N)~117-120Characteristic chemical shift for a nitrile carbon.
Methylene (-CH₂CN)~20-25Aliphatic carbon adjacent to a nitrile group.
Methoxy (-OCH₃)~55-60Carbon of the methoxy group.
Aromatic C-1 (C-CN)~120-125Quaternary carbon attached to the acetonitrile group.
Aromatic C-2 (C-OCH₃)~155-160Carbon attached to the electron-donating methoxy group.
Aromatic C-3~110-115Aromatic CH ortho to the methoxy group.
Aromatic C-4 (C-Cl)~130-135Carbon attached to the electron-withdrawing chloro group.
Aromatic C-5~128-132Aromatic CH ortho to the chloro group.
Aromatic C-6~115-120Aromatic CH ortho to the methoxy and acetonitrile groups.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₉H₈ClNO), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Fragmentation Pattern Analysis: Deciphering the Pieces

Electron Ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information.

Expected Key Fragments for this compound:

m/z Fragment Ion Formation Mechanism
181/183[C₉H₈ClNO]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
146[M - Cl]⁺Loss of a chlorine radical.
141[M - CH₂CN]⁺Loss of the cyanomethyl radical.
116[M - Cl - CH₂O]⁺Subsequent loss of formaldehyde from the [M - Cl]⁺ fragment.

Experimental Protocol for Mass Spectrometry (EI-GC/MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the components of the sample before they enter the MS.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~2250Nitrile (-C≡N)C≡N stretch
~2850-3000C-H (aliphatic and aromatic)C-H stretch
~1600, ~1480Aromatic C=CC=C stretch
~1250Aryl ether (C-O)Asymmetric C-O-C stretch
~1050Aryl ether (C-O)Symmetric C-O-C stretch
~800-850C-ClC-Cl stretch

Experimental Protocol for FTIR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Hypothetical Workflow for X-ray Crystallography:

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_result Result crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection Mounting solve Structure Solution data_collection->solve Raw Data refine Structure Refinement solve->refine Initial Model structure 3D Molecular Structure refine->structure Final Model (CIF)

Caption: Workflow for single-crystal X-ray crystallography.

Comparison with Alternative Techniques: While NMR, MS, and IR provide crucial information about the connectivity and functional groups, they do not directly provide the three-dimensional arrangement of atoms in space. X-ray crystallography is the gold standard for determining the absolute configuration and conformation of a molecule. However, the primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.

Comparative Summary of Techniques

Technique Information Obtained Advantages Limitations
¹H & ¹³C NMR Connectivity, chemical environment of H and C atoms, stereochemistry.Provides detailed structural information in solution, non-destructive.Requires soluble sample, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample amount required.Can be destructive, may not show a molecular ion.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural information, not suitable for complex mixtures.
X-ray Crystallography Unambiguous 3D structure, bond lengths and angles, stereochemistry.Definitive structural determination.Requires a suitable single crystal, provides solid-state structure which may differ from solution.

Conclusion

The structural elucidation of this compound derivatives requires a multi-technique approach for unambiguous characterization. ¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular framework and connectivity in solution. High-resolution mass spectrometry is crucial for confirming the molecular formula, while fragmentation patterns provide additional structural clues. IR spectroscopy serves as a quick check for the presence of key functional groups. Finally, when obtainable, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By synergistically applying these techniques, researchers can confidently determine the structure of these important synthetic intermediates, paving the way for their application in drug discovery and development.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Kumar, S., Hosamani, A. A., Vinayaka, A. C., Sadashiva, M. P., & Doreswamy, B. H. (2014). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1155. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 2-Methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved January 14, 2026, from [Link]

A Strategic Guide to Phenylacetonitrile Derivatives in Pharmaceutical Synthesis: Evaluating Alternatives to 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and safety of a drug manufacturing process. Phenylacetonitrile and its substituted derivatives are a cornerstone class of intermediates, prized for the reactive benzylic protons and the versatile nitrile group, which can be elaborated into a wide array of functionalities. This guide provides an in-depth comparison of 2-(4-Chloro-2-methoxyphenyl)acetonitrile and its potential alternatives in the context of pharmaceutical synthesis. While this specific isomer is not extensively documented as a key starting material for a major commercial drug, its structural motifs are present in numerous active pharmaceutical ingredients (APIs).

Therefore, this guide will first explore the synthesis and reactivity of this compound itself. Subsequently, we will propose a plausible synthetic target to establish a framework for a comparative analysis of alternative starting materials. This comparative analysis will be supported by experimental data from analogous transformations, providing a robust, evidence-based resource for researchers and drug development professionals.

The Profile of this compound: Synthesis and Reactivity

This compound is a polysubstituted aromatic compound. The chlorine atom and the methoxy group on the phenyl ring significantly influence the electronic properties and, consequently, the reactivity of the benzylic position. The methoxy group at the ortho position can exert a steric influence and participate in ortho-lithiation, while the chloro group at the para position is an electron-withdrawing group.

A common synthetic route to such molecules involves the cyanation of the corresponding benzyl halide.

Experimental Protocol: Synthesis of a Substituted Phenylacetonitrile (General Procedure)

This protocol outlines a general method for the synthesis of a phenylacetonitrile derivative from the corresponding benzyl chloride, a common precursor.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the substituted benzyl chloride in a suitable solvent such as acetone or a mixture of ethanol and water.

  • Cyanation: Add a solution of sodium or potassium cyanide in water to the flask. The molar ratio of cyanide to benzyl chloride is typically between 1.1 and 1.5.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A Framework for Comparison: Proposing a Hypothetical Pharmaceutical Target

To facilitate a meaningful comparison of alternatives, let us consider the synthesis of a hypothetical drug candidate, "Chloro-Methoxy-Phenylethylamine" (CMPA), a plausible psychoactive agent or a precursor to a more complex heterocyclic system. The key step in its synthesis would be the reduction of the nitrile group of a substituted phenylacetonitrile.

DOT Script for Proposed Synthesis

Start This compound Reduction Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) Start->Reduction Target Chloro-Methoxy-Phenylethylamine (CMPA) (Hypothetical Target) Reduction->Target

Caption: Proposed synthetic pathway to a hypothetical pharmaceutical target.

Comparative Analysis of Alternative Starting Materials

With the synthesis of CMPA as our goal, we can now objectively evaluate alternatives to this compound. The primary alternatives are its isomers and other phenylacetonitrile derivatives that could yield structurally related final products.

Positional Isomers: The Impact of Substituent Placement

The location of the chloro and methoxy groups on the phenyl ring will significantly impact the reactivity of the starting material and potentially the pharmacological profile of the final product.

Starting MaterialKey Structural FeatureExpected Impact on ReactivityPotential Advantages/Disadvantages
This compound Methoxy group ortho to the cyanomethyl group.The ortho-methoxy group can sterically hinder the benzylic position. It may also facilitate ortho-metalation for further functionalization.Advantage: Potential for unique subsequent transformations. Disadvantage: Slower reaction rates in some cases due to sterics.
2-(2-Chloro-4-methoxyphenyl)acetonitrile Chloro group ortho to the cyanomethyl group.The electron-withdrawing chloro group can increase the acidity of the benzylic protons, potentially facilitating alkylation reactions.Advantage: Enhanced reactivity at the benzylic position. Disadvantage: Potential for side reactions if the chloro group is susceptible to nucleophilic displacement under certain conditions.
2-(5-Chloro-2-methoxyphenyl)acetonitrile Both substituents are meta to the cyanomethyl group's point of attachment.Electronic effects are less pronounced compared to ortho or para substitution, leading to more "standard" reactivity.Advantage: Predictable reactivity. Disadvantage: May lack the unique reactivity handles of other isomers.
Alternative Building Blocks for Structurally Similar Targets

If the precise substitution pattern of CMPA is not rigid, other commercially available phenylacetonitrile derivatives can be considered. For instance, the well-established intermediate for the antidepressant venlafaxine is (4-methoxyphenyl)acetonitrile.

Alternative IntermediateTarget PharmaceuticalKey Synthetic TransformationReference
(4-Methoxyphenyl)acetonitrileVenlafaxineAlkylation of the benzylic carbon followed by nitrile reduction.[1]
2-(3,4-Dimethoxyphenyl)acetonitrileVerapamilA multi-step synthesis involving alkylation and cyclization reactions.[2]
(4-Chlorophenyl)acetonitrileVarious research compoundsUsed in condensations and other C-C bond-forming reactions.[3]

Experimental Data and Performance Metrics

While direct side-by-side comparative data for the synthesis of our hypothetical CMPA is not available, we can extrapolate from published procedures for similar transformations. The following table summarizes typical yields for the reduction of substituted phenylacetonitriles to phenylethylamines.

Phenylacetonitrile DerivativeReduction MethodYield (%)Reference
(4-Methoxyphenyl)acetonitrileCatalytic Hydrogenation (H₂/Raney Ni)>90%General knowledge, widely reported in patents.
(3,4-Dimethoxyphenyl)acetonitrileLiAlH₄~85%Adapted from related reductions.
(4-Chlorophenyl)acetonitrileCatalytic Hydrogenation (H₂/Pd-C)>90%General knowledge, widely reported in patents.

It is anticipated that the reduction of this compound would proceed in high yield under standard catalytic hydrogenation conditions, although the presence of the chloro substituent may require careful selection of the catalyst to avoid dehalogenation.

DOT Script for Comparative Workflow

cluster_0 Starting Material Selection cluster_1 Key Synthetic Step: Nitrile Reduction cluster_2 Target API or Intermediate A This compound Reduction Catalytic Hydrogenation or Chemical Reduction (e.g., LiAlH4) A->Reduction B 2-(2-Chloro-4-methoxyphenyl)acetonitrile B->Reduction C (4-Methoxyphenyl)acetonitrile C->Reduction TargetA Hypothetical CMPA Reduction->TargetA Reduction->TargetA TargetB Venlafaxine Intermediate Reduction->TargetB

Caption: Comparative workflow for the synthesis of phenylethylamines from different phenylacetonitrile starting materials.

Conclusion and Future Perspectives

While this compound is not a prominent player in the current pharmaceutical manufacturing landscape, its chemical structure represents a valuable template for the synthesis of novel compounds. This guide has provided a framework for evaluating this and other substituted phenylacetonitriles as starting materials. The choice of a specific isomer or an alternative building block will ultimately depend on the desired substitution pattern of the final target molecule, as well as considerations of cost, availability, and the safety of the overall synthetic route.

For researchers venturing into the synthesis of novel APIs with a substituted phenylethylamine core, a careful evaluation of the starting material based on the principles outlined in this guide will be crucial for the development of an efficient and robust synthetic strategy. The positional isomers of chloro-methoxyphenylacetonitrile offer a rich playground for medicinal chemists to explore structure-activity relationships, and the general synthetic methodologies are well-established and scalable.

References

  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
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  • Industrial Chemicals. P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. [Link]

  • Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
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Sources

Efficacy comparison of compounds derived from 4-Chloro-2-Methoxybenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Bioactive Compounds Derived from the 4-Chloro-2-Substituted Phenyl Scaffold

Introduction: The Versatile 4-Chloro-2-Substituted Phenyl Moiety

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic use of versatile chemical scaffolds. The 4-Chloro-2-substituted phenyl ring, exemplified by precursors like 4-Chloro-2-Methoxybenzyl cyanide, serves as a critical building block for a diverse range of biologically active compounds. The specific placement of the chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its interaction with biological targets.[1] This guide provides a comparative analysis of the efficacy of distinct classes of compounds synthesized from this privileged scaffold, offering experimental insights for researchers and drug development professionals. We will explore derivatives targeting cancer, central nervous system disorders, and viral infections, presenting their synthesis, mechanisms of action, and comparative efficacy data.

I. Phenylpiperazine Acetamide Derivatives as CNS Agents

A significant class of compounds derived from a related 2-amino-5-chlorobenzophenone precursor incorporates a phenylpiperazine acetamide moiety. These derivatives have been investigated for their potential as central nervous system (CNS) agents, particularly for anxiolytic and skeletal muscle relaxant activities, by targeting the GABA-A receptor.[2]

Synthetic Workflow & Rationale

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides involves a straightforward two-step process.

Experimental Logic: The initial chloroacetylation of 2-amino-5-chlorobenzophenone introduces a reactive handle. This intermediate is then subjected to nucleophilic substitution with various substituted phenylpiperazines. This modular approach allows for the rapid generation of a library of analogues, enabling a systematic exploration of the structure-activity relationship (SAR) by modifying the terminal phenyl ring.

G cluster_0 Synthetic Pathway for Phenylpiperazine Acetamides A 2-Amino-5-chlorobenzophenone B Chloroacetylation A->B Chloroacetyl chloride C N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide B->C D Nucleophilic Substitution with Substituted Phenylpiperazines C->D E Final Acetamide Derivatives (3a-j) D->E

Caption: Synthetic route for phenylpiperazine acetamide derivatives.

Mechanism of Action: GABA-A Receptor Modulation

These compounds are designed to act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Molecular docking studies have shown that these acetamide derivatives dock effectively into the benzodiazepine binding pocket of the GABA-A receptor, suggesting a mechanism similar to that of diazepam.[2] This binding potentiates the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a reduction in neuronal excitability, which manifests as anxiolytic and muscle relaxant effects.

Comparative Efficacy Data

The anxiolytic activity of the synthesized compounds was evaluated in mice using the elevated plus-maze test, a standard preclinical model for anxiety. The skeletal muscle relaxant activity was assessed using the rotarod test.

Compound IDSubstitution on PhenylpiperazineAnxiolytic Activity (% Time in Open Arms)Muscle Relaxant Activity (% Fall Off)
3a 2-Cl35.2 ± 1.550.1 ± 1.8
3c 4-Cl38.9 ± 1.258.3 ± 2.1
3h 4-F45.6 ± 1.866.7 ± 2.5
3j 4-NO₂29.5 ± 2.141.5 ± 1.5
Diazepam Standard Drug48.2 ± 2.075.0 ± 2.2
(Data synthesized from narrative in reference[2])

Analysis: The data reveals that electron-withdrawing groups on the terminal phenyl ring influence activity. Compound 3h , with a 4-fluoro substitution, demonstrated the most potent anxiolytic and muscle relaxant effects among the synthesized analogues, though it was slightly less potent than the standard drug, diazepam.[2] The nitro-substituted compound 3j showed significantly reduced activity, highlighting the sensitivity of the receptor binding to the electronic properties of the substituent.

II. 1,3,4-Oxadiazole Derivatives as Anticancer Agents

Another class of potent molecules utilizes a 4-chloro-2-aminophenol scaffold to generate 1,3,4-oxadiazole derivatives. These compounds have been investigated for their anticancer properties, with a mechanism centered on the disruption of microtubule dynamics.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

The lead compounds in this series are designed as tubulin inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton is catastrophic for rapidly dividing cells, as it arrests the cell cycle at the G2/M phase and ultimately triggers apoptosis. Molecular docking studies have confirmed that these oxadiazole derivatives fit within the hydrophobic cavity of the colchicine-binding site.[3]

G cluster_1 Mechanism of Tubulin Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Polymerization->Apoptosis Disruption leads to Compound Oxadiazole Derivative (6h) Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Binding->Tubulin Inhibits

Sources

X-ray crystallography of 2-(4-Chloro-2-methoxyphenyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Crystallographic Analysis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile Derivatives and Analogs

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound derivatives. While crystallographic data for this specific parent compound is not extensively published, this document establishes a robust comparative methodology using structurally related phenylacetonitrile and acrylonitrile analogs as exemplars. The principles and protocols detailed herein are directly applicable to the title compounds and are designed for researchers, scientists, and drug development professionals seeking to elucidate structure-property relationships in this chemical class.

Substituted phenylacetonitrile scaffolds are prevalent in medicinal chemistry, acting as key pharmacophores in various therapeutic agents.[1] The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, plays a crucial role in molecular recognition at enzyme active sites.[2] The specific substitution pattern on the phenyl ring—such as the chloro and methoxy groups in this compound—fine-tunes the molecule's electronic and steric properties, directly influencing its biological activity and solid-state characteristics.

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of these molecules in the solid state. This information is paramount for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific conformations and intermolecular interactions with biological efficacy.

  • Informing Drug Design: Guiding the rational design of next-generation derivatives with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

  • Crystal Engineering: Controlling the assembly of molecules in the solid state to achieve desired material properties.

This guide will walk through the essential workflow, from synthesis and crystallization to a detailed comparative analysis of crystal structures, empowering researchers to extract maximal value from their crystallographic data.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision. Each step is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of phenylacetonitrile derivatives often involves well-established organic chemistry reactions. For instance, the Williamson ether synthesis can be used to introduce alkoxy substituents[3], while Knoevenagel condensation is a common method for producing substituted acrylonitrile derivatives.[2][4]

Generalized Synthesis Protocol (Knoevenagel Condensation Example):

  • Dissolution: Dissolve the appropriately substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and a phenylacetonitrile derivative (e.g., (4-methoxyphenyl)acetonitrile) in a suitable solvent like ethanol.[4]

  • Base Catalysis: Introduce a base, such as a 20% NaOH solution, dropwise to catalyze the condensation reaction.[2]

  • Reaction: Stir the mixture for a designated period (e.g., 1-3 hours), often at reflux, until precipitation of the product is observed.[2][5]

  • Isolation & Purification: Cool the reaction mixture, filter the crude product, and wash it with water. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final product.[5][6]

Crystallization: The Critical Step Obtaining single crystals of sufficient size and quality is often the most challenging part of the process. The key is to find conditions where the compound slowly precipitates from a supersaturated solution.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.[7]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing crystallization as the solubility decreases.

The choice of solvent is paramount and is typically determined empirically based on the solubility of the compound.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The resulting data is processed to solve and refine the crystal structure.

The workflow is summarized in the diagram below:

crystallography_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Recrystallization DataCollection X-ray Data Collection Crystallization->DataCollection Crystal Mounting Solve Structure Solution (e.g., SHELXS) DataCollection->Solve Raw Diffraction Data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate Validation & Analysis (e.g., PLATON, Hirshfeld) Refine->Validate Refined Structure (CIF) Validate->Refine Feedback for Model Improvement FinalOutput Final Crystallographic Information File (CIF) & Structural Analysis Validate->FinalOutput

Caption: Generalized workflow from synthesis to final structural analysis.

Trustworthiness of the Model: The quality of a refined crystal structure is assessed by several metrics, primarily the R-factors. The R1 value (or R[F² > 2σ(F²)]) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; values below 0.05 (5%) are considered very good for small molecules.[8] The goodness-of-fit (S) should be close to 1.0.[8] These values provide a self-validating system for the trustworthiness of the reported structure.

Comparative Structural Analysis: Case Studies

To illustrate a comparative analysis, we will examine key structural features from published crystal structures of related substituted acrylonitrile and phenylacetonitrile derivatives.

Molecular Conformation and Geometry

The substitution pattern on the phenyl rings and the nature of the group attached to the acetonitrile moiety dictate the molecule's overall conformation. A key parameter to compare is the dihedral angle between the planes of the aromatic rings.

For example, in the structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, the two aromatic rings are significantly twisted relative to each other, with an inclination angle of 64.22°.[8] In contrast, other structures with different linkers or substitution patterns may exhibit more planar or perpendicular arrangements. These conformational differences can be critical for fitting into a protein's binding pocket.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of non-covalent interactions. A comparative analysis should focus on identifying and quantifying these interactions, as they determine properties like melting point and solubility.

Key Interactions to Compare:

  • Hydrogen Bonds: The nitrile group is a competent hydrogen bond acceptor (N···H-O/N). For instance, in 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, the hydroxyl group of one molecule forms a strong O-H···N hydrogen bond with the nitrile group of a neighboring molecule, leading to the formation of distinct dimers.[9]

  • Halogen Bonding: The chlorine atom in the title compound can act as a halogen bond donor or acceptor, influencing crystal packing.

  • π-π Stacking: Interactions between aromatic rings are common. The geometry (e.g., face-to-face vs. offset) and centroid-to-centroid distance should be compared across different derivatives.

  • C-H···π and C-H···O Interactions: These weaker interactions are often numerous and collectively play a significant role in stabilizing the crystal lattice. In some structures, C-H···π interactions can link molecules into inversion dimers or more complex three-dimensional networks.[7][8]

Hirshfeld Surface Analysis: This powerful tool provides a quantitative breakdown of intermolecular contacts. By mapping properties like dnorm onto the molecular surface, one can visualize and quantify the relative contributions of different interactions. For example, a Hirshfeld analysis of a chlorophenyl derivative revealed that H···H (39.2%), H···C (25.2%), and Cl···H (11.4%) contacts were the most significant contributors to the crystal packing.[7][10] Comparing these percentages across a series of derivatives provides an objective measure of how substitutions alter the packing environment.

Tabulated Data Comparison

Summarizing key data in a table is essential for a clear and objective comparison.

FeatureDerivative A (Exemplar)[8]Derivative B (Exemplar)[4]Derivative C (Exemplar)[9]
Formula C₁₇H₁₄ClNOSC₁₉H₁₉NO₄C₁₅H₁₉NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC2/c
Key Torsion/Dihedral Angle Aromatic Rings: 64.22°N/A (Data not specified in abstract)N/A (Data not specified in abstract)
Dominant Intermolecular Interaction(s) C-H···π interactions forming inversion dimers.C-H···O and C-H···N hydrogen bonds.O-H···N hydrogen bonds forming dimers; C-H···O bonds linking dimers.
R1 Factor 0.046N/A (Data not specified in abstract)0.043

Note: Data is compiled from different published structures of related compounds to illustrate the comparative method.

Implications for Drug Development and Materials Science

A thorough comparative crystallographic analysis provides actionable insights:

  • Identifying Bioactive Conformations: By comparing the crystal structures of highly active vs. inactive derivatives, one can hypothesize the required conformation for biological activity.

  • Guiding Formulation: Understanding the intermolecular interactions and resulting crystal packing is crucial for predicting the physical stability of different solid forms and for designing effective formulation strategies.

  • Rational Polymorph Design: Knowledge of the dominant intermolecular synthons can be used to design crystallization experiments that favor the formation of a specific, desired polymorph.

Conclusion

The X-ray crystallographic analysis of this compound derivatives and their analogs is a powerful tool for elucidating detailed structure-property relationships. By systematically synthesizing, crystallizing, and analyzing a series of related compounds, researchers can gain profound insights into the subtle interplay of molecular conformation and intermolecular forces. This guide provides a robust framework for conducting such a comparative study, emphasizing the causality behind experimental choices and the importance of quantitative analysis. The application of these principles will undoubtedly accelerate the rational design of new molecules with tailored biological and material properties.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central. [Link]

  • (IUCr). (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. IUCrData, 7(7). [Link]

  • Kumar, S., Hosamani, A. A., Vinayaka, A. C., Sadashiva, M. P., & Doreswamy, B. H. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 633–638. [Link]

  • Structure of lithiatiated phenylacetonitrile, S = solvent.3,4. (n.d.). ResearchGate. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). ORCA - Cardiff University. [Link]

  • Phenylacetonitrile | C8H7N. (n.d.). PubChem. [Link]

  • phenyl acetonitrile, 140-29-4. (n.d.). the NIST WebBook. [Link]

  • Kumar, S., Hosamani, A. A., Vinayaka, A. C., Sadashiva, M. P., & Doreswamy, B. H. (2014). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1155. [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure. [Link]

  • Influence of specific intermolecular interactions on crystal structure. para-Substituted biphenyl derivatives. (1992). ResearchGate. [Link]

  • a Intramolecular methoxyphenyl–methoxyphenyl π–π interactions in complex C2. b Intermolecular phenanthroline–phenanthroline π–π interactions in complex C2. (n.d.). ResearchGate. [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. (2006). ResearchGate. [Link]

  • (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. (2006). ResearchGate. [Link]

  • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. (2006). ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chloro-2-methoxyphenyl)acetonitrile (CAS No. 170737-93-6), a compound requiring meticulous handling due to its chemical structure. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Hazard Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is essential. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer its potential hazards from its structural components: a chlorinated aromatic ring and a nitrile group.

  • Nitrile Group (-CN): Many organic nitriles are toxic and can be metabolized to release cyanide, posing risks of acute toxicity if swallowed, inhaled, or absorbed through the skin. Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[2]

  • Chlorinated Aromatic Ring: Halogenated organic compounds are often persistent in the environment and can be toxic. Combustion of this compound is likely to produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

Given these characteristics, this compound must be managed as hazardous waste .[4] The primary directive is to prevent its release into the environment and to ensure it is handled by personnel trained for hazardous materials.[5][6]

Waste Characterization and Regulatory Profile

Under the EPA's RCRA framework, a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[7]

  • Listed Waste: this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[8][9]

  • Characteristic Waste: The waste must be evaluated for the four hazardous characteristics.

    • Reactivity (D003): Due to the nitrile functional group, the potential to generate toxic cyanide gas upon contact with acids makes it prudent to manage this compound as a reactive waste.[7]

    • Toxicity (D-series): While specific leaching data (TCLP) is unavailable, the compound's structure suggests potential toxicity. It is best practice to handle it as a toxic substance.

Therefore, the most responsible approach is to manage all waste streams containing this compound as regulated hazardous waste.

Property Information Source
CAS Number 170737-93-6[10]
Molecular Formula C₉H₈ClNO[10]
Appearance White or dark brown powder[11]
Inferred Hazards Toxic if swallowed, inhaled, or in contact with skin. Irritant.[12][13][14]
Primary Regulatory Driver Resource Conservation and Recovery Act (RCRA)[1][15]
Potential EPA Waste Code D003 (Reactivity) due to nitrile group; manage as toxic.[7][8]
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2][16][17][18]

Step-by-Step Disposal Protocol

This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear labeling and segregation.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure proper PPE is worn. This is the first line of defense against exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect them before use.[3]

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[16]

  • Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][19]

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step to prevent dangerous chemical reactions.[20][21]

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly sealed container. The original chemical container is often the best choice.[22] If unavailable, use a high-density polyethylene (HDPE) container that is compatible with the waste.

  • Avoid Mixing: Crucially, do not mix this waste with other chemical streams. In particular, keep it separate from:

    • Strong Acids: To prevent the release of hydrogen cyanide gas.[2][17]

    • Strong Oxidizers: To prevent potentially violent reactions.[23]

    • Aqueous Waste: The compound is insoluble in water.[11] Do not dispose of it down the drain under any circumstances.[7]

Step 3: Label the Waste Container Correctly

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel, including waste technicians.[7][20] The label must be securely affixed to the container and include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A clear statement of the hazards: "Toxic. Reacts with Acid to Produce Toxic Gas."

  • The Accumulation Start Date (the date the first drop of waste was added to the container).

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated SAA.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Keep the container tightly sealed except when actively adding waste.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Arrange for Professional Disposal

Laboratory personnel should never transport hazardous waste off-site or attempt to treat it themselves.[22][24]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Your EHS office will work with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][20]

Spill and Decontamination Procedures

In case of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the absorbed material and contaminated debris into a hazardous waste container and label it as described in Step 3.

  • Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Empty Container Decontamination:

  • An empty container that held this chemical is still considered hazardous waste.[22]

  • To render the container non-hazardous, it must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or methanol).

  • The rinsate from this process is also hazardous waste and must be collected in a separate, appropriately labeled container for disposal.[22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated PPE) assess Hazard Assessment: - Nitrile Group (Toxic, Reactive) - Chlorinated Aromatic (Toxic) start->assess ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess->ppe segregate Step 2: Segregate Waste - Dedicated, Compatible Container - NO Acids, Oxidizers, or Drain Disposal ppe->segregate label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & Hazards - Accumulation Start Date segregate->label store Step 4: Store in SAA - At/Near Point of Generation - Tightly Sealed - Secondary Containment label->store contact_ehs Step 5: Arrange Disposal - Contact Institution's EHS Office - Do Not Transport Off-site store->contact_ehs end Professional Disposal via Licensed Contractor at TSDF contact_ehs->end

Caption: Decision workflow for handling this compound waste.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet - 2-Methoxyphenylacetonitrile.
  • Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - (4-Methoxyphenyl)acetonitrile.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chlorophenylacetonitrile.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet - (3-Methoxyphenyl)acetonitrile.
  • University of Washington. (n.d.). Incompatible Chemicals.
  • Sdfine. (n.d.). 4-METHOXYPHENYL ACETONITRILE Safety Data Sheet.
  • Amitychem. (n.d.). Buy (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE.
  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile.
  • Chemsrc. (2025, August 26). 4-Chloro-2-Methoxybenzyl cyanide.
  • Louisiana State University. (n.d.). Table of Incompatible Chemicals.
  • Princeton University. (n.d.). Chemical Incompatibility Chart.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

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Mastering Laboratory Safety: A Guide to Handling 2-(4-Chloro-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Insights from Analogue Compounds

The toxicological properties of 2-(4-Chloro-2-methoxyphenyl)acetonitrile have not been fully elucidated. However, based on data from similar substituted acetonitriles, it is prudent to treat this compound with a high degree of caution. Structurally related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause serious eye irritation and skin irritation.[1][3][4] Therefore, adopting a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

The primary hazards associated with this class of compounds stem from their potential to cause acute toxicity. Exposures, even in small amounts, can lead to adverse health effects. It is crucial to prevent all routes of exposure: inhalation, ingestion, and skin contact.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize the risk of exposure when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Required to protect against splashes and aerosols.[5][6] Standard safety glasses do not provide adequate protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a flame-retardant lab coat. An additional chemical-resistant apron is recommended for large quantities or splash-prone procedures.[6][7][8]Double-gloving is a recommended practice to increase protection and allow for safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation before use. Lab coats should be buttoned and sleeves should be down to the wrist.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if work is not performed in a certified chemical fume hood.All operations involving solid or solutions of this compound should ideally be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[5][9]
Foot Protection Closed-toe, chemical-resistant shoes.Mandatory in any laboratory setting to protect against spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation and Engineering Controls:
  • Designated Area: All handling of the compound should occur in a designated area, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: All weighing, dissolving, and transferring operations must be performed in a certified chemical fume hood with a face velocity between 80 and 120 feet per minute.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.[11]

Handling the Compound:
  • Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: If handling a solid, carefully weigh the required amount in the chemical fume hood. Use anti-static measures if the powder is fine.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid generating dust or aerosols.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.

  • Waste Disposal: All contaminated waste, including gloves, wipes, and disposable labware, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[2][12]

Emergency Response and Disposal Plan

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps for managing a spill of this compound.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill Report Report the incident to the Safety Officer Evacuate->Report Don_PPE Don appropriate PPE (respirator, double gloves, etc.) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area and affected equipment Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Dispose->Report

Spill Management Workflow Diagram
Waste Disposal

All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Use a hazardous waste label that clearly identifies the contents as "this compound waste".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.[9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Unigel. (2021, May 25).
  • Fisher Scientific Company. (2025, December 19). SAFETY DATA SHEET: (4-Methoxyphenyl)acetonitrile.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 21).
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Centers for Disease Control and Prevention. (n.d.). NITRILES.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • University of California. (n.d.). Acetonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 2-(Naphthalen-2-yloxy)acetonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 2-(4-chloro-1H-indol-3-yl)acetonitrile.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET: (3-Methoxyphenyl)acetonitrile.
  • National Institute for Occupational Safety and Health. (2023, August 7).
  • Occupational Safety and Health Administr
  • Thermo Fisher Scientific. (n.d.).
  • KHA. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • S D FINE- CHEM LIMITED. (n.d.). 4-METHOXYPHENYL ACETONITRILE.
  • Amitychem. (n.d.). Buy (2-CHLORO-4-METHOXYPHENYL)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%.

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